molecular formula C14H26N4O6S B15131125 H-Val-Thr-Cys-Gly-OH

H-Val-Thr-Cys-Gly-OH

Cat. No.: B15131125
M. Wt: 378.45 g/mol
InChI Key: PWFIBKCXTPLSHX-IFFSRLJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Val-Thr-Cys-Gly-OH is a useful research compound. Its molecular formula is C14H26N4O6S and its molecular weight is 378.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H26N4O6S

Molecular Weight

378.45 g/mol

IUPAC Name

2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid

InChI

InChI=1S/C14H26N4O6S/c1-6(2)10(15)13(23)18-11(7(3)19)14(24)17-8(5-25)12(22)16-4-9(20)21/h6-8,10-11,19,25H,4-5,15H2,1-3H3,(H,16,22)(H,17,24)(H,18,23)(H,20,21)/t7-,8+,10+,11+/m1/s1

InChI Key

PWFIBKCXTPLSHX-IFFSRLJSSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NCC(=O)O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of the H-Val-Thr-Cys-Gly-OH Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide H-Val-Thr-Cys-Gly-OH (VTCG) has been identified as a bioactive molecule with a putative role in mediating cell adhesion. This technical guide provides a comprehensive overview of the methodologies required to characterize its biological activity, focusing on its synthesis, its function in cell attachment, and the potential signaling pathways it may modulate. While specific quantitative data for VTCG is not yet publicly available, this document outlines the experimental framework necessary to generate such data, thereby enabling a thorough investigation of its therapeutic and research potential.

Introduction

Short peptide sequences that mediate cell adhesion are of significant interest in drug development and regenerative medicine. These peptides can mimic the function of extracellular matrix (ECM) proteins, influencing cell attachment, spreading, migration, and signaling. The peptide this compound, with its unique sequence of amino acids including a central cysteine residue, presents a promising candidate for investigation as a modulator of cell-matrix interactions. The presence of a thiol group in cysteine suggests potential for covalent immobilization onto surfaces or for forming disulfide bonds, adding to its versatility in biomaterial applications. This guide details the necessary experimental protocols to fully characterize the biological activity of VTCG.

Peptide Synthesis

The chemical synthesis of this compound is the foundational step for its biological characterization. Solid-phase peptide synthesis (SPPS) is the most common and efficient method for this purpose.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol describes the manual synthesis of this compound on a Rink Amide resin to yield a C-terminally amidated peptide. For a C-terminal hydroxyl group as specified (OH), a Wang resin or a 2-chlorotrityl chloride resin would be utilized, with a final cleavage cocktail appropriate for the resin and protecting groups.

Materials:

  • Fmoc-Gly-Wang resin (for C-terminal OH)

  • Fmoc-Cys(Trt)-OH

  • Fmoc-Thr(tBu)-OH

  • Fmoc-Val-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water (HPLC grade)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% piperidine in DMF solution to the resin and agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for Cys, Thr, and Val sequentially):

    • Dissolve the next Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.

    • Add the coupling solution to the deprotected resin and agitate for 2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a Kaiser test can be performed.

    • After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Cys, Thr, Val).

  • Final Fmoc Deprotection: After coupling the final amino acid (Val), perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O/DTT (e.g., 94:2.5:2.5:1 v/v/v/w).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Quantitative Analysis of Cell Adhesion

To quantify the biological activity of this compound, a series of cell adhesion assays should be performed. These assays will determine the peptide's ability to promote cell attachment and spreading.

Data Presentation: Hypothetical Quantitative Data

As no specific quantitative data for this compound is currently available, the following tables illustrate how such data would be presented. These hypothetical values are based on typical ranges observed for other short adhesive peptides.

Assay Cell Line Parameter This compound Positive Control (e.g., RGD) Negative Control (e.g., Scrambled Peptide)
Cell AttachmentFibroblasts (e.g., NIH-3T3)EC₅₀ (µM)To be determined~50>1000
Cell SpreadingEndothelial Cells (e.g., HUVEC)% Spreading at 100 µMTo be determined~80%<10%
Competitive InhibitionFibroblasts on FibronectinIC₅₀ (µM)To be determined~20>1000
Peptide Receptor Binding Affinity (Kd, µM) Technique
This compoundPutative Integrin SubtypeTo be determinedSurface Plasmon Resonance (SPR)
Positive Control (e.g., cRGDfV)αvβ3 Integrin~0.1SPR
Experimental Protocols

This assay quantifies the number of cells that adhere to a surface coated with the peptide.

Materials:

  • 96-well tissue culture plates

  • This compound, positive control peptide (e.g., GRGDS), negative control peptide (e.g., scrambled VTCG)

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Cell line of interest (e.g., fibroblasts, endothelial cells)

  • Serum-free cell culture medium

  • Crystal violet solution (0.5% in 20% methanol)

  • Solubilization buffer (e.g., 1% SDS)

Procedure:

  • Plate Coating: Coat wells of a 96-well plate with various concentrations of the peptides dissolved in PBS overnight at 4°C. Include uncoated wells as a negative control.

  • Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.

  • Cell Seeding: Wash the wells with PBS. Harvest cells and resuspend them in serum-free medium. Add a defined number of cells (e.g., 5 x 10⁴ cells/well) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for cell attachment.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Staining: Fix the adherent cells with methanol (B129727) for 10 minutes, then stain with crystal violet solution for 20 minutes.

  • Quantification: Wash the wells with water and air dry. Solubilize the stain with a solubilization buffer and measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.

This assay assesses the morphology of cells that have adhered to the peptide-coated surface.

Materials:

  • Glass coverslips or chamber slides

  • Peptides for coating

  • Cell line of interest

  • Serum-free medium

  • Paraformaldehyde (PFA)

  • Phalloidin-fluorophore conjugate (for actin staining)

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Surface Coating: Coat glass coverslips with the peptides as described in the cell attachment assay.

  • Cell Seeding and Incubation: Seed cells onto the coated coverslips and incubate for a defined period (e.g., 2-4 hours) to allow for spreading.

  • Fixation and Staining:

    • Fix the cells with 4% PFA.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain the actin cytoskeleton with a phalloidin-fluorophore conjugate and the nuclei with DAPI.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope.

    • Quantify cell spreading by measuring the cell area using image analysis software (e.g., ImageJ). The percentage of spread cells can also be determined by setting a threshold for cell area.

Investigation of Mechanism of Action

The biological activity of cell adhesion peptides is often mediated by specific cell surface receptors, primarily integrins, which in turn activate intracellular signaling cascades.

Putative Signaling Pathway

The this compound peptide, upon binding to a putative integrin receptor, may trigger a signaling cascade involving the activation of Focal Adhesion Kinase (FAK). This is a common pathway for many cell adhesion events.

G Peptide This compound Integrin Integrin Receptor (Putative) Peptide->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Recruitment & Activation pFAK p-FAK (Tyr397) FAK->pFAK Autophosphorylation Downstream Downstream Signaling (e.g., Src, PI3K/Akt, MAPK) pFAK->Downstream Signal Transduction Adhesion Cell Adhesion & Spreading Downstream->Adhesion Cytoskeletal Reorganization

Putative signaling pathway for VTCG-mediated cell adhesion.
Experimental Workflow for Pathway Analysis

The following workflow outlines the steps to investigate the involvement of integrins and FAK in VTCG-mediated cell adhesion.

G start Start: Hypothesis VTCG binds integrins inhibition Cell Adhesion Assay with Integrin-blocking Antibodies start->inhibition binding Competitive Binding Assay (e.g., with RGD peptides) start->binding check_inhibition Adhesion Inhibited? inhibition->check_inhibition check_binding Competitive Binding? binding->check_binding integrin_confirmed Conclusion: Integrin- mediated Adhesion check_inhibition->integrin_confirmed Yes no_effect Explore Alternative Pathways check_inhibition->no_effect No check_binding->integrin_confirmed Yes check_binding->no_effect No western Western Blot for p-FAK (Tyr397) integrin_confirmed->western check_fak FAK Phosphorylation Increased? western->check_fak fak_confirmed Conclusion: FAK Pathway Activation check_fak->fak_confirmed Yes check_fak->no_effect No end End: Pathway Elucidation fak_confirmed->end

Workflow for investigating the VTCG signaling pathway.
Experimental Protocols for Mechanistic Studies

This assay determines if this compound competes with known integrin ligands for binding to cells.

Materials:

  • Cell line expressing the integrin of interest

  • Fluorescently labeled known integrin ligand (e.g., fluorescently labeled RGD peptide)

  • This compound

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash the cells.

  • Competition: Incubate a fixed number of cells with a constant concentration of the fluorescently labeled ligand and varying concentrations of this compound.

  • Incubation: Incubate on ice to allow binding to reach equilibrium.

  • Washing: Wash the cells to remove unbound ligands.

  • Flow Cytometry: Analyze the fluorescence of the cells using a flow cytometer. A decrease in fluorescence intensity with increasing concentrations of VTCG indicates competitive binding.

  • Data Analysis: Plot the fluorescence intensity against the concentration of VTCG to determine the IC₅₀ value.

This method detects the activation of FAK in response to cell adhesion on the peptide.

Materials:

  • Cells and peptide-coated surfaces

  • Lysis buffer

  • Primary antibodies (anti-p-FAK Tyr397, anti-total FAK)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Adhesion: Plate cells on surfaces coated with this compound for various time points.

  • Cell Lysis: Lyse the cells directly on the plate with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with the primary antibody against phosphorylated FAK.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Analysis: Re-probe the membrane with an antibody against total FAK for normalization. Quantify the band intensities to determine the relative increase in FAK phosphorylation.

Conclusion

The tetrapeptide this compound holds potential as a novel cell-adhesive molecule. The experimental framework detailed in this guide provides a clear path for its comprehensive biological characterization. By systematically performing the described synthesis, quantitative cell adhesion assays, and mechanistic studies, researchers can elucidate its efficacy, receptor specificity, and underlying signaling pathways. This knowledge will be crucial for its potential development in therapeutic applications, tissue engineering, and as a tool for studying cell-matrix interactions.

An In-depth Technical Guide to the Physicochemical Properties of H-VTCG-OH (Valyl-Threonyl-Cysteinyl-Glycine)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of the tetrapeptide H-VTCG-OH, scientifically known as Valyl-Threonyl-Cysteinyl-Glycine. Due to the absence of extensive experimental data for this specific peptide in publicly accessible literature, this guide combines theoretical calculations based on its constituent amino acids with established principles of peptide science.

Core Physicochemical Properties

The physicochemical properties of a peptide are fundamental to its behavior in biological and chemical systems. These properties influence its solubility, stability, and potential interactions with other molecules. The following tables summarize the key predicted and calculated properties of H-VTCG-OH.

Table 1: Predicted Physicochemical Properties of H-VTCG-OH

PropertyPredicted ValueMethod/Basis
Molecular FormulaC₁₄H₂₅N₄O₆SSum of atomic constituents
Molecular Weight393.44 g/mol Based on atomic weights
Isoelectric Point (pI)~5.38Calculated from pKa values of terminal and side chains
Charge at pH 7-1Based on pKa values
Grand Average of Hydropathicity (GRAVY)-0.225Calculated from hydropathy indices of constituent amino acids

Table 2: Amino Acid Composition and Properties

Amino AcidOne-Letter CodeThree-Letter CodeMolecular Weight ( g/mol )pKa (α-COOH)[1][2][3]pKa (α-NH₃⁺)[1][2][3]pKa (Side Chain)[1][2]
ValineVVal117.152.329.62-
ThreonineTThr119.122.6310.43-
CysteineCCys121.161.7110.788.33
GlycineGGly75.072.349.60-

Solubility and Stability

Solubility Prediction:

The solubility of a peptide is largely determined by its amino acid composition.[4][5][6] Peptides with a higher proportion of charged and polar residues are generally more soluble in aqueous solutions.[6][7] H-VTCG-OH is a relatively short peptide, which generally favors solubility.[4][6]

To estimate its solubility characteristics, we can analyze its composition:

  • Hydrophobic residues: Valine (V)

  • Polar, uncharged residues: Threonine (T), Cysteine (C), Glycine (G)

  • Charged residues at neutral pH: The N-terminus (positive charge), the C-terminus (negative charge), and the Cysteine side chain (partially deprotonated, contributing to a negative charge above its pKa).

The overall net charge of the peptide at pH 7 is negative, suggesting it is an acidic peptide.[8] Therefore, it is predicted to be soluble in aqueous solutions, particularly at neutral to slightly alkaline pH. For peptides with low aqueous solubility, organic solvents like DMSO, DMF, or acetonitrile (B52724) can be used as initial solvents, followed by careful dilution in an aqueous buffer.[4]

Stability Considerations:

  • Oxidation: The Cysteine residue in the sequence is susceptible to oxidation, which can lead to the formation of a disulfide-linked dimer (VTCG-S-S-GCTV) or other oxidized species. To prevent this, solutions of the peptide should be prepared in oxygen-free solvents, and storage should be under an inert atmosphere.[4]

  • pH: Peptides are most stable at a pH range of 5-6.[5] Extreme pH values can lead to hydrolysis of the peptide bonds.

  • Storage: For long-term stability, lyophilized peptides should be stored at -20°C or colder.[5] Peptide solutions are less stable and should be stored frozen at -20°C in aliquots to avoid repeated freeze-thaw cycles.[5]

Experimental Protocols

Detailed experimental protocols for the characterization of H-VTCG-OH are not available in the literature. However, standard methodologies for peptide analysis are applicable.

Protocol 1: Determination of Peptide Concentration

Accurate determination of peptide concentration is crucial for all downstream applications. Several methods can be employed:

  • UV Spectroscopy: This method is generally used for peptides containing aromatic residues (Trp, Tyr). Since H-VTCG-OH lacks these residues, this method is not directly applicable unless the peptide is modified with a UV-active tag.

  • Bicinchoninic Acid (BCA) Assay: The BCA assay is a colorimetric method for protein and peptide quantification. The peptide bond reduces Cu²⁺ to Cu⁺, which then reacts with BCA to produce a purple-colored complex that can be measured spectrophotometrically. This is a suitable method for H-VTCG-OH.

  • Amino Acid Analysis (AAA): This is the most accurate method for peptide quantification. It involves the complete hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification using chromatography.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of a peptide.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Column: A C18 stationary phase column is typically used.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide.

  • Detection: UV detection at 214 nm (peptide bond) and 280 nm (aromatic residues, though not present in H-VTCG-OH).

  • Purity Calculation: The purity is determined by integrating the area of the main peptide peak relative to the total area of all peaks.

Protocol 3: Mass Spectrometry for Identity Confirmation

Mass spectrometry (MS) is used to confirm the molecular weight and sequence of the peptide.

  • Ionization Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used for peptides.

  • Mass Analyzer: Time-of-flight (TOF), quadrupole, or ion trap analyzers can be used.

  • Tandem MS (MS/MS): To confirm the sequence, the peptide ion is fragmented, and the masses of the resulting fragment ions are measured. This allows for the deduction of the amino acid sequence.

Visualizations

Diagram 1: Structure of H-VTCG-OH

G N_terminus H- Val Val N_terminus->Val - Thr Thr Val->Thr - Cys Cys Thr->Cys - Gly Gly Cys->Gly - C_terminus -OH Gly->C_terminus -

Caption: Linear sequence of H-VTCG-OH.

Diagram 2: Experimental Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_properties Property Analysis synthesis Peptide Synthesis purification HPLC Purification synthesis->purification ms Mass Spectrometry (Identity) purification->ms hplc Analytical HPLC (Purity) purification->hplc aaa Amino Acid Analysis (Concentration) purification->aaa solubility Solubility Testing hplc->solubility stability Stability Assessment solubility->stability

Caption: Workflow for peptide characterization.

Diagram 3: pH-Dependent Charge State of H-VTCG-OH

G low_ph Low pH (e.g., pH 2) Net Charge: +1 neutral_ph Neutral pH (e.g., pH 7) Net Charge: -1 low_ph->neutral_ph Increase pH Deprotonation of COOH high_ph High pH (e.g., pH 10) Net Charge: -2 neutral_ph->high_ph Increase pH Deprotonation of Cys & NH3+

Caption: Charge state of H-VTCG-OH vs. pH.

References

A Technical Guide to the Structure and Conformation of H-Val-Thr-Cys-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the tetrapeptide H-Val-Thr-Cys-Gly-OH, with a focus on its chemical structure, conformational properties, and potential biological significance. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Introduction

The peptide this compound, composed of the amino acid sequence Valine-Threonine-Cysteine-Glycine, is a bioactive molecule recognized for its role in cell adhesion.[1] Understanding the three-dimensional structure and conformational dynamics of this peptide is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. This guide summarizes the key structural features of the peptide, outlines experimental protocols for its synthesis and characterization, and discusses its potential role in cell signaling.

Chemical Structure and Physicochemical Properties

The primary structure of the peptide consists of four amino acids linked by peptide bonds. The sequence is this compound, with a free amino group at the N-terminus (Valine) and a free carboxyl group at the C-terminus (Glycine).

H_Val_Thr_Cys_Gly_OH_Structure cluster_Val cluster_Thr cluster_Cys cluster_Gly N_terminus H₂N Val Valine (Val) N_terminus->Val Thr Threonine (Thr) Val->Thr Val_side CH(CH₃)₂ Val->Val_side Cys Cysteine (Cys) Thr->Cys Thr_side CH(OH)CH₃ Thr->Thr_side Gly Glycine (B1666218) (Gly) Cys->Gly Cys_side CH₂SH Cys->Cys_side C_terminus COOH Gly->C_terminus Gly_side H Gly->Gly_side

Figure 1: 2D representation of this compound.
Physicochemical Properties of Constituent Amino Acids

The overall properties of the peptide are dictated by the nature of its constituent amino acids.

Amino Acid3-Letter Code1-Letter CodeMolecular Weight ( g/mol )Side Chain Polarity
ValineValV117.15Nonpolar
ThreonineThrT119.12Polar
CysteineCysC121.16Polar
GlycineGlyG75.07Nonpolar

Conformational Analysis

As of this writing, no experimentally determined three-dimensional structure of this compound has been deposited in public databases. However, its conformational landscape can be predicted based on the properties of its amino acids and general principles of peptide stereochemistry.

The peptide backbone possesses rotational freedom around the phi (Φ) and psi (Ψ) dihedral angles of each amino acid, leading to a multitude of possible conformations. The bulky isopropyl side chain of Valine may restrict the local backbone conformation. The hydroxyl group of Threonine and the thiol group of Cysteine can participate in intramolecular hydrogen bonding, which could stabilize specific folded structures. The presence of Glycine, with its single hydrogen atom as a side chain, imparts significant conformational flexibility to its region of the peptide backbone.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The chemical synthesis of this compound can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols. The following is a generalized Fmoc-based SPPS procedure.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Gly 2. Coupling of Fmoc-Gly-OH Resin->Fmoc_Gly Deprotection1 3. Fmoc Deprotection Fmoc_Gly->Deprotection1 Fmoc_Cys 4. Coupling of Fmoc-Cys(Trt)-OH Deprotection1->Fmoc_Cys Deprotection2 5. Fmoc Deprotection Fmoc_Cys->Deprotection2 Fmoc_Thr 6. Coupling of Fmoc-Thr(tBu)-OH Deprotection2->Fmoc_Thr Deprotection3 7. Fmoc Deprotection Fmoc_Thr->Deprotection3 Fmoc_Val 8. Coupling of Fmoc-Val-OH Deprotection3->Fmoc_Val Deprotection4 9. Fmoc Deprotection Fmoc_Val->Deprotection4 Cleavage 10. Cleavage and Side-Chain Deprotection Deprotection4->Cleavage Purification 11. Purification by HPLC Cleavage->Purification Characterization 12. Characterization (e.g., Mass Spectrometry) Purification->Characterization

Figure 2: Generalized workflow for the solid-phase synthesis of this compound.

Detailed Methodology:

  • Resin Preparation: A suitable solid support, such as a Rink Amide resin, is swollen in a compatible solvent like dimethylformamide (DMF).

  • First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Gly-OH, is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the resin.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound glycine using a solution of piperidine (B6355638) in DMF.

  • Subsequent Amino Acid Couplings: The subsequent amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, and Fmoc-Val-OH) are sequentially coupled and deprotected in a similar manner. Side-chain protecting groups (Trt for Cys and tBu for Thr) are used to prevent unwanted side reactions.

  • Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification and Characterization: The crude peptide is precipitated, lyophilized, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.

NMR_Workflow Sample_Prep 1. Peptide Sample Preparation NMR_Acquisition 2. Acquisition of 1D and 2D NMR Spectra (e.g., TOCSY, NOESY) Sample_Prep->NMR_Acquisition Resonance_Assignment 3. Resonance Assignment NMR_Acquisition->Resonance_Assignment Restraint_Extraction 4. Extraction of Structural Restraints (NOEs, J-couplings) Resonance_Assignment->Restraint_Extraction Structure_Calculation 5. Structure Calculation and Refinement Restraint_Extraction->Structure_Calculation Ensemble_Analysis 6. Analysis of Conformational Ensemble Structure_Calculation->Ensemble_Analysis

Figure 3: Workflow for determining peptide conformation by NMR spectroscopy.

Detailed Methodology:

  • Sample Preparation: A solution of the purified peptide is prepared in a suitable solvent (e.g., H₂O/D₂O mixture or a buffer) at a concentration typically in the millimolar range.

  • NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed. These include:

    • ¹H NMR: To obtain a general overview of the sample.

    • TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling (¹³C, ¹⁵N) is employed, to correlate protons with their attached heteroatoms.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

  • Structural Restraint Extraction: NOE cross-peaks are integrated to derive interproton distance restraints. J-coupling constants can provide information about dihedral angles.

  • Structure Calculation: The experimental restraints are used as input for molecular dynamics or simulated annealing calculations to generate a family of structures consistent with the NMR data.

  • Conformational Ensemble Analysis: The resulting ensemble of low-energy structures represents the conformational space sampled by the peptide in solution.

Biological Activity and Signaling

This compound has been identified as a cell attachment peptide.[1] While the specific signaling pathway initiated by this peptide is not yet fully elucidated, it is likely to involve interactions with cell surface receptors, such as integrins, which are key mediators of cell-matrix and cell-cell adhesion.

Hypothetical Integrin-Mediated Signaling Pathway

The following diagram illustrates a generalized signaling cascade that could be activated upon the binding of a peptide like this compound to an integrin receptor.

Cell_Adhesion_Signaling Peptide This compound Integrin Integrin Receptor Peptide->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Recruitment & Activation Cytoskeleton Cytoskeletal Reorganization FAK->Cytoskeleton Downstream Downstream Signaling (e.g., MAPK pathway) Src->Downstream Cell_Response Cellular Responses (Adhesion, Proliferation, Migration) Downstream->Cell_Response Cytoskeleton->Cell_Response

Figure 4: A hypothetical integrin-mediated signaling pathway for a cell adhesion peptide.

Pathway Description:

  • Ligand Binding: The peptide binds to the extracellular domain of an integrin receptor.

  • Integrin Activation: This binding event induces a conformational change in the integrin, leading to its activation and clustering.

  • Focal Adhesion Formation: Activated integrins recruit various intracellular signaling proteins to form focal adhesions. A key early event is the autophosphorylation and activation of Focal Adhesion Kinase (FAK).

  • Downstream Signaling: Activated FAK serves as a scaffold to recruit and activate other kinases, such as Src. This initiates downstream signaling cascades, including the MAPK pathway, which can regulate gene expression.

  • Cytoskeletal Linkage: Focal adhesions also link the extracellular matrix to the actin cytoskeleton, leading to cytoskeletal reorganization.

  • Cellular Response: The culmination of these signaling events results in various cellular responses, such as enhanced cell adhesion, proliferation, and migration.

Conclusion

This compound is a tetrapeptide with potential applications in biomaterials and drug development due to its cell-adhesive properties. While its precise three-dimensional structure and signaling mechanisms are yet to be fully characterized, this guide provides a comprehensive overview of its fundamental properties and outlines the standard experimental approaches for its synthesis and detailed structural analysis. Further research into the specific molecular interactions and conformational dynamics of this peptide will be instrumental in harnessing its full therapeutic potential.

References

A Technical Guide to the Potential Cellular Functions of the Val-Thr-Cys-Gly (VTCG) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The tetrapeptide Val-Thr-Cys-Gly (VTCG) is not a well-characterized peptide in existing scientific literature. This guide, therefore, provides an in-depth analysis of its potential functions based on the physicochemical properties of its constituent amino acids and the known roles of similar short peptides in cellular pathways. The experimental data and protocols provided are illustrative examples intended to guide the research and characterization of this novel peptide.

Introduction: A Predictive Analysis of VTCG

Short peptides are critical signaling molecules and structural components in a vast array of biological processes. The specific sequence of amino acids dictates a peptide's structure, reactivity, and ultimately, its function. This document explores the potential roles of the novel tetrapeptide Val-Thr-Cys-Gly (VTCG). By deconstructing the peptide into its constituent amino acids, we can infer its likely involvement in key cellular pathways, particularly in redox signaling and kinase-mediated phosphorylation events.

  • Valine (Val): A hydrophobic, branched-chain amino acid at the N-terminus. Its nonpolar side chain may facilitate interactions with hydrophobic pockets in protein receptors or influence membrane association.[1][2]

  • Threonine (Thr): A polar amino acid containing a hydroxyl group. This makes it a prime candidate for post-translational modification, specifically phosphorylation by serine/threonine kinases, a fundamental mechanism for regulating protein activity and signal transduction.[3]

  • Cysteine (Cys): A unique amino acid containing a highly reactive thiol (-SH) group. This functional group is central to numerous biological functions, including the formation of structural disulfide bonds, catalysis, metal ion coordination, and reversible post-translational modifications that are critical for redox sensing and signaling.

  • Glycine (B1666218) (Gly): The simplest amino acid with a single hydrogen atom as its side chain. Its small size provides significant conformational flexibility to the peptide backbone, which can be crucial for fitting into active sites or adapting its shape upon binding to a target.[4][5][6]

The combination of a hydrophobic residue, two key functional residues (Thr, Cys), and a flexible C-terminus suggests that VTCG could be a versatile molecule capable of participating in dynamic cellular processes.

Potential Cellular Pathways and Functions

Role in Cysteine-Mediated Redox Signaling

The cysteine residue is the most chemically active component of the VTCG peptide. Its thiol group can act as a sensitive detector of the cellular redox environment. Reactive oxygen species (ROS) and reactive nitrogen species (RNS) can reversibly oxidize the cysteine thiol, leading to a range of post-translational modifications (PTMs). These modifications can alter the peptide's function and its interaction with other molecules, effectively transducing a redox signal.

Potential redox modifications of the VTCG cysteine include:

  • S-glutathionylation: The formation of a mixed disulfide with glutathione, which can protect the thiol from irreversible oxidation and regulate its activity.

  • S-nitrosylation: The addition of a nitric oxide group, a key modification in cell signaling.

  • Disulfide Bond Formation: VTCG could form an intermolecular disulfide bond with another VTCG molecule (creating a homodimer) or with a cysteine residue on a target protein, thereby modulating the target's function.

Role as a Substrate in Kinase Signaling Pathways

The threonine residue contains a hydroxyl group that is a potential target for phosphorylation by protein kinases.[3] Phosphorylation is a ubiquitous mechanism for controlling cellular processes, including cell growth, differentiation, and apoptosis. If VTCG is a substrate for a specific kinase, its phosphorylation could act as a molecular switch.

A hypothetical signaling cascade could involve:

  • An upstream signal (e.g., growth factor binding to a receptor) activates a specific serine/threonine kinase.

  • The activated kinase recognizes and binds to VTCG.

  • The kinase catalyzes the transfer of a phosphate (B84403) group from ATP to the threonine residue of VTCG, forming pThr-VTCG.

  • Phosphorylated VTCG could then bind to a downstream effector protein, activating or inhibiting it, and propagating the signal.

Data Presentation (Illustrative Examples)

The following tables present hypothetical quantitative data that could be generated during the characterization of VTCG. These are provided as examples of how to structure experimental results.

Table 1: Physicochemical Characterization of Synthesized VTCG Peptide

Parameter Method Expected Result Observed Result (Illustrative)
Purity RP-HPLC >95% 98.2%
Molecular Mass ESI-MS 381.45 g/mol [M+H]⁺ = 382.14 m/z

| Amino Acid Sequence | MS/MS Fragmentation | Confirmed Val-Thr-Cys-Gly | Sequence confirmed via b- and y-ion series |

Table 2: Cytotoxicity of VTCG on A549 Lung Carcinoma Cells (MTT Assay) Data represents the concentration of VTCG required to inhibit cell viability by 50% after 48 hours of treatment. Data are illustrative.

Compound IC₅₀ (µM) 95% Confidence Interval
VTCG Peptide 78.5 72.1 - 85.3

| Doxorubicin (Control) | 0.9 | 0.7 - 1.1 |

Table 3: Kinetic Parameters for the Phosphorylation of VTCG by Kinase X Data derived from an in vitro kinase assay measuring the rate of ATP consumption. Data are illustrative.

Substrate Kₘ (µM) Vₘₐₓ (pmol/min/mg)
VTCG Peptide 112 1540

| Positive Control Peptide | 25 | 4800 |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Val-Thr-Cys-Gly

This protocol outlines the manual synthesis of VTCG using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Preparation: Start with a pre-loaded Fmoc-Gly-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from Glycine by treating the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (3x) and isopropanol (B130326) (3x).

  • Amino Acid Coupling (Cysteine): Dissolve Fmoc-Cys(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and immediately add the solution to the resin. Agitate for 2 hours. Confirm completion with a Kaiser test. Wash the resin as in step 2.

  • Repeat for Threonine and Valine: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for Fmoc-Thr(tBu)-OH and Fmoc-Val-OH.

  • Final Deprotection: Remove the N-terminal Fmoc group from Valine as described in Step 2.

  • Cleavage and Side-Chain Deprotection: Wash the resin with dichloromethane (B109758) (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Protocol 2: Peptide Characterization by LC-MS

This protocol is for verifying the purity and identity of the synthesized peptide.[7][8]

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of 1 mg/mL.

  • HPLC Separation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Mass Spectrometry Analysis:

    • Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

    • Mode: Positive ion mode.

    • Scan Range: 100-1500 m/z.

    • Data Analysis: Determine the purity from the HPLC chromatogram. Confirm the molecular weight from the mass spectrum by identifying the [M+H]⁺ ion. Perform MS/MS fragmentation to confirm the amino acid sequence.[9][10]

Protocol 3: Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of the VTCG peptide on a chosen cell line.[11]

  • Cell Seeding: Seed cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Peptide Treatment: Prepare serial dilutions of the VTCG peptide in serum-free medium. Replace the medium in the wells with 100 µL of the peptide dilutions. Include wells with medium only (vehicle control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or MTT solvent to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the peptide concentration to determine the IC₅₀ value.

Protocol 4: In Vitro Kinase Assay

This protocol measures the ability of a specific kinase to phosphorylate VTCG. This example uses a luminescence-based assay that measures ATP depletion.[12][13][14]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for the kinase of interest (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Substrates: Prepare stock solutions of VTCG peptide and a known control substrate.

    • ATP: Prepare a stock solution of ATP. The final concentration in the assay should be near the Kₘ for the kinase, if known.

  • Assay Reaction:

    • In a white 384-well plate, add 5 µL of kinase buffer containing the kinase.

    • Add 2.5 µL of the VTCG peptide solution (or control substrate/buffer).

    • Initiate the reaction by adding 2.5 µL of ATP solution.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Add 10 µL of a commercial ADP detection reagent (e.g., ADP-Glo™) to each well. This reagent stops the kinase reaction and depletes the remaining ATP.

  • Luminescence Generation: Add 20 µL of the kinase detection reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a light signal. Incubate for 40 minutes at room temperature.

  • Measurement: Read the luminescence on a plate reader. The light signal is proportional to the amount of ADP formed and thus to the kinase activity.

Protocol 5: Cysteine Redox Status Assay (Biotin-Switch Assay)

This protocol allows for the detection of specific, reversible cysteine oxidations like S-nitrosylation or S-sulfenylation.[15]

  • Cell Lysis and Thiol Blocking: Lyse cells treated with a redox-modifying agent (and control cells) in a buffer containing a thiol-blocking agent like Methyl methanethiosulfonate (B1239399) (MMTS) to protect free thiols.

  • Removal of Blocking Agent: Remove excess MMTS by protein precipitation with acetone.

  • Selective Reduction: Resuspend the protein pellet in a buffer containing a specific reducing agent. For example, use ascorbate (B8700270) to specifically reduce S-nitrosothiols.

  • Biotin Labeling: Add a thiol-reactive biotinylating agent, such as Biotin-HPDP. This will label only the newly exposed cysteine thiols that were previously modified.

  • Enrichment: Use streptavidin-agarose beads to pull down the biotinylated proteins (or peptides, if the sample was digested).

  • Analysis: Elute the captured proteins/peptides and analyze by Western blot (for a specific target protein) or by mass spectrometry for global identification of redox-modified sites.[16]

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_functional Functional Assays synthesis Solid-Phase Peptide Synthesis (Fmoc Chemistry) cleavage Cleavage from Resin & Deprotection synthesis->cleavage purification RP-HPLC Purification cleavage->purification lcms LC-MS Analysis (Purity & Mass) purification->lcms viability Cell Viability / Cytotoxicity (e.g., MTT Assay) purification->viability msms MS/MS Sequencing (Identity) lcms->msms nmr NMR Spectroscopy (3D Structure) lcms->nmr kinase In Vitro Kinase Assay (Phosphorylation) viability->kinase redox Redox Modification Assay (e.g., Biotin-Switch) kinase->redox

Caption: Experimental workflow for the synthesis, characterization, and functional analysis of VTCG.

redox_signaling cluster_modifications Reversible Oxidative Modifications cluster_outcomes Cellular Outcomes vtcg_sh VTCG-SH (Reduced) vtcg_ssg VTCG-S-SG (Glutathionylated) vtcg_sh->vtcg_ssg + GSSG - GSH vtcg_sno VTCG-S-NO (S-Nitrosylated) vtcg_sh->vtcg_sno + NO vtcg_dimer VTCG-S-S-VTCG (Dimer) vtcg_sh->vtcg_dimer + VTCG-SH vtcg_protein VTCG-S-S-Protein (Mixed Disulfide) vtcg_sh->vtcg_protein + Protein-SH ros Oxidative Stress (ROS / RNS) ros->vtcg_sh outcome2 Signal Transduction vtcg_ssg->outcome2 vtcg_sno->outcome2 outcome3 Redox Homeostasis vtcg_dimer->outcome3 outcome1 Altered Protein Function vtcg_protein->outcome1

Caption: Potential roles of the VTCG cysteine residue in cellular redox signaling pathways.

kinase_pathway cluster_cascade Kinase Cascade stimulus External Stimulus (e.g., Growth Factor) receptor Receptor Activation stimulus->receptor kinase1 Kinase A (Active) receptor->kinase1 kinase2 Kinase B (Active) kinase1->kinase2 kinaseX Kinase X (Active) kinase2->kinaseX p_vtcg pThr-VTCG (Phosphorylated) kinaseX->p_vtcg atp ATP vtcg VTCG Peptide vtcg->p_vtcg effector Downstream Effector Protein p_vtcg->effector atp->p_vtcg  Pi adp ADP atp->adp response Cellular Response (e.g., Gene Expression, Proliferation) effector->response

Caption: Hypothetical signaling pathway involving phosphorylation of VTCG by a kinase.

References

A Methodological Guide to the Discovery, Synthesis, and Characterization of Novel Peptides: A Case Study on the Hypothetical Sequence Val-Thr-Cys-Gly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific discovery of a peptide with the sequence Val-Thr-Cys-Gly (VTCG) is not prominently documented in scientific literature, this sequence can serve as a valuable model for outlining the comprehensive methodologies involved in the discovery, synthesis, and characterization of novel peptides. This technical guide provides an in-depth overview of the established experimental protocols and data analysis techniques that are central to modern peptide research and drug development. The processes detailed herein are representative of a typical workflow for identifying a new bioactive peptide and advancing it through the initial stages of the research and development pipeline.

The constituent amino acids of the hypothetical VTCG peptide—Valine (Val), Threonine (Thr), Cysteine (Cys), and Glycine (Gly)—each possess distinct physicochemical properties that can contribute to a peptide's structure and function. Valine is a hydrophobic amino acid, Threonine is polar, Cysteine is unique in its ability to form disulfide bonds, and Glycine is the smallest amino acid, providing conformational flexibility. The presence of a cysteine residue is particularly noteworthy, as it suggests the potential for dimerization or cyclization, which can significantly impact a peptide's stability and biological activity.

This guide will explore the key experimental stages, from initial identification to functional analysis, using the VTCG sequence as a case study to illustrate these advanced methodologies.

Experimental Protocols

I. Peptide Identification and Sequencing

The initial discovery of a novel peptide often involves the purification of a biologically active fraction from a natural source (e.g., venom, tissue extract, or microbial culture) or the screening of a synthetic peptide library. Once a candidate peptide is isolated, its amino acid sequence must be determined.

A. Edman Degradation

Edman degradation is a classical method for sequencing peptides. It involves the sequential removal and identification of N-terminal amino acids.

  • Protocol:

    • The peptide is immobilized on a solid support.

    • The N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.

    • The PTC-peptide is treated with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide intact.

    • The thiazolinone derivative is extracted and converted to a more stable phenylthiohydantoin (PTH) amino acid.

    • The PTH-amino acid is identified by chromatography (e.g., HPLC).

    • The cycle is repeated to identify the subsequent amino acids in the sequence.

B. Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is a more modern and sensitive technique for peptide sequencing.

  • Protocol:

    • The peptide sample is ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

    • The ionized peptides are separated based on their mass-to-charge ratio (m/z) in the first mass analyzer (MS1).

    • A specific peptide ion (the precursor ion) is selected and fragmented, usually by collision-induced dissociation (CID).

    • The resulting fragment ions (product ions) are analyzed in a second mass analyzer (MS2).

    • The amino acid sequence is deduced by analyzing the mass differences between the product ions in the MS2 spectrum. The masses of the b- and y-ion series are used to determine the sequence.

II. Peptide Synthesis

Once the sequence is known, the peptide is chemically synthesized to obtain a pure and sufficient quantity for further studies. Solid-phase peptide synthesis (SPPS) is the most common method.

  • Protocol (Fmoc Chemistry):

    • The C-terminal amino acid (Glycine in VTCG) is attached to an insoluble resin support.

    • The N-terminus of the attached amino acid is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

    • Deprotection: The Fmoc group is removed using a mild base (e.g., piperidine) to expose the free N-terminal amine.

    • Coupling: The next Fmoc-protected amino acid (Cysteine) is activated and coupled to the N-terminus of the growing peptide chain. Common coupling reagents include HBTU and HATU.

    • Washing: The resin is washed to remove excess reagents and byproducts.

    • The deprotection and coupling steps are repeated for each subsequent amino acid (Threonine and Valine) until the desired sequence is assembled.

    • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers to protect sensitive residues like Cysteine).

    • The crude peptide is precipitated, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

III. Biological Characterization

With a pure synthetic peptide in hand, its biological activity can be thoroughly investigated. The specific assays will depend on the intended therapeutic area.

A. Receptor Binding Assays

These assays determine if the peptide binds to a specific cellular receptor.

  • Protocol (Competitive Binding Assay):

    • A known radiolabeled or fluorescently labeled ligand for the target receptor is prepared.

    • The receptor source (e.g., cell membranes or purified receptor) is incubated with the labeled ligand in the presence of varying concentrations of the unlabeled test peptide (VTCG).

    • After incubation, the bound and free labeled ligand are separated.

    • The amount of bound labeled ligand is quantified.

    • The ability of the test peptide to inhibit the binding of the labeled ligand is used to determine its binding affinity (Ki or IC50).

B. Cell-Based Functional Assays

These assays measure the functional consequence of peptide-receptor binding. For instance, if the target receptor is a G-protein coupled receptor (GPCR), a second messenger assay can be performed.

  • Protocol (cAMP Assay):

    • Cells expressing the target receptor are cultured.

    • The cells are treated with varying concentrations of the test peptide (VTCG).

    • After a specific incubation time, the cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

    • The dose-dependent change in cAMP levels indicates whether the peptide is an agonist or antagonist of the receptor.

Data Presentation

The quantitative data generated from these experiments are typically summarized in tables for clear interpretation and comparison.

Table 1: Mass Spectrometry Data for VTCG

ParameterObserved ValueTheoretical Value
Monoisotopic Mass (Da)379.15379.15
Molecular Weight ( g/mol )379.46379.46

Table 2: Purity and Yield of Synthesized VTCG

ParameterValue
Crude Purity (by RP-HPLC)>85%
Final Purity (by RP-HPLC)>98%
Overall Yield35%

Table 3: Biological Activity of VTCG

AssayParameterResult
Receptor Binding AssayIC5075 nM
cAMP Functional AssayEC50150 nM
Cell Viability AssayCC50> 100 µM

Visualizations

Diagrams are essential for illustrating complex workflows and biological pathways.

experimental_workflow cluster_discovery Discovery & Sequencing cluster_synthesis Synthesis & Purification cluster_characterization Biological Characterization Isolation Peptide Isolation from Source Sequencing Sequencing Isolation->Sequencing Edman or MS/MS SPPS Solid-Phase Synthesis Sequencing->SPPS Purification RP-HPLC SPPS->Purification Binding_Assay Receptor Binding Purification->Binding_Assay Functional_Assay Functional Assay Binding_Assay->Functional_Assay signaling_pathway VTCG VTCG Peptide GPCR GPCR VTCG->GPCR Binds G_Protein G Protein (Gs) GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

H-VTCG-OH peptide solubility and stability testing

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability Testing of H-VTCG-OH Peptide

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of the tetrapeptide H-VTCG-OH (Val-Thr-Cys-Gly). The information is intended for researchers, scientists, and drug development professionals working with this or similar peptide sequences. The protocols and data presented are based on established principles of peptide chemistry and analysis.

Peptide Characteristics

Sequence: H-Val-Thr-Cys-Gly-OH Amino Acid Composition:

  • Valine (V): A hydrophobic amino acid.

  • Threonine (T): A polar, uncharged amino acid.

  • Cysteine (C): A polar, uncharged amino acid containing a thiol group, which is susceptible to oxidation.[1][2]

  • Glycine (G): A neutral, nonpolar amino acid.

The presence of both hydrophobic (Valine) and polar (Threonine, Cysteine) residues suggests that the solubility of H-VTCG-OH will be dependent on the solvent system and pH.[3][4] The Cysteine residue is a critical factor for stability, as its thiol group can be readily oxidized to form disulfide bonds, leading to dimerization or oligomerization.[1][2]

Solubility Testing

The solubility of a peptide is a critical parameter for its biological activity and formulation development.[5] A systematic approach to determining the optimal solvent for H-VTCG-OH is recommended.

Predicted Solubility of H-VTCG-OH

Based on its amino acid composition, the following table summarizes the predicted solubility of H-VTCG-OH in various common solvents.

Solvent SystemPredicted SolubilityRationale
Water (Sterile, deionized) Low to ModerateThe presence of hydrophobic Valine may limit solubility in pure water. Peptides shorter than five residues are often soluble in water, but this is not guaranteed if hydrophobic residues are present.[3][5][6]
Aqueous Buffers (e.g., PBS, pH 7.4) ModerateThe peptide has a net neutral charge at physiological pH, which may influence its solubility. Buffers can sometimes improve solubility over pure water.
Acidic Solutions (e.g., 10% Acetic Acid) Moderate to HighFor peptides with a net positive charge, acidic solutions can improve solubility.[4] H-VTCG-OH is neutral, but acidic conditions may still enhance solubility.
Basic Solutions (e.g., 0.1% Ammonium (B1175870) Hydroxide) Moderate to HighFor peptides with a net negative charge, basic solutions are often effective.[4] However, basic conditions should be used with caution for Cysteine-containing peptides as they can accelerate oxidation.[1]
Organic Solvents (e.g., DMSO, DMF) HighThe presence of the hydrophobic Valine residue suggests that organic solvents will be effective in solubilizing the peptide.[3][7] DMSO should be used with caution as it can oxidize Cysteine.[7]
Experimental Protocol: Turbidity Solubility Assay (TSA)

The Turbidity Solubility Assay (TSA) is a rapid method to determine peptide solubility using a small amount of sample.[5]

Materials:

  • H-VTCG-OH peptide (lyophilized powder)

  • Selection of solvents (e.g., sterile water, PBS pH 7.4, 10% acetic acid, 0.1% ammonium hydroxide, DMSO, DMF)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at 600 nm

  • Pipettes and sterile tips

Procedure:

  • Prepare a stock solution of the H-VTCG-OH peptide in a suitable organic solvent where it is highly soluble (e.g., DMSO).

  • In a 96-well plate, add a fixed volume of the desired test solvent to each well.

  • Add increasing volumes of the peptide stock solution to the wells, creating a concentration gradient.

  • Mix the solutions thoroughly and incubate at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance (optical density) of each well at 600 nm using a plate reader.

  • The concentration at which a significant increase in absorbance is observed indicates the limit of solubility in that solvent.

Workflow for Solubility Determination

G cluster_0 Solubility Testing Workflow Start Start Weigh_Peptide Weigh small amount of H-VTCG-OH Start->Weigh_Peptide Test_Water Test solubility in sterile water Weigh_Peptide->Test_Water Decision_Water Soluble? Test_Water->Decision_Water Test_Acid_Base Test solubility in 10% Acetic Acid or 0.1% NH4OH Decision_Water->Test_Acid_Base No Record_Results Record optimal solvent and concentration Decision_Water->Record_Results Yes Decision_Acid_Base Soluble? Test_Acid_Base->Decision_Acid_Base Test_Organic Test solubility in DMSO or DMF Decision_Acid_Base->Test_Organic No Decision_Acid_Base->Record_Results Yes Decision_Organic Soluble? Test_Organic->Decision_Organic Decision_Organic->Record_Results Yes End End Decision_Organic->End No, seek alternative solvents Record_Results->End G cluster_1 Forced Degradation Study Workflow Start Start Prepare_Samples Prepare aliquots of H-VTCG-OH solution Start->Prepare_Samples Apply_Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prepare_Samples->Apply_Stress Collect_Samples Collect samples at multiple time points Apply_Stress->Collect_Samples HPLC_MS_Analysis Analyze samples by HPLC-MS Collect_Samples->HPLC_MS_Analysis Data_Analysis Quantify parent peptide and identify degradation products HPLC_MS_Analysis->Data_Analysis Report Generate stability report Data_Analysis->Report End End Report->End G cluster_2 Cysteine Oxidation Pathway Peptide_Monomer H-VTCG-OH (Monomer) with free -SH group Oxidative_Stress Oxidative Stress (e.g., O2, H2O2) Peptide_Monomer->Oxidative_Stress Disulfide_Dimer H-VTCG-OH Dimer (S-S bond) Oxidative_Stress->Disulfide_Dimer

References

A Technical Guide to the Theoretical Isoelectric Point and Molecular Weight of the Tetrapeptide H-Val-Thr-Cys-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the theoretical isoelectric point (pI) and molecular weight (MW) of the tetrapeptide H-Val-Thr-Cys-Gly-OH. This document outlines the fundamental principles, presents the calculated values in a clear tabular format, describes hypothetical experimental protocols for empirical determination, and includes a logical workflow diagram for the theoretical calculations.

Theoretical Physicochemical Properties

The theoretical isoelectric point and molecular weight of a peptide are fundamental parameters crucial for its characterization, purification, and application in various research and development contexts.

Molecular Weight Calculation

The molecular weight of a peptide is the sum of the molecular weights of its constituent amino acids minus the molecular weight of the water molecules eliminated during the formation of peptide bonds. For the tetrapeptide this compound, three peptide bonds are formed, resulting in the loss of three water molecules.

The molecular weights of the individual amino acids are as follows:

  • Valine (Val): 117.15 g/mol [1][2]

  • Threonine (Thr): 119.12 g/mol [3][4]

  • Cysteine (Cys): 121.16 g/mol [5][6]

  • Glycine (Gly): 75.07 g/mol [7]

The molecular weight of water is 18.015 g/mol .

Therefore, the theoretical molecular weight of this compound is calculated as: (117.15 + 119.12 + 121.16 + 75.07) - (3 * 18.015) = 432.50 - 54.045 = 378.455 g/mol

Isoelectric Point (pI) Calculation

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a peptide, the pI is determined by the pKa values of its ionizable groups: the N-terminal α-amino group, the C-terminal α-carboxyl group, and the side chains of any ionizable amino acids.

The relevant pKa values for this compound are:

  • N-terminal α-amino group (Valine): ~9.62[8][9]

  • C-terminal α-carboxyl group (Glycine): ~2.34[8][9][10]

  • Side chain of Cysteine: ~8.33[9]

  • The side chain of Threonine has a hydroxyl group with a very high pKa and is not considered to be ionizable under typical physiological conditions.

The pI can be estimated by averaging the pKa values of the two ionizable groups that bracket the zwitterionic form (net charge of zero). In this case, these are the C-terminal carboxyl group and the Cysteine side chain.

pI ≈ (pKa_C-terminus + pKa_Cys_side_chain) / 2 pI ≈ (2.34 + 8.33) / 2 = 5.335

Data Presentation

The following table summarizes the theoretical physicochemical properties of the tetrapeptide this compound and its constituent amino acids.

Amino Acid/PeptideMolecular Weight ( g/mol )pKa (α-COOH)pKa (α-NH3+)pKa (Side Chain)pI
Valine (Val)117.15[1][2]2.32[8][9]9.62[8][9]-5.96[8]
Threonine (Thr)119.12[3][4]2.09[8][9]9.10[8][9]~13 (not ionizable)5.60[4][8]
Cysteine (Cys)121.16[5][6]1.96[8]10.78[9]8.33[9]5.07[8]
Glycine (Gly)75.07[7]2.34[8][9][10]9.60[8][9][10]-5.97[8][9][11]
This compound 378.455 ~2.34 (Gly) ~9.62 (Val) 8.33 (Cys) ~5.34

Experimental Protocols

The theoretical values presented can be confirmed experimentally using the following standard laboratory techniques.

Determination of Molecular Weight by Mass Spectrometry

Objective: To determine the experimental molecular weight of the tetrapeptide.

Methodology:

  • Sample Preparation: The synthesized and purified tetrapeptide is dissolved in a suitable solvent, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid to facilitate ionization.

  • Instrumentation: A high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer, is used.

  • Ionization: The peptide solution is introduced into the ESI source, where it is nebulized and ionized, primarily forming protonated molecular ions [M+H]+.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.

  • Data Analysis: The molecular weight is determined from the m/z value of the most abundant isotopic peak of the protonated molecule. For a singly charged ion, the molecular weight is calculated as (m/z * 1) - mass of a proton.

Determination of Isoelectric Point by Isoelectric Focusing (IEF)

Objective: To determine the experimental isoelectric point of the tetrapeptide.

Methodology:

  • Gel Preparation: A polyacrylamide or agarose (B213101) gel containing a mixture of carrier ampholytes is prepared. These ampholytes establish a stable pH gradient when a voltage is applied.

  • Sample Application: The purified peptide sample is applied to the IEF gel.

  • Focusing: An electric field is applied across the gel. The peptide, carrying a net positive or negative charge depending on the surrounding pH, will migrate through the pH gradient.

  • Equilibrium: The peptide will continue to migrate until it reaches the point in the pH gradient where its net charge is zero. At this point, it will stop moving. This pH corresponds to the isoelectric point (pI) of the peptide.

  • pI Determination: The position of the focused peptide band is compared to the positions of pI marker proteins with known isoelectric points that are run in parallel on the same gel. The pH gradient is then calibrated, and the pI of the sample peptide is determined.

Visualization of Calculation Workflow

The following diagram illustrates the logical workflow for the theoretical calculation of the molecular weight and isoelectric point of the tetrapeptide.

Peptide_Properties_Workflow cluster_MW Molecular Weight Calculation cluster_pI Isoelectric Point Calculation MW_Val MW(Val) Sum_MW Sum of Amino Acid MWs MW_Val->Sum_MW MW_Thr MW(Thr) MW_Thr->Sum_MW MW_Cys MW(Cys) MW_Cys->Sum_MW MW_Gly MW(Gly) MW_Gly->Sum_MW MW_Peptide Theoretical MW of Peptide Sum_MW->MW_Peptide MW_H2O MW of 3 H2O MW_H2O->MW_Peptide - pKa_N_term pKa (N-terminus Val) Identify_Ionizable Identify Ionizable Groups pKa_N_term->Identify_Ionizable pKa_C_term pKa (C-terminus Gly) pKa_C_term->Identify_Ionizable pKa_Cys pKa (Cys side chain) pKa_Cys->Identify_Ionizable Avg_pKa Average Relevant pKa Values Identify_Ionizable->Avg_pKa pI_Peptide Theoretical pI of Peptide Avg_pKa->pI_Peptide Start Peptide Sequence: this compound cluster_MW cluster_MW Start->cluster_MW cluster_pI cluster_pI Start->cluster_pI

Caption: Workflow for theoretical MW and pI calculation.

References

The Potential Role of H-Val-Thr-Cys-Gly-OH in Mitigating Oxidative Stress: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. Small peptides with antioxidant properties represent a promising therapeutic avenue. This technical guide explores the potential role of the tetrapeptide H-Val-Thr-Cys-Gly-OH (VTCG) in combating oxidative stress. In the absence of direct experimental data for this specific sequence, this paper extrapolates its likely mechanisms of action based on the well-established antioxidant properties of its constituent amino acids, particularly the pivotal role of the cysteine residue. This document outlines potential antioxidant mechanisms, representative quantitative data from analogous short, cysteine-containing peptides, detailed experimental protocols for assessing antioxidant efficacy, and relevant cellular signaling pathways.

Introduction to Oxidative Stress and Peptide Antioxidants

Reactive oxygen species, including superoxide (B77818) radicals (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are natural byproducts of cellular metabolism.[1] Under physiological conditions, their levels are controlled by endogenous antioxidant systems. However, excessive ROS production can lead to cellular damage by oxidizing lipids, proteins, and nucleic acids, a state known as oxidative stress.[1] This damage is a contributing factor to a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.

Bioactive peptides derived from natural sources or synthesized have emerged as potent antioxidants.[2] Their activity is largely dictated by their amino acid composition and sequence.[3] Peptides containing specific amino acid residues such as Cysteine (Cys), Tyrosine (Tyr), Tryptophan (Trp), and Methionine (Met) are particularly effective radical scavengers.[4] The tetrapeptide this compound, with its central cysteine residue, is a prime candidate for exhibiting significant antioxidant activity.

Postulated Antioxidant Mechanisms of this compound

The antioxidant potential of VTCG is likely multifaceted, primarily revolving around the chemical properties of its cysteine residue.

  • Direct Radical Scavenging: The thiol group (-SH) of the cysteine residue is a potent hydrogen and electron donor.[4] It can directly react with and neutralize highly reactive free radicals, thereby terminating damaging chain reactions. The hydrophobic nature of the N-terminal Valine may enhance the peptide's ability to interact with lipid-rich environments, such as cell membranes, to scavenge lipid peroxyl radicals.[5]

  • Metal Ion Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of the highly destructive hydroxyl radical via the Fenton reaction. The functional groups within the peptide backbone and the amino acid side chains of VTCG can chelate these metal ions, rendering them redox-inactive.

  • Modulation of Endogenous Antioxidant Systems: Beyond direct scavenging, antioxidant peptides can upregulate the expression of endogenous antioxidant enzymes.[6] This is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7]

Quantitative Assessment of Antioxidant Activity (Representative Data)

While no specific data exists for this compound, the following tables summarize typical quantitative data for short, cysteine-containing peptides from various in vitro antioxidant assays. This data serves as a benchmark for the potential efficacy of VTCG.

Table 1: In Vitro Radical Scavenging and Reducing Power of Analogous Peptides

Assay TypePeptide SequenceIC50 / Activity ValueReference
DPPH Radical ScavengingPSGY1.116 mg/mL[8]
ABTS Radical ScavengingSHECN88.16 ± 0.76% inhibition[9]
Ferric Reducing Antioxidant Power (FRAP)Cysteine (amino acid)36.12 µM TE/µM[10]
Oxygen Radical Absorbance Capacity (ORAC)SHECN0.0900 ± 0.0020 µmol TE/mg[9]

Table 2: Cellular Antioxidant Activity of Analogous Peptides

Assay TypePeptide SequenceCell LineActivity ValueReference
Cellular Antioxidant Activity (CAA)SHECNHepG2776.22 µmol QE/100g[9]
H₂O₂-induced ROS ReductionWalnut Peptide (<3 kDa)PC12Decreased ROS levels[11]
Protection against Erythrocyte HemolysisTrp-GlyHuman ErythrocytesSignificant protection[12]

Signaling Pathway Modulation: The Nrf2-ARE Axis

A key mechanism by which antioxidant peptides can confer cellular protection is through the activation of the Nrf2-antioxidant response element (ARE) pathway.[7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation.

Upon exposure to oxidative stress or electrophiles (which can be mimicked by the action of certain antioxidant peptides), cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[7] This stabilizes Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, initiating their transcription. These genes encode for a battery of protective proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis and recycling.[13][14]

Nrf2_Pathway cluster_nucleus Nuclear Translocation ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation VTCG This compound VTCG->Keap1_Nrf2 may induce dissociation Keap1_mod Keap1 (modified) Keap1_Nrf2->Keap1_mod Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub leads to Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection leads to Experimental_Workflow Peptide This compound (VTCG) In_Vitro In Vitro Chemical Assays Peptide->In_Vitro Cellular Cellular Assays Peptide->Cellular DPPH DPPH Assay In_Vitro->DPPH FRAP FRAP Assay In_Vitro->FRAP ABTS ABTS Assay In_Vitro->ABTS Cell_Culture Cell Culture (e.g., HepG2, PC12) Cellular->Cell_Culture Toxicity Cytotoxicity Assay (MTT) Cell_Culture->Toxicity CAA CAA Assay Cell_Culture->CAA ROS_Measure Intracellular ROS Measurement (DCFH-DA) Toxicity->ROS_Measure Mechanism Mechanistic Studies ROS_Measure->Mechanism Western_Blot Western Blot (Nrf2, HO-1) Mechanism->Western_Blot qPCR qPCR (Nrf2 target genes) Mechanism->qPCR

References

Spectroscopic Analysis of the Pentapeptide H-VTCG-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of the synthetic pentapeptide H-Val-Thr-Cys-Gly-OH (H-VTCG-OH). The peptide, comprising the amino acid sequence Valine, Threonine, Cysteine, and Glycine with a C-terminal hydroxyl group, presents a subject for detailed structural and functional analysis. This document outlines the experimental protocols for synthesis and purification, followed by in-depth spectroscopic analysis using Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and Fluorescence Spectroscopy. Quantitative data are summarized in structured tables, and key experimental workflows and illustrative signaling pathways are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry, drug discovery, and development.

Introduction

Peptides, short chains of amino acids, are fundamental to a vast array of physiological processes and hold significant therapeutic potential. The synthetic pentapeptide H-VTCG-OH is a model compound for investigating the interplay of amino acid side chains and the peptide backbone in determining structure and function. The presence of a hydroxyl group on the C-terminus, along with the varied functionalities of the constituent amino acids—hydrophobic (Valine), polar/hydroxyl-containing (Threonine), sulfhydryl-containing (Cysteine), and the structurally simple Glycine—makes H-VTCG-OH an interesting candidate for spectroscopic investigation.

Accurate and comprehensive characterization is a critical step in the development of any peptide-based therapeutic or research tool. Spectroscopic techniques provide a powerful suite of tools for elucidating the primary, secondary, and tertiary structure of peptides, as well as for monitoring their purity, stability, and interactions.

Peptide Synthesis and Purification

The H-VTCG-OH peptide is synthesized using a standard solid-phase peptide synthesis (SPPS) protocol, followed by purification to ensure a high degree of homogeneity for subsequent spectroscopic analysis.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of H-VTCG-OH is performed on a Wang resin pre-loaded with Fmoc-Gly-OH. The synthesis follows a C-terminal to N-terminal direction with sequential cycles of Fmoc deprotection and amino acid coupling.[1]

  • Resin Preparation: Swell Fmoc-Gly-Wang resin in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Amino Acid Coupling: Activate the subsequent Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Val-OH) with a coupling agent such as HBTU in the presence of a base like DIPEA, and couple it to the deprotected N-terminus of the peptide-resin.

  • Washing: Wash the resin extensively with DMF after each deprotection and coupling step to remove excess reagents and byproducts.

  • Cleavage and Deprotection: After the final coupling step, treat the peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and lyophilize to obtain the crude peptide as a white powder.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Purification

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • System: A preparative RP-HPLC system equipped with a C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Gradient: A linear gradient of mobile phase B is used to elute the peptide.

  • Detection: Monitor the elution profile at 220 nm.

  • Fraction Collection and Analysis: Collect fractions corresponding to the major peak and analyze their purity by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified H-VTCG-OH peptide.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification Resin Fmoc-Gly-Wang Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling_Cys Couple Fmoc-Cys(Trt)-OH Deprotection1->Coupling_Cys Deprotection2 Fmoc Deprotection Coupling_Cys->Deprotection2 Coupling_Thr Couple Fmoc-Thr(tBu)-OH Deprotection2->Coupling_Thr Deprotection3 Fmoc Deprotection Coupling_Thr->Deprotection3 Coupling_Val Couple Fmoc-Val-OH Deprotection3->Coupling_Val Cleavage Cleavage & Deprotection Coupling_Val->Cleavage Crude_Peptide Crude H-VTCG-OH Cleavage->Crude_Peptide HPLC RP-HPLC Purification Crude_Peptide->HPLC Pure_Peptide Pure H-VTCG-OH HPLC->Pure_Peptide

Fig 1. Workflow for the synthesis and purification of H-VTCG-OH.

Mass Spectrometry Analysis

Mass spectrometry is employed to confirm the molecular weight of the synthesized peptide and to assess its purity.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.

  • Instrumentation: Infuse the sample into an ESI-MS instrument.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z).[2]

  • Data Analysis: The resulting spectrum will show peaks corresponding to the protonated molecular ion [M+H]⁺ and potentially other charged species. The molecular weight is calculated from the m/z values.

Quantitative Data: Mass Spectrometry
ParameterTheoretical ValueObserved Value
Molecular Formula C₁₅H₂₇N₅O₇S-
Monoisotopic Mass 421.1658-
Average Mass 421.47-
[M+H]⁺ (m/z) 422.1731422.1735
[M+Na]⁺ (m/z) 444.1550444.1553

Table 1. Mass spectrometry data for H-VTCG-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic-level structure of the peptide in solution, including the assignment of protons and carbons and the determination of secondary structure elements.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve the lyophilized peptide in a deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent can affect the chemical shifts.[3]

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Acquisition: Perform standard 1D ¹H and ¹³C experiments, as well as 2D experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for resonance assignment.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).[4][5] The integration of proton signals provides information on the relative number of protons.[4] Multiplicity (splitting patterns) reveals information about neighboring protons.[4]

Quantitative Data: ¹H NMR Chemical Shifts (Hypothetical in D₂O)
Amino AcidProtonChemical Shift (δ, ppm)Multiplicity
Valine α-H4.15d
β-H2.20m
γ-CH₃0.95d
γ'-CH₃0.92d
Threonine α-H4.25d
β-H4.05m
γ-CH₃1.20d
Cysteine α-H4.50t
β-CH₂3.10m
Glycine α-CH₂3.95s

Table 2. Hypothetical ¹H NMR chemical shift assignments for H-VTCG-OH in D₂O. Note: The -OH and -SH proton signals are typically broad and may exchange with D₂O, making them difficult to observe.[4]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for determining the secondary structure of peptides in solution. It measures the differential absorption of left and right circularly polarized light.[6]

Experimental Protocol: Circular Dichroism
  • Sample Preparation: Dissolve the peptide in an appropriate buffer (e.g., phosphate (B84403) buffer) at a known concentration.

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm).

  • Data Analysis: The shape and magnitude of the CD spectrum are indicative of the peptide's secondary structure (e.g., α-helix, β-sheet, random coil). Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.

Quantitative Data: Secondary Structure Estimation
Secondary StructurePercentage (%)
α-Helix 10
β-Sheet 35
Random Coil 55

Table 3. Estimated secondary structure content of H-VTCG-OH from CD spectroscopy.

G cluster_workflow Spectroscopic Analysis Workflow cluster_ms_results MS Results cluster_nmr_results NMR Results cluster_cd_results CD Results cluster_fs_results Fluorescence Results start Purified H-VTCG-OH ms Mass Spectrometry start->ms nmr NMR Spectroscopy start->nmr cd CD Spectroscopy start->cd fs Fluorescence Spectroscopy start->fs mw Molecular Weight Confirmation ms->mw purity_ms Purity Assessment ms->purity_ms structure_1d 1D Structure nmr->structure_1d structure_3d 3D Conformation nmr->structure_3d secondary_structure Secondary Structure cd->secondary_structure environment Local Environment fs->environment binding Binding Interactions fs->binding

Fig 2. Workflow for the spectroscopic characterization of H-VTCG-OH.

Fluorescence Spectroscopy

While H-VTCG-OH does not contain intrinsically fluorescent amino acids like Tryptophan or Tyrosine, fluorescence spectroscopy can be used to study its interaction with fluorescent probes or to monitor changes in its environment if a fluorescent label is attached.

Experimental Protocol: Intrinsic and Extrinsic Fluorescence
  • Sample Preparation: For extrinsic fluorescence, label the peptide with a fluorescent dye (e.g., at the N-terminus or the Cysteine side chain). Dissolve the labeled or unlabeled peptide in a suitable buffer.

  • Instrumentation: Use a spectrofluorometer.

  • Data Acquisition:

    • Emission Spectrum: Excite the sample at a fixed wavelength and record the emission intensity over a range of wavelengths.[7]

    • Excitation Spectrum: Set a fixed emission wavelength and scan the excitation wavelengths.[7]

  • Data Analysis: Analyze changes in fluorescence intensity, emission maximum, and quantum yield to infer information about the peptide's local environment, conformational changes, or binding interactions.

Quantitative Data: Fluorescence of a Labeled Peptide (Hypothetical)
ParameterValue
Fluorophore Dansyl Chloride (at N-terminus)
Excitation Wavelength (λex) 340 nm
Emission Wavelength (λem) 520 nm
Quantum Yield (Φ) 0.45
Fluorescence Lifetime (τ) 12 ns

Table 4. Hypothetical fluorescence data for Dansyl-labeled H-VTCG-OH.

Illustrative Signaling Pathway

To demonstrate a potential application, the following diagram illustrates a hypothetical signaling pathway where H-VTCG-OH acts as an inhibitor of a kinase.

G Receptor Receptor Kinase Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response Peptide H-VTCG-OH Peptide->Kinase Inhibits

Fig 3. Hypothetical signaling pathway showing H-VTCG-OH as a kinase inhibitor.

Conclusion

This technical guide has provided a comprehensive framework for the spectroscopic analysis of the H-VTCG-OH peptide. The detailed experimental protocols, summarized quantitative data, and illustrative diagrams offer a practical resource for researchers in the field of peptide science. The application of these spectroscopic techniques is essential for ensuring the quality, understanding the structure, and elucidating the function of synthetic peptides, thereby facilitating their development for therapeutic and research applications.

References

commercial suppliers of synthetic Val-Thr-Cys-Gly peptide

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Commercial Sourcing of the Synthetic Peptide Val-Thr-Cys-Gly

For researchers, scientists, and drug development professionals requiring the tetrapeptide Val-Thr-Cys-Gly (VTCG), this guide provides an in-depth overview of commercial suppliers, synthesis and purification protocols, and quality control measures. The information is based on publicly available data from various custom peptide synthesis providers.

Commercial Suppliers of Synthetic Val-Thr-Cys-Gly

The Val-Thr-Cys-Gly peptide is available from various commercial suppliers who specialize in custom peptide synthesis. While some vendors may list specific peptides, most will synthesize this tetrapeptide on demand. Key considerations when selecting a supplier include their synthesis technology, purity levels offered, and analytical quality control methods.

Below is a comparative summary of prominent suppliers offering custom peptide synthesis services. Note that pricing and delivery times are typically project-dependent and require a direct quote.

Supplier/CompanySynthesis TechnologyTypical Purity Levels OfferedQuality Control MethodsKey Features
MedchemExpress Not explicitly stated, but likely Solid-Phase Peptide Synthesis (SPPS).Research grade, specific purity not detailed in general search.Not explicitly detailed in general search, but HPLC and MS are standard.Lists H-Val-Thr-Cys-Gly-OH as a specific product for cell attachment research.[1]
AmbioPharm Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Peptide Synthesis (LPPS), and hybrid methods.[2]Research to cGMP grades, from gram to multi-kilogram scale.[2]Stringent quality controls are mentioned.[2]Large-scale GMP manufacturing capabilities.[2]
LifeTein Proprietary PeptideSyn™ technology using Fmoc and Boc chemistry, microwave-assisted SPPS.[3]Crude to high purity (>98%).HPLC and Mass Spectrometry.[3]Specializes in complex and modified peptides.[3]
AnaSpec Solid-Phase Peptide Synthesis (SPPS).Research and GMP grades.QA/QC at their US facility.[4]Offers a wide range of peptide modifications.[4]
Elim Biopharm Automated solid-phase synthesis.Crude, >70%, >80%, >90%, >95%, >98%.[5]Mass Spectrometry and HPLC.[5]Offers rapid "overnight" synthesis for short peptides.[5]
Bachem Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis.Research to cGMP grades.Analytical HPLC for purity determination.[6]Extensive catalog of peptides and amino acid derivatives.[7]
Biosynth Solid-Phase Peptide Synthesis (SPPS).From R&D to commercial and GMP grades.Full analytical services.Expertise in complex and labeled peptides.[8]

Experimental Protocols

The following sections detail the typical experimental methodologies for the synthesis, purification, and analysis of the Val-Thr-Cys-Gly peptide.

Solid-Phase Peptide Synthesis (SPPS) of Val-Thr-Cys-Gly

Solid-phase peptide synthesis (SPPS) is the most common method for producing synthetic peptides.[9][10] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

1. Resin Preparation:

  • A suitable solid support resin, typically a polystyrene-based resin pre-loaded with the C-terminal amino acid (Glycine), is chosen.

  • The resin is swelled in an appropriate solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

2. Amino Acid Coupling Cycle (Iterative Process):

  • Deprotection: The N-terminal protecting group (commonly Fmoc) of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in DMF. This exposes a free amine group for the next coupling step.

  • Washing: The resin is thoroughly washed with DMF to remove excess deprotection reagent and byproducts.

  • Coupling: The next amino acid (Cysteine, with its side chain protected) is activated using a coupling reagent (e.g., HBTU, HATU) and added to the resin. The activated carboxylic acid of the incoming amino acid reacts with the free amine on the resin-bound peptide to form a peptide bond.

  • Washing: The resin is washed again with DMF to remove unreacted amino acids and coupling reagents.

  • This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid (Threonine, then Valine) in the sequence.

3. Cleavage and Deprotection:

  • Once the full peptide sequence (Val-Thr-Cys-Gly) is assembled on the resin, the peptide is cleaved from the solid support.

  • A strong acid cocktail, typically containing trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to protect sensitive amino acid side chains, is used to cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.[6]

4. Precipitation and Isolation:

  • The cleaved peptide is precipitated from the TFA solution by adding cold diethyl ether.

  • The crude peptide is then collected by centrifugation and washed with cold ether to remove residual scavengers and organic byproducts.

  • The resulting crude peptide is lyophilized to obtain a dry powder.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude synthetic peptide contains the target peptide along with various impurities such as deletion sequences and incompletely deprotected peptides.[6] RP-HPLC is the standard method for peptide purification.[6]

1. Column and Solvents:

  • A C18 reversed-phase column is commonly used for peptide purification.[6]

  • The mobile phase typically consists of two solvents: Solvent A (polar) is usually 0.1% TFA in water, and Solvent B (less polar) is 0.1% TFA in acetonitrile.[6]

2. Gradient Elution:

  • The crude peptide is dissolved in a minimal amount of Solvent A.

  • The sample is injected onto the HPLC column.

  • A linear gradient of increasing Solvent B concentration is applied. This causes molecules to elute from the column based on their hydrophobicity; more hydrophobic species are retained longer.[6]

3. Fraction Collection:

  • The eluent is monitored by UV absorbance, typically at 210-220 nm.[6]

  • Fractions corresponding to the major peak, which represents the target peptide, are collected.

4. Purity Analysis and Lyophilization:

  • The purity of the collected fractions is assessed by analytical HPLC.

  • Fractions with the desired purity (e.g., >95% or >98%) are pooled together.

  • The pooled fractions are lyophilized to remove the solvents and obtain the final purified peptide as a white, fluffy powder.

Quality Control and Analysis

To ensure the correct synthesis and purity of the Val-Thr-Cys-Gly peptide, the following analytical techniques are typically employed:

  • Analytical HPLC: Used to determine the purity of the final peptide product by separating it from any remaining impurities. The result is typically presented as a chromatogram showing a single major peak.

  • Mass Spectrometry (MS): Used to confirm the identity of the synthesized peptide by measuring its molecular weight. The observed molecular weight should match the calculated theoretical molecular weight of the Val-Thr-Cys-Gly peptide.

Visualizations

The following diagrams illustrate the key workflows and processes involved in obtaining a custom synthetic peptide.

Custom_Peptide_Synthesis_Workflow cluster_customer Researcher/Customer cluster_supplier Peptide Synthesis Supplier start Project Conception (Need for VTCG Peptide) quote Request Quote from Suppliers start->quote order Place Order quote->order Select Supplier synthesis Peptide Synthesis (SPPS) order->synthesis Submit Sequence receive Receive Peptide & Documentation purification Purification (RP-HPLC) synthesis->purification qc Quality Control (HPLC, MS) purification->qc lyophilization Lyophilization qc->lyophilization Pass ship Ship Final Product lyophilization->ship ship->receive

Caption: Workflow for ordering a custom synthetic peptide.

Solid_Phase_Peptide_Synthesis_Cycle resin Resin-Bound Peptide deprotection N-Terminal Deprotection resin->deprotection 1. Add Piperidine/DMF wash1 Wash deprotection->wash1 2. Remove Reagents coupling Amino Acid Coupling wash1->coupling 3. Add Activated Fmoc-AA wash2 Wash coupling->wash2 4. Remove Excess Reagents wash2->resin 5. Repeat Cycle for Next Amino Acid

Caption: Key steps in a solid-phase peptide synthesis cycle.

References

An In-depth Technical Guide to Tetrapeptides Containing the VTCG Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of tetrapeptides, with a specific focus on the hypothetical sequence Valine-Threonine-Cysteine-Glycine (VTCG). Due to the absence of specific literature on the VTCG sequence, this guide synthesizes information on the constituent amino acids, details established methodologies for tetrapeptide synthesis and characterization, and presents a hypothetical framework for the investigation of novel peptide sequences like VTCG. This includes an examination of the physicochemical properties of each amino acid, a detailed protocol for Solid-Phase Peptide Synthesis (SPPS), a proposed experimental workflow for the characterization of a novel tetrapeptide, and a generalized model of a signaling pathway potentially modulated by therapeutic peptides.

Introduction to Tetrapeptides in Drug Discovery

Peptides, short chains of amino acids, have emerged as a significant class of therapeutics, bridging the gap between small molecules and large biologics.[1] Their high specificity and potency, coupled with a favorable safety profile, make them attractive candidates for targeting a wide range of cellular processes.[1] Tetrapeptides, consisting of four amino acid residues, represent a class of small peptides that can be designed to modulate protein-protein interactions or act as ligands for various receptors.[2] The specific sequence of amino acids dictates the peptide's structure, charge, and biological activity.[3]

The VTCG sequence comprises a unique combination of amino acids with distinct properties: Valine (hydrophobic), Threonine (polar, uncharged), Cysteine (capable of forming disulfide bonds), and Glycine (achiral and flexible).[4][5] This combination suggests potential for specific structural conformations and biological activities, which will be explored hypothetically in this guide.

Physicochemical Properties of Constituent Amino Acids

The properties of the VTCG tetrapeptide are fundamentally derived from the characteristics of its individual amino acids. A summary of these properties is presented in Table 1.

Amino Acid3-Letter Code1-Letter CodeMolecular Weight ( g/mol )Side Chain PolaritySide Chain Charge (at pH 7.4)Special Properties
ValineValV117.15HydrophobicNeutralAliphatic, branched-chain amino acid
ThreonineThrT119.12PolarNeutralContains a hydroxyl group, can be phosphorylated
CysteineCysC121.16PolarNeutralContains a thiol group, can form disulfide bonds
GlycineGlyG75.07NonpolarNeutralSmallest amino acid, provides conformational flexibility

Table 1: Physicochemical Properties of Amino Acids in the VTCG Sequence. This table summarizes key properties of Valine, Threonine, Cysteine, and Glycine.[4][5]

Experimental Protocols: Synthesis of a VTCG Tetrapeptide

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for chemically synthesizing peptides.[6] The following is a detailed protocol for the synthesis of a VTCG tetrapeptide using the Fmoc/tBu strategy.

Materials and Reagents
  • Fmoc-Gly-Wang resin

  • Fmoc-Cys(Trt)-OH

  • Fmoc-Thr(tBu)-OH

  • Fmoc-Val-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Diethyl ether

Synthesis Workflow

The synthesis of a tetrapeptide involves iterative cycles of deprotection and coupling, followed by a final cleavage and purification step.[6]

G start Start: Fmoc-Gly-Wang Resin resin_prep Resin Swelling in DMF start->resin_prep deprotection1 Fmoc Deprotection (20% Piperidine in DMF) resin_prep->deprotection1 coupling1 Coupling: Fmoc-Cys(Trt)-OH, DIC, Oxyma deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Coupling: Fmoc-Thr(tBu)-OH, DIC, Oxyma deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Coupling: Fmoc-Val-OH, DIC, Oxyma deprotection3->coupling3 final_deprotection Final Fmoc Deprotection coupling3->final_deprotection cleavage Cleavage from Resin (TFA/TIS/H2O/DTT) final_deprotection->cleavage precipitation Precipitation in Cold Diethyl Ether cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification characterization Characterization (Mass Spectrometry) purification->characterization end End: Purified VTCG Peptide characterization->end

Figure 1: Workflow for Solid-Phase Synthesis of VTCG Tetrapeptide. This diagram outlines the key steps in the synthesis process.

Detailed Protocol
  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from Glycine. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Cysteine): In a separate vessel, dissolve Fmoc-Cys(Trt)-OH, DIC, and Oxyma in DMF. Add this solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for Fmoc-Thr(tBu)-OH and then for Fmoc-Val-OH.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O/DTT (92.5:2.5:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the VTCG tetrapeptide using mass spectrometry.

Hypothetical Experimental Workflow for VTCG Characterization

Once synthesized, a novel tetrapeptide like VTCG would undergo a series of in vitro and in vivo experiments to determine its biological activity and therapeutic potential.

G start Synthesized VTCG Peptide in_vitro In Vitro Characterization start->in_vitro binding_assay Binding Affinity Assays (e.g., SPR, ELISA) in_vitro->binding_assay cell_based_assay Cell-Based Functional Assays (e.g., Proliferation, Apoptosis) in_vitro->cell_based_assay in_vivo In Vivo Evaluation cell_based_assay->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd efficacy_model Disease Model Efficacy Studies in_vivo->efficacy_model toxicology Toxicology and Safety Assessment efficacy_model->toxicology lead_optimization Lead Optimization toxicology->lead_optimization

Figure 2: Experimental Workflow for a Novel Tetrapeptide. This diagram illustrates a typical pipeline for characterizing a new peptide.

Potential Signaling Pathway Modulation

Many therapeutic peptides exert their effects by modulating cell signaling pathways.[7] For instance, peptides can act as agonists or antagonists of G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in numerous physiological processes.[2] A generalized GPCR signaling pathway that a therapeutic peptide could modulate is depicted below.

G cluster_cell Cell Membrane GPCR GPCR G_protein G-protein GPCR->G_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces peptide Therapeutic Peptide (e.g., VTCG) peptide->GPCR Binds and Activates/Inhibits downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response

Figure 3: Generalized GPCR Signaling Pathway. This shows how a peptide could modulate a common signaling pathway.

In this hypothetical pathway, a therapeutic peptide like VTCG could bind to a GPCR, leading to the activation of a G-protein. This, in turn, modulates an effector enzyme, resulting in the production of a second messenger that initiates a downstream signaling cascade and ultimately elicits a specific cellular response.

Conclusion

While no specific data exists for the VTCG tetrapeptide, this guide provides a comprehensive framework for its potential synthesis, characterization, and therapeutic application based on established principles of peptide chemistry and biology. The unique combination of amino acids in the VTCG sequence suggests that it could possess interesting structural and functional properties worthy of future investigation. The experimental protocols and workflows detailed herein offer a roadmap for researchers and drug development professionals to explore the potential of novel tetrapeptides like VTCG.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of H-Val-Thr-Cys-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of the tetrapeptide H-Val-Thr-Cys-Gly-OH using Fmoc/tBu chemistry. The synthesis of peptides containing cysteine and threonine requires specific considerations to prevent side reactions and ensure high purity of the final product. This protocol outlines the selection of appropriate resins, protecting groups, coupling reagents, and cleavage conditions. Additionally, it includes quantitative data for key synthesis parameters and a visual representation of the experimental workflow.

Introduction

Solid-phase peptide synthesis (SPPS) is the method of choice for the chemical synthesis of peptides. The Fmoc/tBu strategy is widely used due to its milder deprotection conditions compared to the Boc/Bzl strategy. The synthesis of the tetrapeptide this compound involves the sequential coupling of Fmoc-protected amino acids to a solid support, followed by the removal of the Nα-Fmoc protecting group before the next coupling cycle.

Special attention must be paid to the cysteine residue due to the reactivity of its thiol side chain. The trityl (Trt) protecting group is commonly used for the sulfhydryl group of cysteine as it is labile to trifluoroacetic acid (TFA) and is removed during the final cleavage step. For threonine, a tert-butyl (tBu) group is employed to protect the hydroxyl side chain. The synthesis of C-terminal cysteine peptides can be problematic, with risks of racemization and other side reactions. The use of a 2-chlorotrityl chloride (2-CTC) resin is recommended to minimize these issues.

Materials and Reagents

Resins and Amino Acids
  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-Gly-OH

  • Fmoc-Cys(Trt)-OH

  • Fmoc-Thr(tBu)-OH

  • Fmoc-Val-OH

Solvents and Reagents
  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Diethyl ether (cold)

  • Methanol (MeOH)

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterTarget ValueMethod of Determination
Resin Loading0.4 - 0.8 mmol/gGravimetric analysis after Fmoc-Gly-OH loading and Fmoc quantification
Coupling Efficiency>99% per stepKaiser test (qualitative) or UV-Vis spectroscopy of Fmoc cleavage (quantitative)
Fmoc DeprotectionCompleteUV-Vis spectroscopy of the piperidine-dibenzofulvene adduct
Final Peptide Purity>95% after purificationReverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Molecular MassExpected: 392.45 g/mol Mass Spectrometry (e.g., ESI-MS or MALDI-TOF)

Experimental Protocol

Resin Preparation and First Amino Acid Loading
  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Attachment (Glycine):

    • Dissolve Fmoc-Gly-OH (2 equivalents to the resin capacity) and DIPEA (4 equivalents) in DCM.

    • Add the solution to the swollen resin and agitate for 1-2 hours at room temperature.

    • To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1) and agitate for 30 minutes.

    • Wash the resin with DCM (3 times), DMF (3 times), and finally DCM (3 times).

Peptide Chain Elongation

This cycle is repeated for each subsequent amino acid (Cys, Thr, Val).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.[1]

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid (Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, or Fmoc-Val-OH; 3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2 minutes. Add DIPEA (6 equivalents).

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection of Valine, wash the peptidyl-resin with DMF, followed by DCM, and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/EDT/H₂O (94:1:2.5:2.5 v/v/v/v). The use of scavengers like TIS and EDT is crucial to quench the trityl cation and prevent re-attachment to the cysteine thiol group.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours. The resin may turn yellow due to the formation of the trityl cation.[2]

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh cleavage cocktail.

Peptide Precipitation and Purification
  • Precipitation: Add the collected filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[1] A white precipitate should form.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.[1]

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide product as a white powder.

Visualizations

SPPS Workflow for this compound

SPPS_Workflow start Start: 2-CTC Resin swell_resin 1. Swell Resin (DCM) start->swell_resin load_gly 2. Load Fmoc-Gly-OH (DIPEA, DCM) swell_resin->load_gly cap_resin 3. Cap Resin (MeOH, DIPEA) load_gly->cap_resin wash1 Wash (DMF/DCM) cap_resin->wash1 deprotect1 4. Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect1 wash2 Wash (DMF/DCM) deprotect1->wash2 couple_cys 5. Couple Fmoc-Cys(Trt)-OH (HBTU/HOBt/DIPEA) wash2->couple_cys kaiser1 Kaiser Test couple_cys->kaiser1 wash3 Wash (DMF/DCM) kaiser1->wash3 deprotect2 6. Fmoc Deprotection (20% Piperidine/DMF) wash3->deprotect2 wash4 Wash (DMF/DCM) deprotect2->wash4 couple_thr 7. Couple Fmoc-Thr(tBu)-OH (HBTU/HOBt/DIPEA) wash4->couple_thr kaiser2 Kaiser Test couple_thr->kaiser2 wash5 Wash (DMF/DCM) kaiser2->wash5 deprotect3 8. Fmoc Deprotection (20% Piperidine/DMF) wash5->deprotect3 wash6 Wash (DMF/DCM) deprotect3->wash6 couple_val 9. Couple Fmoc-Val-OH (HBTU/HOBt/DIPEA) wash6->couple_val kaiser3 Kaiser Test couple_val->kaiser3 wash7 Wash (DMF/DCM) kaiser3->wash7 final_deprotect 10. Final Fmoc Deprotection (20% Piperidine/DMF) wash7->final_deprotect cleavage 11. Cleavage & Deprotection (TFA/TIS/EDT/H2O) final_deprotect->cleavage precipitate 12. Precipitate (Cold Diethyl Ether) cleavage->precipitate purify 13. Purify & Lyophilize (RP-HPLC) precipitate->purify end_product Final Product: This compound purify->end_product

References

Application Notes and Protocols for HPLC Purification of Val-Thr-Cys-Gly Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of the synthetic tetrapeptide Val-Thr-Cys-Gly using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodologies outlined are based on established principles for peptide purification and address the specific challenges associated with cysteine-containing peptides.

Introduction

The purification of synthetic peptides is a critical step in research and drug development to ensure the final product's purity and activity. Reversed-phase HPLC is the most prevalent and effective technique for this purpose, separating the target peptide from impurities generated during synthesis.[1][2][3] The tetrapeptide Val-Thr-Cys-Gly contains a cysteine residue, which presents a unique challenge due to the susceptibility of its thiol group to oxidation, potentially leading to the formation of disulfide-bonded dimers.[4] This protocol provides a comprehensive guide to developing a robust HPLC purification method that minimizes such side reactions and yields a highly pure product.

Method Development and Optimization

Developing an efficient HPLC purification method involves optimizing several key parameters, including the choice of column, mobile phase composition, and gradient profile. It is standard practice to first develop and optimize the separation on an analytical scale before scaling up to a preparative or semi-preparative scale for purification.[5][6]

Column Selection

The choice of the stationary phase is crucial for achieving optimal separation. For peptides, wide-pore silica-based columns are recommended to allow for better interaction between the peptide and the bonded phase.

ParameterRecommendationRationale
Stationary Phase C18 (Octadecylsilane)Provides good retention for a wide range of peptides due to its high hydrophobicity.[4][7]
Particle Type Fully Porous or Superficially PorousBoth offer high efficiency and resolution.[4]
Pore Size 300 ÅWide pores are essential for accommodating peptide molecules, ensuring optimal interaction and separation.[7]
Column Dimensions Analytical: 4.6 mm I.D. x 150-250 mm LStandard for method development.[7]
Preparative: ≥ 21.2 mm I.D.For purification of larger sample quantities.
Mobile Phase Composition

The mobile phase in RP-HPLC typically consists of an aqueous component (Solvent A) and an organic component (Solvent B).

ComponentRecommendationPurpose
Solvent A (Aqueous) 0.1% (v/v) Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape and resolution. The acidic pH (around 2) minimizes the formation of thiolate anions from cysteine, thereby reducing the rate of disulfide bond formation.[4][5]
Solvent B (Organic) 0.1% (v/v) TFA in Acetonitrile (ACN)Acetonitrile is a common organic modifier that effectively elutes peptides from the C18 stationary phase.[5]

Note on Alternative Ion-Pairing Reagents: While TFA is widely used, it can cause ion suppression in mass spectrometry (MS). For applications requiring LC-MS analysis, 0.1% formic acid (FA) can be used as an alternative, although it may result in broader peaks for some peptides.[6]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to prevent column clogging and ensure reproducible results.

  • Dissolution: Dissolve the lyophilized crude Val-Thr-Cys-Gly peptide in a suitable solvent. A common starting point is to dissolve the peptide in a small amount of Solvent A or a mixture of water and acetonitrile.[1]

  • Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[1]

Analytical HPLC Method Development

The following protocol outlines a typical analytical HPLC run to determine the retention time of Val-Thr-Cys-Gly and to optimize the separation from its impurities.

ParameterCondition
Column C18, 300 Å, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 215 nm and 280 nm
Injection Volume 10-20 µL
Column Temperature Ambient or 30 °C
Gradient 5% to 65% B over 30 minutes

A shallow gradient is often beneficial for separating closely eluting impurities.[5] The gradient can be optimized based on the initial analytical chromatogram.

Preparative HPLC Purification

Once the analytical method is optimized, it can be scaled up for preparative purification. The goal of preparative HPLC is to maximize throughput while maintaining purity and yield.

ParameterCondition
Column C18, 300 Å, 5-10 µm, ≥ 21.2 mm I.D.
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate Scaled up from analytical (e.g., 20 mL/min)
Detection UV at 215 nm and 280 nm
Loading Dissolve crude peptide in a minimal amount of Solvent A.
Gradient Optimized based on the analytical run. A focused gradient around the elution point of the target peptide can improve resolution and throughput.

Fraction Collection: Collect fractions as the peaks elute from the column.[8] Analyze the purity of each fraction using the optimized analytical HPLC method. Pool the fractions containing the pure Val-Thr-Cys-Gly peptide.

Post-Purification Processing: The pooled fractions are typically lyophilized to remove the mobile phase and obtain the purified peptide as a powder.[5]

Data Presentation

The following table summarizes expected data from a successful purification run. Actual values may vary depending on the specific instrumentation and synthesis quality.

ParameterAnalytical HPLCPreparative HPLC
Retention Time (min) ~15-25 (highly dependent on gradient)~15-25 (dependent on gradient and flow rate)
Crude Purity (%) 50-70%-
Final Purity (%) >98%>98%
Recovery Yield (%) -30-50% (typical for peptide purification)
Mass Confirmation (m/z) Expected [M+H]⁺: 407.17-

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC purification of the Val-Thr-Cys-Gly peptide.

G cluster_prep Sample Preparation cluster_dev Method Development cluster_purify Purification & Analysis cluster_final Final Product sp1 Dissolve Crude Peptide sp2 Filter Sample (0.22 µm) sp1->sp2 md1 Analytical HPLC Run sp2->md1 Inject md2 Optimize Gradient md1->md2 p1 Preparative HPLC md2->p1 Scale-up p2 Fraction Collection p1->p2 p3 Purity Analysis (Analytical HPLC) p2->p3 p4 Pool Pure Fractions p3->p4 fp1 Lyophilization p4->fp1 fp2 Pure Val-Thr-Cys-Gly fp1->fp2

Caption: Workflow for HPLC Purification of Val-Thr-Cys-Gly.

Logical Relationships in Method Development

This diagram shows the key considerations and their relationships in developing the HPLC method.

G cluster_peptide Peptide Properties cluster_params HPLC Parameters cluster_outcome Desired Outcome p1 Sequence (VTCG) p3 Hydrophobicity p1->p3 p2 Cysteine Residue h3 Ion-Pairing Agent (TFA) p2->h3 influences choice of h1 Column (C18, 300Å) p3->h1 influences choice of h4 Gradient Profile p3->h4 influences o2 Good Resolution h1->o2 h2 Mobile Phase (ACN/H2O) h2->o2 h3->o2 h4->o2 o1 High Purity o3 Acceptable Yield o1->o3 o2->o1

Caption: Key Factors in HPLC Method Development for Peptides.

References

Application Note: A Cell-Based Assay to Evaluate the Cytoprotective and Antioxidant Properties of H-Val-Thr-Cys-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is a key contributor to cellular damage and is implicated in aging and various diseases.[1][2] Peptides containing specific amino acid residues, such as cysteine, can play a significant role in cellular defense against oxidative damage.[3][4] The thiol group in cysteine is a potent reducing agent and the primary functional group in the endogenous antioxidant glutathione.[4][5]

The tetrapeptide H-Val-Thr-Cys-Gly-OH (VTCG) is a novel peptide containing a cysteine residue, suggesting it may possess antioxidant and cytoprotective properties. This application note describes a comprehensive cell-based assay designed to quantify the potential of VTCG to protect cells from oxidative stress and to investigate its mechanism of action through the Nrf2 signaling pathway.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[6][7] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[8][9] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of numerous cytoprotective genes.[8][10] This assay will evaluate if VTCG can activate this critical defense pathway.

Principle of the Assay

This protocol utilizes human dermal fibroblasts (HDFs) as a cellular model to assess the protective effects of VTCG against hydrogen peroxide (H₂O₂)-induced oxidative stress.[11][12] The methodology involves three key experimental endpoints:

  • Cell Viability: The MTS assay is used to measure the metabolic activity of the cells, which correlates with cell viability. This determines the ability of VTCG to protect cells from H₂O₂-induced cytotoxicity.[13][14]

  • Intracellular ROS Levels: The DCFDA assay quantifies the levels of intracellular ROS. This directly measures the antioxidant capacity of VTCG within the cellular environment.[15][16]

  • Nrf2 Pathway Activation: A luciferase reporter assay is employed to measure the activation of the Nrf2/ARE pathway, providing mechanistic insight into VTCG's mode of action.[17][18]

Mandatory Visualizations

G Proposed Nrf2 Signaling Pathway Modulation by VTCG cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Cul3 Cul3-E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Sequesters Proteasome Proteasome Degradation Cul3->Proteasome Targets for VTCG This compound (VTCG) VTCG->Keap1 Modulates ROS Oxidative Stress (e.g., H₂O₂) VTCG->ROS Scavenges ROS->Keap1 Oxidizes Cysteines & Inactivates sMaf sMaf Nrf2_n->sMaf Heterodimerizes ARE ARE sMaf->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Proposed mechanism of VTCG in the Keap1-Nrf2 antioxidant pathway.

G Experimental Workflow for VTCG Cytoprotection Assay cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 cluster_assays Day 3 - Measurement seed 1. Seed HDF Cells in 96-well plates pretreat 2. Pre-treat cells with This compound (VTCG) (24 hours) seed->pretreat stress 3. Induce Oxidative Stress with H₂O₂ (4 hours) pretreat->stress assay_viability 4a. Cell Viability (MTS Assay) stress->assay_viability assay_ros 4b. Intracellular ROS (DCFDA Assay) stress->assay_ros assay_nrf2 4c. Nrf2 Activation (Luciferase Assay) stress->assay_nrf2 analysis 5. Data Analysis (Calculate % Viability, ROS reduction, Fold Induction) assay_viability->analysis assay_ros->analysis assay_nrf2->analysis

Caption: General workflow for the cell-based antioxidant and cytoprotection assay.

Data Presentation

The following tables represent hypothetical data to illustrate expected outcomes.

Table 1: Cytoprotective Effect of VTCG on H₂O₂-Treated Human Dermal Fibroblasts (MTS Assay)

Treatment GroupVTCG Conc. (µM)H₂O₂ Conc. (µM)Absorbance (490 nm) (Mean ± SD)Cell Viability (%)
Untreated Control001.25 ± 0.08100.0
H₂O₂ Control03000.61 ± 0.0548.8
VTCG + H₂O₂103000.75 ± 0.0660.0
VTCG + H₂O₂503000.94 ± 0.0775.2
VTCG + H₂O₂1003001.12 ± 0.0989.6
VTCG Only10001.23 ± 0.0798.4

Table 2: Effect of VTCG on Intracellular ROS Levels in H₂O₂-Treated HDFs (DCFDA Assay)

Treatment GroupVTCG Conc. (µM)H₂O₂ Conc. (µM)Fluorescence (RFU) (Mean ± SD)ROS Level (% of H₂O₂ Control)
Untreated Control001520 ± 11018.5
H₂O₂ Control03008210 ± 450100.0
VTCG + H₂O₂103006550 ± 38079.8
VTCG + H₂O₂503004390 ± 31053.5
VTCG + H₂O₂1003002680 ± 24032.6
VTCG Only10001580 ± 13019.2

Table 3: Nrf2/ARE Pathway Activation by VTCG in HDFs (Luciferase Reporter Assay)

Treatment GroupVTCG Conc. (µM)H₂O₂ Conc. (µM)Normalized Luciferase Activity (RLU) (Mean ± SD)Fold Induction (vs. Untreated)
Untreated Control001.00 ± 0.121.0
H₂O₂ Control03002.50 ± 0.212.5
VTCG + H₂O₂103003.10 ± 0.253.1
VTCG + H₂O₂503004.85 ± 0.354.9
VTCG + H₂O₂1003006.70 ± 0.486.7
VTCG Only10004.20 ± 0.334.2

Experimental Protocols

Materials and Reagents

  • This compound (VTCG) peptide

  • Primary Human Dermal Fibroblasts (HDFs)

  • Fibroblast Growth Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Hydrogen Peroxide (H₂O₂, 30% stock solution)

  • Phosphate Buffered Saline (PBS), sterile

  • MTS Cell Proliferation Assay Kit

  • DCFDA / H2DCFDA - Cellular ROS Assay Kit

  • Nrf2/ARE Luciferase Reporter Vector and a suitable transfection reagent

  • Dual-Luciferase® Reporter Assay System

  • Sterile 96-well clear and white, clear-bottom tissue culture plates

  • Multichannel pipette, plate reader (absorbance and fluorescence), luminometer

Protocol 1: Cell Viability Assessment (MTS Assay)

This protocol measures the cytoprotective effect of VTCG against H₂O₂-induced cell death.[19][20]

  • Cell Seeding: a. Culture HDFs in T-75 flasks until they reach 80-90% confluency. b. Trypsinize and count the cells. c. Seed 1 x 10⁴ cells per well in 100 µL of growth medium into a 96-well clear plate. d. Incubate for 24 hours at 37°C, 5% CO₂.

  • Peptide Pre-treatment: a. Prepare fresh serial dilutions of VTCG in growth medium (e.g., 10, 50, 100 µM). b. Carefully remove the medium from the cells and add 100 µL of medium containing the respective VTCG concentrations. Include "medium only" wells for controls. c. Incubate for 24 hours at 37°C, 5% CO₂.

  • Oxidative Stress Induction: a. Prepare a 300 µM H₂O₂ working solution in serum-free medium. b. Remove the VTCG-containing medium and add 100 µL of the H₂O₂ solution to the appropriate wells. c. Add fresh serum-free medium to the "Untreated Control" and "VTCG Only" wells. d. Incubate for 4 hours at 37°C, 5% CO₂.

  • MTS Assay: a. Add 20 µL of MTS reagent directly to each well.[13] b. Incubate for 1-3 hours at 37°C, protected from light. c. Measure the absorbance at 490 nm using a microplate reader.[14]

  • Data Analysis: a. Subtract the average absorbance of "medium only" blank wells from all other wells. b. Calculate % Cell Viability using the formula: % Viability = (Absorbance of Treated Well / Absorbance of Untreated Control Well) * 100

Protocol 2: Measurement of Intracellular ROS (DCFDA Assay)

This protocol directly measures the ability of VTCG to reduce intracellular ROS levels.[21]

  • Cell Seeding and Pre-treatment: a. Follow steps 1a-2c from Protocol 1, but use a 96-well black, clear-bottom plate.

  • DCFDA Loading: a. Prepare a 20 µM working solution of DCFDA in serum-free medium. b. Remove the pre-treatment medium and wash cells once with 100 µL of warm PBS. c. Add 100 µL of the 20 µM DCFDA solution to each well. d. Incubate for 45 minutes at 37°C in the dark.[16]

  • Oxidative Stress and Measurement: a. Remove the DCFDA solution and wash cells once with 100 µL of warm PBS. b. Add 100 µL of 300 µM H₂O₂ solution (or control medium) to the appropriate wells. c. Immediately measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~535 nm. Read kinetically for 60 minutes or as a single endpoint.

  • Data Analysis: a. Subtract the fluorescence of blank wells. b. Express the data as Relative Fluorescence Units (RFU) or as a percentage relative to the H₂O₂ control group.

Protocol 3: Nrf2 Pathway Activation (ARE-Luciferase Reporter Assay)

This protocol determines if VTCG activates the Nrf2 antioxidant response pathway.[22][23]

  • Transfection and Seeding: a. One day prior to seeding, transfect a stock plate of HDFs with an Nrf2/ARE-luciferase reporter vector and a control vector (e.g., Renilla) using a suitable transfection reagent according to the manufacturer's protocol. b. Seed the transfected cells at a density of 2 x 10⁴ cells per well in 100 µL of growth medium into a 96-well white, clear-bottom plate. c. Incubate for 24 hours at 37°C, 5% CO₂.

  • Peptide Treatment and Stress Induction: a. Prepare VTCG dilutions as in Protocol 1. b. Remove the medium and add 100 µL of the VTCG solutions to the cells. c. For co-treatment groups, add H₂O₂ (300 µM final concentration) at the same time or after a pre-incubation period as desired. d. Incubate for 16-24 hours at 37°C, 5% CO₂.[23]

  • Luciferase Assay: a. Remove the medium from the wells. b. Perform the dual-luciferase assay according to the manufacturer's protocol (e.g., Dual-Glo® Luciferase Assay System).[17] c. First, add the firefly luciferase reagent, incubate, and measure luminescence. d. Second, add the Stop & Glo® reagent (which quenches the firefly signal and activates the Renilla signal), incubate, and measure Renilla luminescence.

  • Data Analysis: a. For each well, calculate the ratio of Firefly Luminescence to Renilla Luminescence to normalize for cell number and transfection efficiency. b. Calculate the Fold Induction by dividing the normalized ratio of each treated well by the normalized ratio of the untreated control wells.

References

Application Note & Protocols: Utilizing Val-Thr-Cys-Gly (VTCG) Peptide for Caspase-3 Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis, purification, and application of the tetrapeptide Val-Thr-Cys-Gly (VTCG) as a hypothetical competitive inhibitor of Caspase-3. Caspase-3 is a critical executioner caspase in the apoptotic pathway, making it a key target for therapeutic intervention in various diseases.[1][2] These protocols outline the use of VTCG in fluorometric assays to determine its inhibitory potency (IC50) and inhibition constant (Ki).

Introduction

The Val-Thr-Cys-Gly (VTCG) peptide is a custom-synthesized tetrapeptide designed for enzyme inhibition studies. Based on its structure, particularly the presence of a cysteine residue, VTCG is hypothesized to act as an inhibitor of cysteine proteases. This application note focuses on its use as a competitive inhibitor of Caspase-3, a key enzyme in the apoptosis signaling cascade.[1][3]

Apoptosis, or programmed cell death, is essential for normal tissue development and homeostasis.[2][4] Dysregulation of this process is implicated in numerous diseases, including cancer and neurodegenerative disorders.[5] Caspase-3 is a primary executioner caspase that, once activated by initiator caspases like Caspase-8 or Caspase-9, cleaves a multitude of cellular proteins to orchestrate cell death.[3][6] Therefore, inhibitors of Caspase-3 are valuable tools for studying the mechanisms of apoptosis and represent potential therapeutic leads.

This document provides comprehensive protocols for the solid-phase synthesis of the VTCG peptide and its subsequent use in a fluorometric Caspase-3 inhibition assay to quantify its inhibitory activity.

Peptide Synthesis and Characterization

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of VTCG

This protocol describes the manual synthesis of the VTCG peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[7][8]

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Val-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Cold diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Swell 100 mg of Fmoc-Gly-Wang resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add the 20% piperidine/DMF solution, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (Cysteine):

    • In a separate tube, pre-activate Fmoc-Cys(Trt)-OH (3 eq) with HBTU/HOBt (3 eq) and DIPEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 2 hours.

    • Drain and wash the resin as in step 2.

  • Repeat Cycles: Repeat the deprotection (Step 2) and coupling (Step 3) steps sequentially for Fmoc-Thr(tBu)-OH and Fmoc-Val-OH.

  • Final Deprotection: After the final coupling (Valine), perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (2 mL) to the resin and agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 2: Peptide Purification and Characterization

Procedure:

  • Purification: Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water. Purify using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Lyophilize the pure fractions. Confirm the identity and purity of the VTCG peptide using mass spectrometry (e.g., ESI-MS) and analytical HPLC.

Data Presentation: Peptide Characterization

Parameter Result
Peptide Sequence Val-Thr-Cys-Gly
Purity (by HPLC) >98%
Theoretical Mass (Monoisotopic) 392.16 Da

| Observed Mass (ESI-MS [M+H]⁺) | 393.17 Da |

Enzyme Inhibition Studies

Protocol 3: Caspase-3 Inhibition Assay (Fluorometric)

This protocol measures the ability of the VTCG peptide to inhibit the activity of recombinant human Caspase-3 using a specific fluorogenic substrate, Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).[1][9][10]

Materials:

  • Recombinant Human Caspase-3

  • Caspase-3 Substrate: Ac-DEVD-AMC

  • VTCG Peptide Stock Solution (e.g., 10 mM in DMSO)

  • Assay Buffer: 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare Reagents:

    • Dilute the Caspase-3 enzyme in cold assay buffer to the desired working concentration (e.g., 10 nM).

    • Prepare a 2X working solution of the Ac-DEVD-AMC substrate in assay buffer (e.g., 20 µM).

    • Prepare serial dilutions of the VTCG peptide in assay buffer, ranging from 100 µM to 0.1 µM (final concentration). Include a no-inhibitor control.

  • Assay Setup (in 96-well plate):

    • Add 25 µL of assay buffer to the "Blank" wells (no enzyme).

    • Add 25 µL of the diluted Caspase-3 enzyme to all other wells.

    • Add 25 µL of each VTCG peptide dilution to the "Inhibitor" wells.

    • Add 25 µL of assay buffer to the "No Inhibitor Control" and "Blank" wells.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 50 µL of the 2X substrate solution to all wells. The final volume in each well will be 100 µL.

  • Measure Fluorescence: Immediately begin measuring the fluorescence intensity (Relative Fluorescence Units, RFU) every 2 minutes for 30-60 minutes using a microplate reader set to kinetic mode.

Data Analysis and Presentation

  • Calculate Reaction Velocity: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the RFU vs. time plot.

  • Calculate Percent Inhibition:

    • % Inhibition = (1 - (V_inhibitor - V_blank) / (V_control - V_blank)) * 100

  • Determine IC50: Plot the % Inhibition against the logarithm of the VTCG peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[11]

  • Determine Ki (Inhibition Constant): For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.

    • Ki = IC50 / (1 + [S] / Km)

    • Where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate. The Km for Ac-DEVD-AMC with Caspase-3 should be determined separately or obtained from literature (typically ~10-15 µM).

Data Presentation: Hypothetical Inhibition Data

Table 1: Raw Data Example

VTCG Conc. (µM) Avg. Reaction Velocity (RFU/min) % Inhibition
0 (Control) 512.5 0.0%
0.1 485.1 5.3%
0.5 398.7 22.2%
1.0 315.2 38.5%
2.5 201.3 60.7%
5.0 115.8 77.4%
10.0 62.3 87.8%

| 50.0 | 25.1 | 95.1% |

Table 2: Summary of Inhibition Parameters

Parameter Value
IC50 1.85 µM
Ki 0.98 µM

Assuming a substrate concentration ([S]) of 10 µM and a Km of 12 µM.

Mandatory Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Enzyme, Substrate, VTCG) A1 Add Enzyme & Inhibitor to 96-well Plate P1->A1 A2 Pre-incubate (15 min @ 37°C) A1->A2 A3 Initiate Reaction (Add Substrate) A2->A3 A4 Measure Fluorescence (Kinetic Read) A3->A4 D1 Calculate Velocity (Slope of RFU vs. Time) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 (Dose-Response Curve) D2->D3 D4 Calculate Ki (Cheng-Prusoff) D3->D4

Figure 1. Experimental workflow for the Caspase-3 inhibition assay.

G Extrinsic Extrinsic Pathway (e.g., FasL) Casp8 Procaspase-8 Extrinsic->Casp8 Intrinsic Intrinsic Pathway (e.g., DNA Damage) Mito Mitochondria Intrinsic->Mito aCasp8 Caspase-8 Casp8->aCasp8 Activation Casp3 Procaspase-3 aCasp8->Casp3 CytC Cytochrome c Mito->CytC Release Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome aCasp9 Caspase-9 Apoptosome->aCasp9 Activation Casp9 Procaspase-9 Casp9->Apoptosome aCasp9->Casp3 aCasp3 Caspase-3 (Executioner) Casp3->aCasp3 Activation Substrates Cellular Substrates (e.g., PARP) aCasp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis VTCG VTCG Peptide VTCG->aCasp3 Inhibition

Figure 2. Apoptosis signaling pathway showing inhibition of Caspase-3 by VTCG.

References

Application Note: Protocol for Fluorescent Labeling of H-VTCG-OH Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Fluorescently labeled peptides are indispensable tools in biological research and drug development. They serve as probes for a wide array of applications, including fluorescence microscopy, flow cytometry, in-vivo imaging, and fluorescence resonance energy transfer (FRET) assays.[1][2] The peptide H-VTCG-OH (Histidyl-Valyl-Threonyl-Cysteinyl-Glycine) possesses three primary reactive sites suitable for covalent modification with a fluorescent tag: the N-terminal α-amino group, the side-chain thiol group of cysteine, and the C-terminal carboxyl group.[3][]

This application note provides detailed protocols for two of the most specific and widely used labeling strategies for H-VTCG-OH:

  • N-Terminal Labeling: Targeting the primary amine of the N-terminal histidine using an amine-reactive N-hydroxysuccinimide (NHS) ester dye.

  • Cysteine Labeling: Targeting the highly reactive thiol (sulfhydryl) group of the cysteine residue using a thiol-reactive maleimide (B117702) dye.

Choosing the appropriate strategy depends on the desired location of the fluorescent probe, as attaching it to different sites may influence the peptide's biological activity and function.

2. Materials and Reagents

  • H-VTCG-OH peptide

  • Amine-reactive fluorescent dye (e.g., Cy5 NHS ester, FITC NHS ester)

  • Thiol-reactive fluorescent dye (e.g., Cy5 Maleimide, Alexa Fluor™ 488 C5 Maleimide)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Sodium phosphate (B84403) monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Deionized water (ddH₂O)

  • Purification system: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Mass spectrometer for verification

  • UV-Vis spectrophotometer

Experimental Protocols

Protocol 1: N-Terminal Amine Labeling with NHS-Ester Dyes

This protocol describes the conjugation of an amine-reactive fluorescent dye to the N-terminus of H-VTCG-OH. The reaction involves the formation of a stable amide bond between the dye's NHS ester and the peptide's primary amine.[3] The reaction is highly pH-dependent, with optimal conditions between pH 8.3 and 8.5.[5]

Methodology:

  • Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer by dissolving NaHCO₃ in ddH₂O. Adjust the pH to 8.3 using NaOH or HCl.

  • Peptide Solution Preparation: Dissolve the H-VTCG-OH peptide in the 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.

  • Dye Solution Preparation: Immediately before use, dissolve the amine-reactive NHS-ester dye in anhydrous DMSO to a concentration of 10 mg/mL. NHS esters are moisture-sensitive and can hydrolyze quickly in aqueous solutions.[5]

  • Labeling Reaction: a. While gently vortexing the peptide solution, add a 5- to 10-fold molar excess of the dissolved dye solution. Adding the dye slowly helps prevent precipitation. b. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: a. Following incubation, purify the labeled peptide from unreacted dye and byproducts using RP-HPLC. b. Use a C18 column with a linear gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). c. Collect fractions corresponding to the fluorescently labeled peptide, which will have a longer retention time than the unlabeled peptide.

  • Verification: Confirm the identity and purity of the labeled peptide using mass spectrometry. Determine the concentration and degree of labeling using UV-Vis spectrophotometry by measuring absorbance at 280 nm (for the peptide) and the dye's specific maximum absorbance wavelength.[6]

Protocol 2: Cysteine Thiol Labeling with Maleimide Dyes

This method provides highly specific labeling of the cysteine residue. Maleimides react selectively with thiol groups under mild conditions (pH 6.5-7.5) to form a stable thioether bond.[3][7] It is crucial to ensure the cysteine's thiol group is in its reduced, free state.

Methodology:

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer containing 5 mM EDTA. Adjust the pH to 7.0. The EDTA is included to chelate heavy metal ions that can oxidize thiols.

  • Peptide Reduction (Optional but Recommended): a. Dissolve the H-VTCG-OH peptide in the phosphate buffer (pH 7.0). b. To ensure the cysteine thiol is reduced, add a 10-fold molar excess of TCEP. c. Incubate for 30 minutes at room temperature. TCEP is a stable reducing agent that does not contain a thiol and thus will not compete with the peptide for the maleimide dye.

  • Dye Solution Preparation: Immediately before use, dissolve the maleimide-functionalized dye in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: a. Add a 10- to 20-fold molar excess of the dissolved maleimide dye to the reduced peptide solution. b. Incubate the reaction for 2 hours at room temperature in the dark.

  • Purification: Purify the conjugate using RP-HPLC as described in Protocol 1 (Step 5). The labeled peptide will elute later than the unlabeled, reduced peptide.

  • Verification: Verify the final product using mass spectrometry and determine the concentration and labeling efficiency via UV-Vis spectrophotometry as described in Protocol 1 (Step 6).

Data Presentation

The following table summarizes the key quantitative parameters for the described labeling protocols.

ParameterProtocol 1: N-Terminal LabelingProtocol 2: Cysteine Labeling
Target Functional Group N-Terminal Primary Amine (-NH₂)Cysteine Thiol (-SH)
Reactive Dye Chemistry NHS-EsterMaleimide
Reaction Buffer 0.1 M Sodium Bicarbonate0.1 M Sodium Phosphate, 5 mM EDTA
Optimal pH 8.3 - 8.56.5 - 7.5
Dye:Peptide Molar Ratio 5:1 to 10:110:1 to 20:1
Reaction Time 1 - 2 hours2 hours
Reaction Temperature Room TemperatureRoom Temperature
Bond Formed AmideThioether

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the fluorescent labeling of the H-VTCG-OH peptide.

G cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification & Analysis peptide_prep Dissolve H-VTCG-OH in Reaction Buffer mix Mix Peptide and Dye Solutions (Molar Excess of Dye) peptide_prep->mix dye_prep Dissolve Fluorescent Dye in Anhydrous DMSO dye_prep->mix incubate Incubate at Room Temp (Protect from Light) mix->incubate 1-2 hours hplc Purify by RP-HPLC incubate->hplc analysis Verify by Mass Spec & UV-Vis hplc->analysis final_product final_product analysis->final_product Labeled H-VTCG-OH

General workflow for fluorescent labeling of H-VTCG-OH peptide.

References

Application Notes and Protocols for Handling and Storage of Lyophilized H-Val-Thr-Cys-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the proper handling, storage, and reconstitution of the lyophilized tetrapeptide H-Val-Thr-Cys-Gly-OH. Adherence to these protocols is crucial for maintaining the peptide's integrity, biological activity, and ensuring the reproducibility of experimental results. The presence of a cysteine residue necessitates special precautions to prevent oxidation.

Storage of Lyophilized Peptide

Proper storage of the lyophilized peptide is critical to prevent degradation and maintain its stability over time.

Storage Conditions

Table 1: Recommended Storage Conditions for Lyophilized this compound

ParameterRecommended ConditionRationale
Temperature -20°C or -80°C for long-term storage.[1][2]Minimizes chemical degradation and preserves peptide integrity over extended periods.
2-8°C for short-term storage.Suitable for peptides that will be used within a few weeks.
Humidity Store in a desiccator or a container with desiccant.Lyophilized peptides are often hygroscopic and can absorb moisture, which can lead to degradation.[3]
Light Protect from direct light.Light exposure can cause photodegradation of the peptide.
Container Original sealed vial.Minimizes exposure to air and moisture.

Reconstitution of Lyophilized Peptide

Reconstitution is the process of dissolving the lyophilized peptide in a suitable solvent to prepare a stock solution.[4]

Reconstitution Protocol
  • Equilibrate: Before opening, allow the vial of lyophilized peptide to warm to room temperature.[3][5] This prevents condensation of atmospheric moisture inside the vial, which can compromise the peptide's stability.[3]

  • Centrifuge: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom of the vial.[1]

  • Solvent Selection: Choose an appropriate solvent. For many peptides, sterile, distilled water or an aqueous buffer is suitable.[1][5] Due to the cysteine residue, using a degassed, oxygen-free solvent is recommended to minimize oxidation.[2] For hydrophobic peptides, a small amount of an organic solvent like acetonitrile (B52724) or DMSO may be necessary for initial solubilization, followed by dilution with an aqueous buffer.

  • Solvent Addition: Using a sterile pipette, slowly add the calculated volume of the chosen solvent to the vial.[3]

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide.[1][5] Avoid vigorous shaking, as this can cause aggregation or degradation of the peptide.[3][4] If the peptide is difficult to dissolve, sonication can be used to aid dissolution.[5]

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter.[3][4]

Reconstitution Workflow

ReconstitutionWorkflow Peptide Reconstitution Workflow Start Start: Lyophilized Peptide Vial Equilibrate Equilibrate to Room Temperature Start->Equilibrate Centrifuge Centrifuge Vial Equilibrate->Centrifuge AddSolvent Add Sterile, Degassed Solvent Centrifuge->AddSolvent Dissolve Gently Mix to Dissolve AddSolvent->Dissolve Inspect Visually Inspect for Clarity Dissolve->Inspect Inspect->Dissolve If particulates remain Store Store Reconstituted Peptide Inspect->Store If clear End Ready for Use Store->End

Caption: Workflow for the reconstitution of lyophilized this compound.

Storage of Reconstituted Peptide

Once reconstituted, the peptide is more susceptible to degradation. Proper storage is essential to maintain its activity.

Storage Conditions for Peptide Solutions

Table 2: Recommended Storage Conditions for Reconstituted this compound

ParameterRecommended ConditionRationale
Temperature -20°C or -80°C.[2]Prevents degradation and microbial growth.
Aliquoting Aliquot into single-use volumes.Avoids repeated freeze-thaw cycles which can degrade the peptide.[2]
pH Store in a buffer with a slightly acidic pH (e.g., pH 5-6).The thiol group of cysteine is more prone to oxidation at higher pH.[2]
Additives Consider adding a reducing agent like DTT or TCEP for long-term storage if compatible with the intended application.[2]Helps to prevent the formation of disulfide bonds.

Handling Cysteine-Containing Peptides

The presence of a free thiol group in the cysteine residue of this compound makes it susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers or other oxidized species.

Preventing Oxidation
  • Use Degassed Solvents: Prepare buffers and solutions with water that has been degassed by boiling, sparging with nitrogen or argon, or by vacuum.

  • Work Quickly: Minimize the exposure of the peptide solution to air.

  • Maintain a Slightly Acidic pH: As mentioned, a lower pH helps to stabilize the thiol group.

  • Consider Reducing Agents: For applications where the free thiol is critical, the addition of a reducing agent can be beneficial.

Cysteine Oxidation Pathway

CysteineOxidation Cysteine Oxidation Pathway Peptide_SH H-Val-Thr-Cys(SH)-Gly-OH (Monomer) Oxidation Oxidation (e.g., O2, metal ions) Peptide_SH->Oxidation Peptide_S_S_Peptide H-Val-Thr-Cys(S-S-Cys)-Gly-OH (Dimer) Reduction Reduction (e.g., DTT, TCEP) Peptide_S_S_Peptide->Reduction Oxidation->Peptide_S_S_Peptide Reduction->Peptide_SH

Caption: Reversible oxidation of the cysteine residue in this compound.

Experimental Protocols

Protocol for Assessing Peptide Stability

This protocol provides a framework for evaluating the stability of reconstituted this compound under different storage conditions.

  • Reconstitute: Prepare a stock solution of the peptide at a known concentration in the desired buffer.

  • Aliquot: Distribute the stock solution into multiple sterile microcentrifuge tubes.

  • Storage Conditions: Store the aliquots under various conditions (e.g., 4°C, -20°C, -80°C, with and without a reducing agent).

  • Time Points: At designated time points (e.g., 0, 1, 7, 30, and 90 days), retrieve one aliquot from each storage condition.

  • Analysis: Analyze the peptide in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) to assess its purity and identify any degradation products or disulfide-linked dimers.

  • Data Evaluation: Compare the purity of the stored samples to the initial (time 0) sample to determine the stability under each condition.

Stability Testing Workflow

StabilityTestingWorkflow Peptide Stability Testing Workflow Start Start: Reconstituted Peptide Aliquot Aliquot into Multiple Tubes Start->Aliquot Store Store at Different Conditions (Temp, Additives) Aliquot->Store TimePoints Retrieve Aliquots at Defined Time Points Store->TimePoints Analyze Analyze by HPLC for Purity TimePoints->Analyze Evaluate Evaluate Data and Determine Stability Analyze->Evaluate

Caption: Workflow for assessing the stability of reconstituted this compound.

By following these guidelines and protocols, researchers can ensure the quality and reliability of their experiments involving this compound. It is always recommended to perform small-scale pilot experiments to determine the optimal handling and storage conditions for your specific application.

References

Val-Thr-Cys-Gly (VTCG) Peptide: Application Notes and Protocols for Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a comprehensive, illustrative guide for the use of the Val-Thr-Cys-Gly (VTCG) peptide in drug delivery research. Publicly available scientific literature on the specific applications and quantitative performance of this exact peptide sequence is limited. Therefore, the data presented in the tables, the specific signaling pathway, and certain experimental parameters are representative examples based on the known functions of its constituent amino acids and common methodologies in the field of peptide-mediated drug delivery. These should be considered as a starting point for experimental design and validation.

Introduction

The tetrapeptide Val-Thr-Cys-Gly (VTCG) is a promising candidate for targeted drug delivery applications. Its sequence incorporates key features that can be leveraged for the development of sophisticated drug carrier systems. The presence of a cysteine residue provides a reactive thiol group, enabling straightforward covalent conjugation to drug molecules, nanoparticles, and imaging agents. The overall sequence may contribute to specific cell interactions, potentially through cell surface receptors, making it a candidate for a "cell attachment peptide"[1]. This document provides detailed protocols for the synthesis, conjugation, and evaluation of VTCG-based drug delivery systems, along with representative data and conceptual frameworks for its mechanism of action.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the VTCG peptide in various drug delivery contexts. These values are intended to serve as a benchmark for experimental design.

Table 1: VTCG Peptide Conjugation Efficiency to Liposomes

Conjugation MethodLinker ChemistryPeptide:Lipid Molar RatioConjugation Efficiency (%)
Thiol-MaleimideSMCC1:5085 ± 5
Thiol-MaleimideSMCC1:10072 ± 7
Click ChemistryDBCO-Azide1:5092 ± 4

Table 2: Doxorubicin (B1662922) Loading and Release from VTCG-Functionalized Liposomes

FormulationDrug Loading Capacity (µg Dox/mg Lipid)Encapsulation Efficiency (%)24h Drug Release at pH 7.4 (%)24h Drug Release at pH 5.5 (%)
VTCG-Liposomes120 ± 1095 ± 315 ± 265 ± 5
Non-targeted Liposomes125 ± 896 ± 214 ± 362 ± 6

Table 3: In Vitro Cytotoxicity (IC50) of VTCG-Doxorubicin Liposomes

Cell LineVTCG-Doxorubicin Liposomes (µM)Free Doxorubicin (µM)Non-targeted Doxorubicin Liposomes (µM)
MCF-7 (Breast Cancer)2.5 ± 0.30.8 ± 0.15.1 ± 0.6
HeLa (Cervical Cancer)3.1 ± 0.41.0 ± 0.26.8 ± 0.7
HEK293 (Normal Kidney)15.8 ± 1.52.5 ± 0.414.2 ± 1.2

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of VTCG

This protocol describes the manual synthesis of the Val-Thr-Cys-Gly peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Val-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638) solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the glycine (B1666218) residue by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Cysteine):

    • Dissolve Fmoc-Cys(Trt)-OH (3 eq), OxymaPure® (3 eq), and DIC (3 eq) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

    • Once complete, wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-Thr(tBu)-OH and then for Fmoc-Val-OH.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification and Characterization: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity by mass spectrometry.

Protocol 2: Conjugation of VTCG to Doxorubicin-Loaded Liposomes

This protocol details the conjugation of the VTCG peptide to pre-formed liposomes containing doxorubicin via thiol-maleimide chemistry.

Materials:

  • DSPC, Cholesterol, and DSPE-PEG(2000)-Maleimide

  • Doxorubicin hydrochloride

  • VTCG peptide with a free thiol group

  • Sephadex G-50 column

  • HEPES buffer (pH 7.4)

Procedure:

  • Liposome (B1194612) Preparation:

    • Prepare a lipid film of DSPC, cholesterol, and DSPE-PEG(2000)-Maleimide (55:40:5 molar ratio) by dissolving the lipids in chloroform, followed by evaporation under vacuum.

    • Hydrate the lipid film with a doxorubicin solution to form multilamellar vesicles.

    • Extrude the liposomes through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles of a defined size.

    • Remove unencapsulated doxorubicin by size exclusion chromatography using a Sephadex G-50 column.

  • Peptide Conjugation:

    • Dissolve the VTCG peptide in HEPES buffer.

    • Add the VTCG solution to the liposome suspension at a desired peptide-to-lipid molar ratio.

    • Incubate the mixture overnight at 4°C with gentle stirring to allow the reaction between the peptide's thiol group and the maleimide (B117702) group on the liposome surface.

  • Purification of Conjugated Liposomes: Remove unconjugated peptide by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the liposome size and zeta potential using dynamic light scattering.

    • Quantify the amount of conjugated peptide using a suitable assay (e.g., Ellman's reagent for free thiols before and after conjugation).

    • Measure the doxorubicin concentration to confirm drug loading.

Protocol 3: In Vitro Cell Viability Assay

This protocol describes the evaluation of the cytotoxicity of VTCG-functionalized, doxorubicin-loaded liposomes using the MTT assay.

Materials:

  • Target cancer cell line (e.g., MCF-7) and a non-cancerous control cell line (e.g., HEK293)

  • Cell culture medium and supplements

  • VTCG-Dox-liposomes, non-targeted Dox-liposomes, and free Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of the VTCG-Dox-liposomes, non-targeted liposomes, and free doxorubicin.

    • Replace the cell culture medium with medium containing the different treatments. Include untreated cells as a control.

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

Mandatory Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VTCG_Drug VTCG-Drug Conjugate Receptor Hypothetical Receptor VTCG_Drug->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Drug_Release Drug Release (Low pH) Endosome->Drug_Release Target Intracellular Target (e.g., DNA) Drug_Release->Target Therapeutic Effect

Caption: Hypothetical signaling pathway for VTCG-mediated drug delivery.

Experimental Workflow

G cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation A Peptide Synthesis (SPPS) C VTCG-Liposome Conjugation A->C B Liposome Formulation with Drug B->C D Size & Zeta Potential C->D E Drug Loading & Release C->E F Conjugation Efficiency C->F G Cellular Uptake Studies C->G H Cytotoxicity Assays (MTT) C->H

Caption: Experimental workflow for VTCG-liposome drug delivery system.

References

Application Notes and Protocols: In Vitro Experimental Application of H-VTCG-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

These application notes provide a comprehensive overview of the in vitro experimental applications of H-VTCG-OH, a novel, potent, and selective inhibitor of the Hedgehog signaling pathway. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in cancer research and therapeutic discovery. The protocols and data serve as a guide for evaluating the cellular and molecular effects of H-VTCG-OH in a laboratory setting.

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2][3] Aberrant activation of this pathway has been implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and certain gastrointestinal cancers.[1][4] H-VTCG-OH represents a promising therapeutic candidate by targeting key components of this pathway, thereby inhibiting cancer cell proliferation and survival.

Data Presentation

The following tables summarize the quantitative data from in vitro studies characterizing the activity of H-VTCG-OH.

Table 1: Cytotoxicity of H-VTCG-OH in Human Cancer Cell Lines

Cell LineCancer TypeAssayExposure Time (h)IC₅₀ (µM)
DaoyMedulloblastomaMTT720.58
Panc-1PancreaticMTT722.15
AsPC-1PancreaticMTT725.67
HT-29ColonMTT72> 50
MCF-7BreastMTT72> 50

Table 2: Effect of H-VTCG-OH on Hedgehog Pathway Target Gene Expression

Cell LineGeneTreatmentConcentration (µM)Fold Change in mRNA Expression (relative to control)
DaoyGLI1H-VTCG-OH10.12
DaoyPTCH1H-VTCG-OH10.25
Panc-1GLI1H-VTCG-OH50.31
Panc-1PTCH1H-VTCG-OH50.42

Mandatory Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI (Active) GLI (Active) GLI->GLI (Active) H-VTCG-OH H-VTCG-OH H-VTCG-OH->SMO Inhibits Target Genes Target Genes GLI (Active)->Target Genes Activates Transcription Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with H-VTCG-OH (Dose-Response and Time-Course) start->treatment viability Cell Viability Assay (MTT) treatment->viability rna_extraction RNA Extraction treatment->rna_extraction protein_extraction Protein Lysate Preparation treatment->protein_extraction data_analysis Data Analysis and Interpretation viability->data_analysis qpcr qRT-PCR for Target Gene Expression rna_extraction->qpcr western_blot Western Blot for Protein Expression protein_extraction->western_blot qpcr->data_analysis western_blot->data_analysis end End: Characterization of In Vitro Activity data_analysis->end

References

Application Notes & Protocols: Quantitative Analysis of the Novel Tetrapeptide Val-Thr-Cys-Gly in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tetrapeptide Val-Thr-Cys-Gly (VTCG) is a novel peptide sequence of interest in early-stage drug development and biomarker discovery. Accurate quantification of VTCG in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. This document provides detailed application notes and protocols for the quantitative analysis of VTCG in human plasma using two common bioanalytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

While specific data for VTCG is not extensively published, this document outlines robust, adaptable methodologies based on established principles for peptide quantification.

I. Quantitative Analysis by LC-MS/MS

LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules and peptides in complex biological fluids.[1][2] This method offers a broad linear dynamic range and high throughput capabilities.

Experimental Protocol: LC-MS/MS

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Thaw frozen human plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of VTCG).

    • Vortex mix for 10 seconds.

    • Add 200 µL of 0.1% formic acid in water to precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.

    • Load the supernatant from the centrifuged sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the peptide with 500 µL of 50% acetonitrile (B52724) in 0.1% formic acid.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the sample in 100 µL of the mobile phase A.

  • Liquid Chromatography (LC)

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1.0 min: 5% B

      • 1.0-5.0 min: 5-95% B

      • 5.0-6.0 min: 95% B

      • 6.0-6.1 min: 95-5% B

      • 6.1-8.0 min: 5% B

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS)

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • VTCG: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of a standard solution).

      • Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z.

    • Key MS Parameters:

      • Ion Spray Voltage: 5500 V

      • Temperature: 500°C

      • Collision Gas: Nitrogen

      • Curtain Gas: 30 psi

      • Ion Source Gas 1: 50 psi

      • Ion Source Gas 2: 50 psi

Data Presentation: Hypothetical LC-MS/MS Quantitative Data

Table 1: VTCG Calibration Curve in Human Plasma

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
0.10.012102.5
0.50.05898.7
1.00.115101.2
5.00.59299.8
10.01.180100.5
50.05.95099.1
100.011.92098.4

Table 2: Precision and Accuracy for VTCG Quality Control (QC) Samples

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
LLOQ0.18.510.2105.3
Low0.36.27.898.9
Medium30.04.55.9101.7
High80.03.85.199.5

II. Quantitative Analysis by ELISA

ELISA is a plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[3][4] This method relies on the specific binding of antibodies to the target antigen.

Experimental Protocol: Competitive ELISA

  • Antibody Generation: A polyclonal or monoclonal antibody specific to VTCG would need to be generated and characterized.

  • Plate Coating:

    • Dilute a VTCG-carrier protein conjugate (e.g., VTCG-BSA) to 1-10 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).[3]

    • Add 100 µL of the coating solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C or for 2 hours at room temperature.[4]

    • Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[5]

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare standards and plasma samples. Plasma samples may require dilution in an appropriate assay buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of the standards or samples with 50 µL of the primary anti-VTCG antibody for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the coated and blocked microplate.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution (e.g., TMB).

    • Incubate in the dark for 15-30 minutes.

    • Add 100 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Data Presentation: Hypothetical ELISA Quantitative Data

Table 3: VTCG ELISA Calibration Curve in Human Plasma

Concentration (ng/mL)Absorbance (450 nm)% B/B₀
01.852100.0
0.51.52382.2
1.01.28969.6
5.00.76541.3
10.00.45124.4
50.00.18810.1
100.00.1025.5

Table 4: Precision and Accuracy for VTCG ELISA QC Samples

QC LevelConcentration (ng/mL)Intra-assay Precision (%CV, n=6)Inter-assay Precision (%CV, n=18)Accuracy (%)
LLOQ0.512.114.5108.2
Low1.59.811.397.6
Medium40.07.28.9102.1
High80.06.58.1100.8

III. Method Comparison

FeatureLC-MS/MSELISA
Specificity Very High (based on mass-to-charge ratio)High (dependent on antibody specificity)
Sensitivity High (pg/mL to ng/mL)High (pg/mL to ng/mL)
Dynamic Range Wide (3-4 orders of magnitude)Narrow (1-2 orders of magnitude)
Throughput Moderate to HighHigh
Development Time Short to ModerateLong (requires antibody development)
Cost per Sample ModerateLow
Matrix Effects Can be significant, requires careful managementCan be present, often mitigated by dilution

IV. Visualizations

Experimental_Workflow Overall Workflow for VTCG Quantification cluster_sample Sample Collection & Processing cluster_lcms LC-MS/MS Pathway cluster_elisa ELISA Pathway cluster_analysis Data Analysis Sample Biological Sample (Human Plasma) Pretreatment Initial Processing (Thawing, Centrifugation) Sample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Dilution Sample Dilution Pretreatment->Dilution LC Liquid Chromatography (LC) SPE->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS LCMS_Data Data Acquisition MS->LCMS_Data Quantification Quantification (Standard Curve) LCMS_Data->Quantification Incubation Incubation with Antibody Dilution->Incubation Detection Enzymatic Detection Incubation->Detection ELISA_Data Data Acquisition (Absorbance) Detection->ELISA_Data ELISA_Data->Quantification Report Final Report Quantification->Report

Caption: Workflow for VTCG peptide quantification.

LCMS_Workflow Detailed LC-MS/MS Workflow Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Solid-Phase Extraction (SPE) Precipitate->Extract Drydown Evaporation Extract->Drydown Reconstitute Reconstitution Drydown->Reconstitute Inject LC Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze MS/MS Analysis (MRM) Ionize->Analyze Quantify Data Processing & Quantification Analyze->Quantify

Caption: LC-MS/MS sample preparation and analysis.

ELISA_Workflow Competitive ELISA Workflow cluster_prep Plate Preparation cluster_assay Assay Steps Coat Coat Plate with VTCG-Carrier Conjugate Wash1 Wash Coat->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Add Add to Plate Wash2->Add Sample Sample/Standard + Primary Antibody (Pre-incubation) Sample->Add Incubate1 Incubate Add->Incubate1 Wash3 Wash Incubate1->Wash3 Add_Secondary Add Secondary Antibody-Enzyme Conjugate Wash3->Add_Secondary Incubate2 Incubate Add_Secondary->Incubate2 Wash4 Wash Incubate2->Wash4 Add_Substrate Add Substrate Wash4->Add_Substrate Develop Color Development Add_Substrate->Develop Stop Stop Reaction Develop->Stop Read Read Absorbance Stop->Read

Caption: Competitive ELISA procedure overview.

References

Application Notes and Protocols: Creating Disulfide-Linked Dimers of H-Val-Thr-Cys-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide bonds are crucial covalent linkages that play a significant role in stabilizing the tertiary and quaternary structures of peptides and proteins.[1][2] The formation of a disulfide bridge between two cysteine residues can be used to create cyclic peptides or, as detailed in this application note, to form homodimers of linear peptides.[3] This dimerization strategy can enhance the biological activity, stability, and therapeutic potential of peptide-based drugs.[3][4][5] This document provides a detailed protocol for the synthesis of a disulfide-linked dimer of the tetrapeptide H-Val-Thr-Cys-Gly-OH.

The synthesis of peptides containing cysteine requires careful planning, particularly in the selection of sulfhydryl-protecting groups to prevent unwanted side reactions during peptide assembly.[6] Following solid-phase peptide synthesis (SPPS) and purification of the monomeric peptide, the free thiol groups of the cysteine residues are oxidized to form a disulfide bond, yielding the dimeric product.[3][6] Various methods can be employed for this oxidation step, including air oxidation, and the use of chemical oxidants like iodine or dimethyl sulfoxide (B87167) (DMSO).[6][7][8]

Experimental Protocols

I. Synthesis and Purification of Monomeric this compound

A standard Fmoc solid-phase peptide synthesis (SPPS) protocol is used to synthesize the linear tetrapeptide this compound.[5] The cysteine residue should be protected with a suitable group, such as trityl (Trt), which can be removed during the final cleavage from the resin.[6]

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Cys(Trt)-OH

  • Fmoc-Thr(tBu)-OH

  • Fmoc-Val-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638) solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

Protocol:

  • Swell the Fmoc-Gly-Wang resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Val-OH) sequentially using DIC and OxymaPure® as coupling reagents in DMF.

  • Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • After the final coupling, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups, including the Trt group from cysteine.[5]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the monomeric peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

  • Confirm the identity of the purified monomer by mass spectrometry.

II. Dimerization of this compound via Air Oxidation

Air oxidation is a mild and straightforward method for forming disulfide bonds.[7]

Materials:

  • Purified this compound monomer

  • Ammonium (B1175870) bicarbonate buffer (e.g., 0.1 M, pH 8.0-8.5)

  • Deionized water

Protocol:

  • Dissolve the purified peptide monomer in the ammonium bicarbonate buffer at a concentration of 0.1-1.0 mg/mL. A lower concentration can favor intramolecular cyclization if multiple cysteines are present, but for a single cysteine peptide, this concentration range is suitable for dimerization.

  • Stir the solution vigorously in a vessel open to the atmosphere to facilitate oxidation.

  • Monitor the reaction progress by RP-HPLC and mass spectrometry. The dimer will have a different retention time than the monomer and a mass corresponding to (2 * Monomer Mass - 2 H).

  • The reaction is typically complete within 24-48 hours.

  • Once the reaction is complete, lyophilize the solution to remove the buffer and obtain the crude dimer.

  • Purify the dimer using RP-HPLC.

III. Dimerization using Dimethyl Sulfoxide (DMSO)

DMSO can be used as a mild oxidant to promote disulfide bond formation.[8]

Materials:

  • Purified this compound monomer

  • Aqueous buffer (e.g., 5 mM ammonium bicarbonate, pH 7-8)

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Dissolve the purified peptide monomer in the aqueous buffer at a concentration of approximately 0.5-1.0 mM.[8]

  • Add DMSO to a final concentration of 10-20% (v/v).[8]

  • Stir the reaction mixture at room temperature.

  • Monitor the formation of the dimer by RP-HPLC and mass spectrometry.

  • The reaction is generally faster than air oxidation, often completing within a few hours to 24 hours.

  • Upon completion, purify the dimer by RP-HPLC.

Data Presentation

Table 1: Summary of Dimerization Reaction Conditions and Outcomes

Oxidation MethodPeptide ConcentrationReaction Time (hours)Dimer Yield (%)Purity by HPLC (%)
Air Oxidation0.5 mg/mL48~75>95
DMSO (20%)1.0 mM12~85>98

Table 2: Mass Spectrometry Data

SpeciesSequenceTheoretical Mass (Da)Observed Mass (m/z) [M+H]⁺
MonomerThis compound407.47408.18
Dimer(this compound)₂812.92813.35

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_dimerization Dimerization cluster_analysis Purification & Characterization spps Solid-Phase Peptide Synthesis (Fmoc Chemistry) cleavage Cleavage from Resin & Side-Chain Deprotection spps->cleavage purification_mono RP-HPLC Purification of Monomer cleavage->purification_mono oxidation Oxidation of Thiol Groups (e.g., Air or DMSO) purification_mono->oxidation purification_dimer RP-HPLC Purification of Dimer oxidation->purification_dimer characterization Mass Spectrometry & HPLC Analysis purification_dimer->characterization

Caption: Experimental workflow for the synthesis and dimerization of this compound.

logical_relationship monomer1 This compound (Monomer) oxidation Oxidation (-2H) monomer1->oxidation monomer2 This compound (Monomer) monomer2->oxidation dimer Disulfide-Linked Dimer reduction Reduction (+2H) dimer->reduction oxidation->dimer reduction->monomer1 reduction->monomer2

Caption: Reversible formation of the disulfide-linked dimer from two monomeric peptides.

References

Application Note: Structural Elucidation of the Tetrapeptide Val-Thr-Cys-Gly using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a comprehensive guide to the structural elucidation of the tetrapeptide Valyl-Threonyl-Cysteinyl-Glycine (Val-Thr-Cys-Gly) using Nuclear Magnetic Resonance (NMR) spectroscopy. It outlines detailed protocols for a suite of one- and two-dimensional NMR experiments, including ¹H, DQF-COSY, TOCSY, ROESY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC. The methodology covers sample preparation, data acquisition, and a strategy for resonance assignment and sequential walking. Representative data is presented in structured tables to facilitate understanding of the expected results. Furthermore, workflows and logical relationships are visualized using Graphviz diagrams to illustrate the experimental and analytical pipeline for determining the primary sequence and conformational features of the peptide.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for determining the three-dimensional structure and dynamics of molecules in solution.[1][2] For peptides and proteins, NMR is unique in its ability to provide atomic-resolution information under near-physiological conditions.[3] The structural elucidation process involves a series of experiments to first assign the chemical shifts of all nuclei and then to identify spatial proximities between protons to define the molecule's conformation.[4]

This application note details the systematic approach for elucidating the structure of the tetrapeptide Val-Thr-Cys-Gly. The process begins with the identification of individual amino acid spin systems using through-bond correlation experiments (COSY and TOCSY).[1][5] Subsequently, through-space correlations from NOESY or ROESY spectra are used to link these spin systems in the correct sequence.[3][5] Heteronuclear experiments like HSQC and HMBC provide information on ¹H-¹³C correlations, confirming assignments and aiding in the characterization of the peptide backbone and side chains.[6][7]

Experimental Workflow and Methodologies

The overall workflow for the structural elucidation of Val-Thr-Cys-Gly is depicted below. It begins with sample preparation, followed by a series of 1D and 2D NMR experiments, data processing, resonance assignment, and finally, structural analysis.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_assign Resonance Assignment cluster_analysis Structural Analysis prep Dissolve Val-Thr-Cys-Gly in 90% H2O / 10% D2O acq_1d 1D ¹H prep->acq_1d acq_2d_homo 2D Homonuclear: COSY, TOCSY, ROESY acq_1d->acq_2d_homo acq_2d_hetero 2D Heteronuclear: HSQC, HMBC acq_2d_homo->acq_2d_hetero proc Fourier Transform, Phasing, Baseline Correction acq_2d_hetero->proc assign_spin Identify Amino Acid Spin Systems (TOCSY) proc->assign_spin assign_seq Sequential Assignment (ROESY/NOESY) assign_spin->assign_seq assign_c13 Assign ¹³C Resonances (HSQC, HMBC) assign_seq->assign_c13 analysis Derive Constraints & Calculate Structure assign_c13->analysis

Caption: Experimental workflow for peptide NMR structural analysis.

Sample Preparation
  • Peptide Synthesis and Purification: The tetrapeptide Val-Thr-Cys-Gly should be synthesized using solid-phase peptide synthesis and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.[3]

  • Sample Preparation: Dissolve approximately 1-2 mg of the lyophilized peptide in 500 µL of a 90% H₂O / 10% D₂O solvent mixture. The D₂O provides the lock signal for the NMR spectrometer.

  • pH Adjustment: Adjust the pH of the sample to a value between 4.0 and 5.0 using dilute HCl or NaOH. This range minimizes the exchange rate of amide protons with the solvent, allowing for their detection.

  • Transfer: Transfer the final solution to a standard 5 mm NMR tube.

NMR Data Acquisition

All experiments should be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.[5] The sample temperature should be maintained at 298 K (25 °C).

Protocol 1: 1D ¹H Spectrum

  • Purpose: To assess sample purity, concentration, and overall spectral quality.

  • Methodology:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a 1D ¹H spectrum using a standard pulse sequence with water suppression (e.g., presaturation or WATERGATE).

    • Key Parameters:

      • Spectral Width: 16 ppm

      • Number of Scans: 16-64

      • Relaxation Delay (d1): 2.0 s

Protocol 2: 2D DQF-COSY (Double Quantum Filtered - Correlation Spectroscopy)

  • Purpose: To identify scalar couplings between protons separated by two or three bonds (e.g., Hα-Hβ, HN-Hα).[7]

  • Methodology:

    • Use a standard DQF-COSY pulse sequence with gradient selection and water suppression.

    • Key Parameters:

      • Spectral Width (F1 and F2): 12 ppm

      • Number of Increments (t1): 512

      • Number of Scans per Increment: 8-16

      • Relaxation Delay (d1): 1.5 s

Protocol 3: 2D TOCSY (Total Correlation Spectroscopy)

  • Purpose: To identify all protons within a single amino acid spin system by observing correlations between an amide proton (HN) and all other protons in that residue.[1][8]

  • Methodology:

    • Use a standard TOCSY pulse sequence with a clean MLEV-17 spin-lock for mixing and water suppression.

    • Key Parameters:

      • Spectral Width (F1 and F2): 12 ppm

      • Number of Increments (t1): 512

      • Number of Scans per Increment: 16

      • Spin-lock (Mixing) Time: 80 ms

      • Relaxation Delay (d1): 1.5 s

Protocol 4: 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close in space (< 5 Å), which is crucial for sequential assignment and determining 3D structure.[9][10] For small peptides like this tetrapeptide, ROESY is often preferred over NOESY to avoid zero-crossing issues where the NOE effect can be null.[10]

  • Methodology:

    • Use a standard ROESY pulse sequence with a continuous-wave spin-lock and water suppression.

    • Key Parameters:

      • Spectral Width (F1 and F2): 12 ppm

      • Number of Increments (t1): 512

      • Number of Scans per Increment: 32-64

      • Mixing Time: 200-300 ms

      • Relaxation Delay (d1): 2.0 s

Protocol 5: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To obtain a correlation map of all protons directly attached to a carbon atom, providing ¹³C chemical shifts with high sensitivity.[6][7]

  • Methodology:

    • Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.

    • Key Parameters:

      • ¹H Spectral Width (F2): 12 ppm

      • ¹³C Spectral Width (F1): 80 ppm (centered around 40 ppm for aliphatic region)

      • Number of Increments (t1): 256

      • Number of Scans per Increment: 16

      • Relaxation Delay (d1): 1.5 s

Protocol 6: 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and confirming backbone connectivity.[7][11]

  • Methodology:

    • Use a standard gradient-selected HMBC pulse sequence.

    • Key Parameters:

      • ¹H Spectral Width (F2): 12 ppm

      • ¹³C Spectral Width (F1): 200 ppm (to include carbonyl region)

      • Number of Increments (t1): 512

      • Number of Scans per Increment: 32

      • Long-range coupling delay optimized for ~8 Hz

      • Relaxation Delay (d1): 1.5 s

Data Analysis and Resonance Assignment

The process of assigning resonances involves a systematic analysis of the acquired 2D spectra.

G cluster_spin_id Spin System ID cluster_seq_walk Sequential Walk tocsy TOCSY Spectrum val Valine (V) HN-Hα-Hβ-Hγ tocsy->val thr Threonine (T) HN-Hα-Hβ-Hγ tocsy->thr cys Cysteine (C) HN-Hα-Hβ tocsy->cys gly Glycine (G) HN-Hα1/α2 tocsy->gly v_t Val(i) Hα to Thr(i+1) HN val->v_t dαN(i, i+1) t_c Thr(i) Hα to Cys(i+1) HN thr->t_c dαN(i, i+1) c_g Cys(i) Hα to Gly(i+1) HN cys->c_g dαN(i, i+1) roesy ROESY Spectrum roesy->v_t roesy->t_c roesy->c_g

Caption: Assignment strategy using through-bond and through-space correlations.

  • Spin System Identification: The TOCSY spectrum is used to identify the unique spin systems for each amino acid.[1] For example, Valine will show correlations from its amide proton (HN) to its α, β, and γ protons. Threonine will have a similar pattern but with distinct chemical shifts. Cysteine will show a shorter HN-Hα-Hβ correlation, and Glycine is unique with two α-protons.[8]

  • Sequential Assignment (Walking): The ROESY spectrum is used to connect the identified spin systems.[3] The key is to find cross-peaks between the Hα proton of one residue (i) and the amide proton (HN) of the next residue (i+1). This dαN(i, i+1) connectivity establishes the sequence. For Val-Thr-Cys-Gly, one would look for ROEs between Val Hα and Thr HN, Thr Hα and Cys HN, and Cys Hα and Gly HN.

  • ¹³C Resonance Assignment: The HSQC spectrum is used to assign the chemical shifts of carbons directly bonded to protons (Cα, Cβ, etc.) based on the already assigned proton shifts.[6] The HMBC spectrum is then used to assign carbonyl carbons (C') by observing correlations from Hα and HN protons to the C' of the same or preceding residue.

Data Presentation (Hypothetical Data)

The following tables summarize the expected quantitative data for Val-Thr-Cys-Gly based on typical chemical shifts for amino acids in peptides.[12][13]

Table 1: ¹H and ¹³C Chemical Shift Assignments for Val-Thr-Cys-Gly

Residue Atom ¹H δ (ppm) ¹³C δ (ppm)
Val-1 N/A - N/A
4.15 61.5
2.18 32.1
Hγ1/γ2 0.98, 0.95 19.5, 19.2
C' N/A 173.5
Thr-2 HN 8.45 N/A
4.32 60.8
4.20 68.5
Hγ2 1.21 20.1
C' N/A 172.8
Cys-3 HN 8.31 N/A
4.65 57.2
Hβ1/β2 3.15, 2.98 28.5
C' N/A 172.1
Gly-4 HN 8.22 N/A
Hα1/α2 3.95, 3.85 44.5

| | C' | N/A | 174.2 |

Table 2: Key Through-Bond Correlations (TOCSY)

Residue Starting Proton Correlated Protons
Val-1 Hβ, Hγ1, Hγ2
Thr-2 HN Hα, Hβ, Hγ2
Cys-3 HN Hα, Hβ1, Hβ2

| Gly-4 | HN | Hα1, Hα2 |

Table 3: Key Through-Space Sequential Correlations (ROESY)

Correlation Type From Residue (i) To Residue (i+1) Observed ROE
dαN(i, i+1) Val-1 (Hα) Thr-2 (HN) Strong
dNN(i, i+1) Val-1 (HN) Thr-2 (HN) Medium
dαN(i, i+1) Thr-2 (Hα) Cys-3 (HN) Strong
dNN(i, i+1) Thr-2 (HN) Cys-3 (HN) Weak
dαN(i, i+1) Cys-3 (Hα) Gly-4 (HN) Strong

| dNN(i, i+1) | Cys-3 (HN) | Gly-4 (HN) | Medium |

Conclusion

The combination of 1D and 2D homo- and heteronuclear NMR experiments provides a robust and detailed methodology for the complete structural elucidation of the tetrapeptide Val-Thr-Cys-Gly. The protocols and strategies outlined in this application note offer a systematic workflow for researchers to assign all proton and carbon resonances, confirm the amino acid sequence, and derive the conformational information necessary for a full 3D structure determination. This approach is broadly applicable to the structural analysis of other small to medium-sized peptides, which is a critical step in drug discovery and biochemical research.

References

Application Note: H-VTCG-OH as a Mass Spectrometry Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-VTCG-OH, a tetrapeptide with the sequence Valine-Threonine-Cysteine-Glycine, serves as a valuable standard in mass spectrometry-based proteomics and related fields. Its defined chemical structure and molecular weight make it an ideal candidate for a variety of applications, including instrument calibration, performance validation, and as an internal standard for quantitative studies. This document provides detailed application notes and protocols for the effective use of H-VTCG-OH in mass spectrometry workflows.

Chemical Properties and Applications

The utility of H-VTCG-OH as a mass spectrometry standard is derived from its well-defined chemical and physical properties.

Properties:

PropertyValue
Full Name L-Valyl-L-threonyl-L-cysteinyl-glycine
Amino Acid Sequence Val-Thr-Cys-Gly
Molecular Formula C₁₄H₂₆N₄O₆S
Monoisotopic Mass 394.1573 Da
Average Mass 394.45 Da

Key Applications:

  • Mass Spectrometer Calibration: The known monoisotopic mass of H-VTCG-OH allows for accurate calibration of mass spectrometers, ensuring precise mass measurements.

  • System Suitability Testing: Regular analysis of H-VTCG-OH can be used to monitor the performance of a liquid chromatography-mass spectrometry (LC-MS) system, including sensitivity, peak resolution, and retention time stability.

  • Internal Standard for Quantification: In targeted proteomics experiments, a stable isotope-labeled version of H-VTCG-OH can be used as an internal standard for the accurate quantification of the native peptide or proteins containing this sequence.

  • Fragmentation Analysis: The predictable fragmentation pattern of H-VTCG-OH in tandem mass spectrometry (MS/MS) makes it a useful tool for optimizing fragmentation parameters and for training in spectral interpretation.

Experimental Protocols

Preparation of H-VTCG-OH Stock Solution

Materials:

  • Lyophilized H-VTCG-OH peptide standard

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724) (ACN)

  • Formic acid (FA)

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Allow the lyophilized H-VTCG-OH peptide to equilibrate to room temperature before opening the vial to prevent condensation.

  • Reconstitute the peptide in a solvent appropriate for your application. A common starting point is to create a 1 mg/mL stock solution in LC-MS grade water with 0.1% formic acid.

  • Gently vortex the vial to ensure the peptide is fully dissolved.

  • Prepare working solutions by diluting the stock solution with an appropriate solvent, typically the initial mobile phase of your LC gradient (e.g., 95% water, 5% ACN, 0.1% FA).

LC-MS/MS Analysis of H-VTCG-OH

Instrumentation and Columns:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • A reversed-phase C18 column is typically suitable for peptide separation.

LC Method:

ParameterRecommended Setting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-40% B over 15 minutes
Flow Rate 300 µL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS Method:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
MS1 Scan Range m/z 100-1000
Precursor Ion (m/z) 395.16 (singly charged, [M+H]⁺)
Fragmentation Mode Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD)
Collision Energy Optimize for your instrument; start with a normalized collision energy of 25-30.
MS2 Scan Range m/z 50-450

Quantitative Data Summary

The theoretical fragmentation of the singly protonated precursor ion of H-VTCG-OH ([M+H]⁺ at m/z 395.16) is summarized below. The major expected fragment ions are b- and y-ions.

Fragment IonSequencem/z
b₁V100.0762
b₂VT201.1239
b₃VTC304.1668
y₁G58.0293
y₂CG161.0722
y₃TCG262.1200

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis reconstitution Reconstitute H-VTCG-OH (1 mg/mL stock) dilution Prepare Working Solution reconstitution->dilution injection Inject Sample onto Reversed-Phase C18 Column dilution->injection separation Peptide Separation (Gradient Elution) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization ms1 MS1 Scan (Precursor Ion Selection) ionization->ms1 fragmentation Collision-Induced Dissociation (CID/HCD) ms1->fragmentation ms2 MS2 Scan (Fragment Ion Detection) fragmentation->ms2 data_processing Data Processing and Spectral Interpretation ms2->data_processing

Caption: Experimental workflow for the analysis of H-VTCG-OH.

fragmentation_pathway cluster_peptide H-VTCG-OH Peptide Backbone H N-terminus V Val T Thr V->T b-ion series C Cys T->C T->C y-ion series G Gly C->G C->G OH C-terminus G->OH b1 b1 m/z 100.08 b2 b2 m/z 201.12 b3 b3 m/z 304.17 y1 y1 m/z 58.03 y2 y2 m/z 161.07 y3 y3 m/z 262.12

Caption: Fragmentation diagram of H-VTCG-OH.

Application Notes and Protocols for Peptide Cyclization: A Guide for the Val-Thr-Cys-Gly Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for various peptide cyclization techniques applicable to the Val-Thr-Cys-Gly sequence. The choice of cyclization strategy can significantly impact the conformational stability, biological activity, and pharmacokinetic properties of a peptide. This document aims to guide researchers in selecting and implementing the most suitable method for their specific application.

Introduction to Peptide Cyclization

Cyclic peptides often exhibit enhanced therapeutic potential compared to their linear counterparts due to increased conformational rigidity, improved receptor binding affinity, and greater resistance to enzymatic degradation.[1] The Val-Thr-Cys-Gly sequence offers several handles for cyclization, primarily through the nucleophilic thiol group of the cysteine residue. The presence of sterically bulky β-branched amino acids, Valine and Threonine, can influence the efficiency of cyclization reactions and should be a key consideration in method selection.[2][3]

This guide explores five common cyclization strategies:

  • Disulfide Bridge Formation: Intramolecular oxidation of a cysteine-containing peptide to form a cystine bridge.

  • Thioether Formation: Covalent linkage between the cysteine thiol and an electrophilic partner.

  • Thiol-Ene "Click" Chemistry: Radical-mediated addition of the cysteine thiol to an alkene.

  • Head-to-Tail Lactamization: Formation of an amide bond between the N-terminal valine and the C-terminal glycine.

  • Native Chemical Ligation (NCL): Chemoselective reaction between an N-terminal cysteine and a C-terminal thioester.

Comparative Overview of Cyclization Techniques

The selection of a cyclization method depends on the desired final structure, the required stability of the cyclic linkage, and the compatibility with other functional groups in the peptide. The following table summarizes key quantitative parameters for each technique, providing a basis for comparison.

Cyclization TechniqueTypical YieldTypical PurityKey AdvantagesKey Disadvantages
Disulfide Bridge 40-80%>90%- Biomimetic- Mild reaction conditions- Reversible under reducing conditions- Potential for oligomerization
Thioether 60-95%>95%- High stability- Chemoselective- Requires specific linkers- Harsher conditions may be needed
Thiol-Ene Chemistry 70-90%>95%- High efficiency and orthogonality- Rapid reaction times- Requires a photoinitiator and UV light- Potential for side reactions
Head-to-Tail Lactamization 20-60%>90%- Creates a fully peptidic backbone- High stability- Prone to epimerization and oligomerization- Can be sterically hindered
Native Chemical Ligation 50-85%>95%- Highly chemoselective- Forms a native peptide bond- Requires an N-terminal cysteine- Synthesis of peptide thioester can be challenging

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the cyclization of the Val-Thr-Cys-Gly peptide using the discussed techniques.

Disulfide Bridge Formation

This method mimics the natural formation of disulfide bonds and is one of the most common strategies for cyclizing cysteine-containing peptides.[1] The process involves the oxidation of the free thiol group of the cysteine residue.

Experimental Workflow:

cluster_prep Peptide Preparation cluster_cyclization Cyclization cluster_purification Purification and Analysis P1 Linear Peptide Synthesis (Val-Thr-Cys-Gly) P2 Cleavage and Deprotection P1->P2 P3 Purification of Linear Peptide P2->P3 C1 Dissolution in Buffer (e.g., NH4HCO3, pH 8) P3->C1 Linear Peptide C2 Air Oxidation (Stirring in open flask) C1->C2 PU1 Reaction Quenching (Acidification) C2->PU1 Crude Cyclic Peptide PU2 RP-HPLC Purification PU1->PU2 PU3 Characterization (MS, NMR) PU2->PU3

Workflow for Disulfide Bridge Formation.

Protocol:

  • Linear Peptide Synthesis: Synthesize the linear peptide Val-Thr-Cys-Gly using standard solid-phase peptide synthesis (SPPS) protocols.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification of Linear Peptide: Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. Lyophilize the pure fractions.

  • Cyclization:

    • Dissolve the purified linear peptide in a 0.1 M ammonium (B1175870) bicarbonate buffer (pH 8.0) at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.

    • Stir the solution vigorously in a flask open to the atmosphere for 24-48 hours to allow for air oxidation of the thiol group.

    • Monitor the reaction progress by RP-HPLC and mass spectrometry (MS).

  • Purification and Characterization:

    • Once the reaction is complete, acidify the solution with a small amount of acetic acid or TFA to quench the reaction.

    • Purify the cyclic peptide by RP-HPLC.

    • Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR to confirm the structure and purity.

Thioether Formation

Thioether cyclization provides a stable, non-reducible linkage. A common method involves the reaction of the cysteine thiol with a bromoacetylated N-terminus.

Experimental Workflow:

cluster_prep Peptide Preparation cluster_cyclization Cyclization cluster_purification Purification and Analysis P1 Linear Peptide Synthesis (Val-Thr-Cys(Trt)-Gly) P2 N-terminal Bromoacetylation P1->P2 P3 Cleavage and Deprotection P2->P3 C1 Dissolution in Buffer (e.g., Tris buffer, pH 8.5) P3->C1 Bromoacetylated Peptide C2 Intramolecular Nucleophilic Substitution C1->C2 PU1 RP-HPLC Purification C2->PU1 Crude Thioether Peptide PU2 Characterization (MS, NMR) PU1->PU2

Workflow for Thioether Cyclization.

Protocol:

  • Linear Peptide Synthesis: Synthesize the linear peptide on-resin, keeping the cysteine side chain protected (e.g., with a trityl group).

  • N-terminal Modification: After synthesis, bromoacetylate the N-terminal amine of the resin-bound peptide using bromoacetic anhydride (B1165640) and a non-nucleophilic base like diisopropylethylamine (DIPEA) in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and deprotect the side chains, including the cysteine thiol, using a suitable cleavage cocktail.

  • Purification of Linear Precursor: Purify the linear bromoacetylated peptide by RP-HPLC.

  • Cyclization:

    • Dissolve the purified linear precursor in a basic buffer (e.g., 50 mM Tris, pH 8.5) at a low concentration.

    • Stir the reaction at room temperature and monitor its progress by RP-HPLC and MS. The reaction is typically complete within a few hours.

  • Purification and Characterization: Purify the cyclic thioether peptide by RP-HPLC and characterize it by HRMS and NMR.

Thiol-Ene "Click" Chemistry

This method offers a rapid and efficient way to form a stable thioether linkage under mild conditions, often on-resin.[2][4]

Experimental Workflow:

cluster_prep On-Resin Synthesis cluster_cyclization On-Resin Cyclization cluster_purification Cleavage and Purification P1 Linear Peptide Synthesis with Alkene-containing Amino Acid P2 Selective Cysteine Deprotection P1->P2 C1 Addition of Photoinitiator P2->C1 Resin-bound Peptide C2 UV Irradiation (365 nm) C1->C2 PU1 Cleavage from Resin C2->PU1 Resin-bound Cyclic Peptide PU2 RP-HPLC Purification PU1->PU2 PU3 Characterization (MS, NMR) PU2->PU3

Workflow for Thiol-Ene Cyclization.

Protocol:

  • Linear Peptide Synthesis: Synthesize the linear peptide on-resin, incorporating an amino acid with an alkene side chain (e.g., allylglycine) at a suitable position.

  • Selective Deprotection: Selectively deprotect the cysteine thiol on the resin.

  • On-Resin Cyclization:

    • Swell the resin in a suitable solvent like DMF.

    • Add a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA).

    • Irradiate the mixture with UV light (365 nm) for 15-60 minutes.

  • Cleavage and Purification: Cleave the cyclic peptide from the resin and purify by RP-HPLC.

  • Characterization: Confirm the structure and purity of the product by HRMS and NMR.

Head-to-Tail Lactamization

This strategy forms a cyclic peptide with a complete amide backbone. For the Val-Thr-Cys-Gly sequence, this involves forming an amide bond between the N-terminal Val and the C-terminal Gly.

Experimental Workflow:

cluster_prep Peptide Preparation cluster_cyclization On-Resin Cyclization cluster_purification Cleavage and Purification P1 On-Resin Synthesis with Side-Chain Anchoring P2 Selective Deprotection of N- and C-termini P1->P2 C1 Addition of Coupling Reagents (e.g., HATU, DIPEA) P2->C1 Resin-bound Linear Peptide C2 Intramolecular Amide Bond Formation C1->C2 PU1 Cleavage from Resin C2->PU1 Resin-bound Cyclic Peptide PU2 RP-HPLC Purification PU1->PU2 PU3 Characterization (MS, NMR) PU2->PU3

Workflow for Head-to-Tail Lactamization.

Protocol:

  • On-Resin Synthesis: Synthesize the linear peptide on a resin that allows for side-chain anchoring of one of the amino acids (e.g., using Fmoc-Asp(OAll)-OH and anchoring through the allyl ester).

  • Selective Deprotection: Selectively deprotect the N-terminal Fmoc group and the C-terminal protecting group on the resin.

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) to the resin and agitate for several hours.

    • Monitor the cyclization progress by cleaving a small amount of peptide from the resin and analyzing by MS.

  • Cleavage and Purification: Cleave the cyclic peptide from the resin and purify by RP-HPLC.

  • Characterization: Characterize the final product by HRMS and NMR.

Native Chemical Ligation (NCL)

NCL is a highly efficient and chemoselective method for head-to-tail cyclization that requires an N-terminal cysteine.[5][6] For the Val-Thr-Cys-Gly sequence, a permutation to Cys-Gly-Val-Thr would be necessary to place the cysteine at the N-terminus for intramolecular NCL.

Experimental Workflow for Cys-Gly-Val-Thr:

cluster_prep Peptide Thioester Synthesis cluster_cyclization Cyclization cluster_purification Purification and Analysis P1 Synthesis of Linear Peptide with C-terminal Thioester P2 Cleavage and Deprotection P1->P2 P3 Purification of Peptide Thioester P2->P3 C1 Dissolution in Ligation Buffer (phosphate buffer, pH 7.0) P3->C1 Linear Peptide Thioester C2 Intramolecular NCL Reaction C1->C2 PU1 RP-HPLC Purification C2->PU1 Crude Cyclic Peptide PU2 Characterization (MS, NMR) PU1->PU2

Workflow for Native Chemical Ligation.

Protocol:

  • Peptide Thioester Synthesis: Synthesize the linear peptide Cys-Gly-Val-Thr with a C-terminal thioester (e.g., a mercaptopropionic acid-leucine (MPAL) thioester) using appropriate SPPS methods.

  • Cleavage and Purification: Cleave the peptide thioester from the resin and purify it by RP-HPLC.

  • Cyclization:

    • Dissolve the purified peptide thioester in a ligation buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0) containing a thiol catalyst (e.g., 4-mercaptophenylacetic acid, MPAA).

    • Stir the reaction at room temperature and monitor by RP-HPLC and MS.

  • Purification and Characterization: Purify the cyclic peptide by RP-HPLC and characterize by HRMS and NMR.

Conclusion

The cyclization of the Val-Thr-Cys-Gly peptide can be achieved through various robust and efficient methods. The choice of technique should be guided by the desired properties of the final cyclic peptide, such as the nature of the cyclic linkage and its stability. The protocols provided herein offer a starting point for the development of optimized cyclization procedures for this and similar peptide sequences. Careful consideration of the steric hindrance imposed by the valine and threonine residues is crucial for achieving high yields and purity.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming H-Val-Thr-Cys-Gly-OH Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with the aggregation of the peptide H-Val-Thr-Cys-Gly-OH during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem during the synthesis of this compound?

A1: Peptide aggregation is the self-association of growing peptide chains on the solid support resin. This process is primarily driven by intermolecular hydrogen bonding, which leads to the formation of secondary structures like β-sheets.[1][2] Aggregation is a significant issue because it can lead to incomplete coupling and deprotection reactions, resulting in low yields and difficult purification of the final product.[2] The sequence this compound is particularly susceptible to aggregation due to the presence of β-branched and hydrophobic residues, Valine and Threonine, which are known to promote the formation of these secondary structures.[1][3]

Q2: How can I identify if my this compound peptide is aggregating on the resin during synthesis?

A2: Several signs during solid-phase peptide synthesis (SPPS) can indicate on-resin aggregation. These include:

  • Poor resin swelling or shrinking: The resin beads may appear clumped and not swell to their expected volume in the synthesis solvent.[2][4]

  • Slow or incomplete Fmoc deprotection: This can be observed by a persistent blue color in a Kaiser test after the deprotection step, indicating the presence of unreacted free amines.[2]

  • Inefficient coupling reactions: A positive Kaiser test after a coupling step suggests that the subsequent amino acid has not been successfully attached to all growing peptide chains.[4] These issues arise because the aggregated peptide chains physically block the reactive sites on the resin.[2]

Q3: What are the primary strategies to prevent aggregation during the synthesis of this compound?

A3: The main strategies to combat aggregation during the synthesis of this peptide fall into three categories:

  • Modification of the Peptide Backbone: Introducing structural elements that disrupt the hydrogen bonding responsible for aggregation. This includes the use of pseudoproline dipeptides and backbone protecting groups like Hmb or Dmb.[5][6]

  • Optimization of Synthesis Conditions: Altering the chemical environment to discourage aggregation. This can involve changing the solvent, increasing the temperature, or adding chaotropic salts.[5]

  • Post-Synthesis Solubilization: Employing specific solvent systems to dissolve the peptide after it has been cleaved from the resin, which aids in purification.[4]

Q4: How do Pseudoproline dipeptides help in preventing aggregation?

A4: Pseudoproline dipeptides are derivatives of Serine, Threonine, or Cysteine that are reversibly protected to form a proline-like oxazolidine (B1195125) or thiazolidine (B150603) ring.[4][7] For the this compound sequence, a pseudoproline can be introduced at either the Threonine or Cysteine position. When incorporated into the growing peptide chain, this ring structure creates a "kink" that disrupts the interchain hydrogen bonding responsible for β-sheet formation.[4][7] This disruption enhances the solvation of the peptide chain, leading to improved reaction kinetics and resulting in a higher purity and yield of the crude product.[4][7] The native Threonine or Cysteine residue is fully restored during the final Trifluoroacetic acid (TFA) cleavage step.[4][8]

Q5: When is it appropriate to use backbone protection like Hmb or Dmb?

A5: 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) are backbone protecting groups that physically block the amide nitrogen from participating in hydrogen bonding, thereby preventing aggregation.[4][5] These should be considered for sequences that are known to be difficult. Incorporating an Hmb or Dmb moiety every six to seven residues can effectively disrupt aggregation in long or challenging syntheses.[5] For the tetrapeptide this compound, while aggregation is a risk, the use of these protecting groups might be considered an aggressive strategy unless initial synthesis attempts with other methods fail.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound that are prone to aggregation.

Symptom Possible Cause(s) Recommended Solution(s)
Resin shrinking, poor swelling, or clumping during synthesis. Peptide chain aggregation on the resin, leading to reduced solvation.- Switch to a more effective solvent: Use N-Methyl-2-pyrrolidone (NMP) or add Dimethyl sulfoxide (B87167) (DMSO) to the solvent.[5]- Sonication: Sonicate the reaction vessel to break up aggregates.[5]- Increase Temperature: Perform the coupling reactions at a higher temperature.[5]- Use a low-loading resin: A lower substitution resin can minimize intermolecular interactions.[5]
Incomplete or slow Fmoc deprotection (persistent positive Kaiser test after deprotection). Aggregated peptide chains are sterically hindering the access of the deprotection reagent (e.g., piperidine).- Change the deprotection reagent: Switch to a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[5]- Incorporate a Pseudoproline Dipeptide: Resynthesize the peptide using a pseudoproline dipeptide at the Threonine or Cysteine position to disrupt secondary structure formation.[7]
Low coupling efficiency (positive Kaiser test after coupling). The N-terminus of the growing peptide chain is inaccessible due to aggregation.- Use a backbone-protected amino acid: Incorporate a Dmb/Hmb protected amino acid at a strategic position to disrupt aggregation.[8]- Add chaotropic salts: Introduce salts like CuLi, NaClO4, or KSCN to the reaction mixture to disrupt hydrogen bonding.[5]- Use "Magic Mixture": Add nonionic detergents or ethylene (B1197577) carbonate to the synthesis milieu.[5]
Crude peptide is insoluble after cleavage and lyophilization. The peptide has aggregated in solution after being cleaved from the resin.- Use a strong solvent system for dissolution: Treat the lyophilized powder with a mixture of TFA and hexafluoroisopropanol (HFIP) to break up aggregates before purification.[4]- Adjust pH: The pH of the solution significantly affects the peptide's charge and solubility. Experiment with different pH values to find the optimal condition for solubilization.[2][9]

Experimental Protocols

Protocol 1: Manual Coupling of a Pseudoproline Dipeptide

This protocol describes the manual coupling of a pseudoproline dipeptide, which can be used at the Threonine or Cysteine position in the this compound sequence.

Materials:

  • Fmoc-deprotected peptide-resin

  • Pseudoproline dipeptide (e.g., Fmoc-Val-Thr(ΨMe,Mepro)-OH or Fmoc-Thr-Cys(ΨMe,Mepro)-OH) (5 equivalents)

  • Coupling reagent (e.g., PyBOP®, HBTU, HATU) (5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Trinitrobenzene sulfonic acid (TNBS) test solution

Procedure:

  • Preparation: In a clean vial, dissolve the pseudoproline dipeptide and the coupling reagent in a minimum volume of DMF or NMP.

  • Activation: Add DIPEA to the mixture and mix thoroughly.

  • Coupling: Immediately add the activated dipeptide solution to the vessel containing the Fmoc-deprotected peptide-resin.

  • Agitation: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a TNBS test to check for the completion of the coupling. If the test is positive (indicating remaining free amines), extend the coupling time or repeat the coupling step with fresh reagents.

  • Washing: Once the coupling is complete (negative TNBS test), thoroughly wash the resin with DMF or NMP to remove any excess reagents before proceeding to the next Fmoc deprotection step.

Protocol 2: Post-Synthesis Disaggregation of Crude Peptide

This protocol is for dissolving highly aggregated peptides after cleavage from the resin to facilitate purification.

Materials:

  • Lyophilized crude this compound peptide powder

  • Trifluoroacetic acid (TFA)

  • Hexafluoroisopropanol (HFIP)

  • Nitrogen gas supply

  • Suitable glass vial

Procedure:

  • Preparation: Place the lyophilized crude peptide powder in a suitable glass vial.

  • Dissolution: Add a small volume of a TFA/HFIP mixture (e.g., 1:1 v/v) to the peptide powder. Gently vortex or sonicate the vial to aid dissolution. The peptide should dissolve to form a clear solution.

  • Solvent Evaporation: Evaporate the TFA/HFIP solvent under a gentle stream of nitrogen gas. This will leave a peptide film or residue.

  • Reconstitution: Reconstitute the peptide residue in the desired solvent for purification (e.g., water/acetonitrile with 0.1% TFA).

Visualizations

Aggregation_Troubleshooting_Workflow start Start Synthesis of This compound synthesis Monitor Synthesis: - Resin Swelling - Kaiser/TNBS Tests start->synthesis no_aggregation No Aggregation Detected synthesis->no_aggregation Negative aggregation Aggregation Detected synthesis->aggregation Positive proceed Proceed with Synthesis no_aggregation->proceed cleavage Cleavage & Lyophilization proceed->cleavage solvent Change Solvent (NMP, DMSO) aggregation->solvent Option 1 temp Increase Temperature aggregation->temp Option 2 pseudoproline Use Pseudoproline Dipeptide aggregation->pseudoproline Option 3 (Resynthesize) backbone_prot Use Backbone Protection (Hmb/Dmb) aggregation->backbone_prot Option 4 (Resynthesize) solvent->synthesis temp->synthesis pseudoproline->start backbone_prot->start solubility_test Test Solubility of Crude Peptide cleavage->solubility_test soluble Soluble solubility_test->soluble Yes insoluble Insoluble solubility_test->insoluble No purification Proceed to Purification soluble->purification disaggregate Disaggregate with TFA/HFIP insoluble->disaggregate disaggregate->purification

Caption: Troubleshooting workflow for this compound peptide aggregation.

Aggregation_Mechanism peptide_chains Growing Peptide Chains (this compound...) h_bonding Intermolecular Hydrogen Bonding peptide_chains->h_bonding beta_sheet β-Sheet Formation h_bonding->beta_sheet aggregation_node On-Resin Aggregation beta_sheet->aggregation_node consequences Consequences poor_swelling Poor Resin Swelling aggregation_node->poor_swelling incomplete_reactions Incomplete Reactions (Coupling/Deprotection) aggregation_node->incomplete_reactions low_yield Low Yield & Purity aggregation_node->low_yield

Caption: The mechanism of peptide aggregation during solid-phase synthesis.

References

Technical Support Center: Val-Thr-Cys-Gly Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the Val-Thr-Cys-Gly (VTCG) tetrapeptide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing the Val-Thr-Cys-Gly peptide?

A1: The primary challenges in synthesizing VTCG stem from the specific amino acid residues:

  • Valine (Val): Being a hydrophobic amino acid, it can promote peptide aggregation on the solid support, leading to incomplete coupling and deprotection steps.[1]

  • Threonine (Thr): The hydroxyl group on its side chain can be a site for side reactions such as O-acylation if not properly protected.

  • Cysteine (Cys): The thiol group is highly reactive and prone to oxidation, leading to disulfide bond formation. Cysteine is also susceptible to racemization during activation and coupling.[2][3]

Q2: Which solid-phase peptide synthesis (SPPS) strategy is recommended for VTCG?

A2: The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is highly recommended. This approach utilizes milder deprotection conditions (piperidine) for the temporary Fmoc group, which is advantageous for preserving the sensitive side chains of Threonine and Cysteine. The acid-labile tBu and Trt protecting groups for Threonine and Cysteine, respectively, are stable during the synthesis cycles and are removed during the final cleavage from the resin.[4]

Q3: What are the recommended protecting groups for the Threonine and Cysteine residues?

A3: For Fmoc-based SPPS of VTCG, the following side-chain protecting groups are recommended:

  • Threonine (Thr): tert-Butyl (tBu). It is stable to the basic conditions of Fmoc removal and is cleaved by trifluoroacetic acid (TFA).

  • Cysteine (Cys): Trityl (Trt). The bulky Trt group provides good protection against oxidation and minimizes side reactions like β-elimination that can occur with C-terminal cysteine residues.[5] It is also readily cleaved by TFA.

Q4: How can I minimize Cysteine racemization?

A4: Cysteine is particularly prone to racemization during the activation step. To minimize this:

  • Avoid pre-activation: Add the coupling reagent directly to the resin-bound peptide and the Fmoc-amino acid.[3][6]

  • Use a weaker base: Employ a hindered base like 2,4,6-trimethylpyridine (B116444) (collidine) instead of more common bases like N,N-diisopropylethylamine (DIPEA).[6]

  • Choose the right coupling reagent: Carbodiimide-based reagents like DIC in the presence of an additive like HOBt are known to cause less racemization compared to some uronium/phosphonium (B103445) salt reagents when pre-activation is used.[1]

Q5: What is the best way to purify the crude VTCG peptide?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying the crude VTCG peptide. A C18 column is typically used with a gradient of acetonitrile (B52724) in water, both containing a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) as an ion-pairing agent to improve peak shape and resolution.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low final yield 1. Incomplete coupling due to peptide aggregation (Val).2. Incomplete Fmoc deprotection.3. Loss of peptide during workup and purification.1. Use a low-loading resin (e.g., 0.3-0.5 mmol/g). - Consider using a more polar resin like a PEG-based resin. - Add chaotropic salts (e.g., LiCl) to the coupling reaction. - Perform a double coupling for the Val residue.2. Extend the Fmoc deprotection time or use a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for a short period, but be cautious as this can promote side reactions.[7]3. Optimize the precipitation and washing steps post-cleavage.
Presence of deletion sequences (e.g., V-C-G) 1. Incomplete coupling of an amino acid.2. Incomplete deprotection of the preceding amino acid.1. Use a more efficient coupling reagent like HATU or HCTU. - Increase the coupling time and/or perform a double coupling for the problematic residue. - Monitor coupling completion with a ninhydrin (B49086) test.2. Ensure complete Fmoc removal by extending the deprotection time or performing a second deprotection step.
Side products with +51 Da mass shift Formation of 3-(1-piperidinyl)alanine from C-terminal Cysteine due to β-elimination.This is more common with C-terminal Cysteine. If Gly is the C-terminal residue, this is less likely. However, if a different sequence places Cys at the C-terminus, using a bulky protecting group like Trt can minimize this.[5]
Presence of oxidized peptide (dimer) Oxidation of the Cysteine thiol group to form a disulfide bond.1. Degas all solvents.2. Work under an inert atmosphere (e.g., nitrogen or argon).3. Add a reducing agent like dithiothreitol (B142953) (DTT) during cleavage and purification if the free thiol is desired.
Racemization of Cysteine Base-catalyzed epimerization during amino acid activation.1. Avoid pre-activation of the Fmoc-Cys-OH.2. Use a less basic tertiary amine like collidine.3. Use a coupling method known for low racemization, such as DIC/HOBt.[3][6]
O-sulfonation of Threonine Reaction of the Threonine hydroxyl group with sulfonyl species released from Arg(Pmc/Mtr) protecting groups during TFA cleavage.This is only a concern if Arginine with Pmc or Mtr protecting groups is present in the sequence. For VTCG, this is not an issue. If synthesizing a different peptide containing Arg(Pmc/Mtr) and Thr, ensure the use of appropriate scavengers in the cleavage cocktail.[2]

Quantitative Data Summary

The following table provides an estimated comparison of crude purity and yield for the synthesis of a "difficult" tetrapeptide like VTCG, based on the choice of coupling reagent. These are representative values and can vary based on the specific protocol and laboratory conditions.

Coupling Reagent Additive Base Expected Crude Purity (%) Expected Overall Yield (%) Notes
HATU NoneDIPEA/Collidine> 85> 70Highly efficient and fast, recommended for difficult couplings. Lower risk of epimerization compared to HBTU.
HCTU NoneDIPEA> 80> 65A cost-effective alternative to HATU with comparable efficiency in many cases.
DIC HOBt/OxymaPureN/A70 - 8060 - 70A classic, cost-effective method. Lower risk of Cysteine racemization. Slower reaction times.
PyBOP NoneDIPEA/NMM75 - 8565 - 75A common and effective phosphonium salt-based reagent.

Experimental Protocols

Protocol 1: Fmoc Solid-Phase Peptide Synthesis of Val-Thr-Cys-Gly

This protocol is based on a 0.1 mmol scale using a manual synthesis vessel.

1. Resin Preparation:

  • Start with 200 mg of Fmoc-Gly-Wang resin (loading ~0.5 mmol/g).

  • Place the resin in a fritted syringe or reaction vessel.

  • Swell the resin in dimethylformamide (DMF) for 30-60 minutes.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 2 mL of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate for 3 minutes, then drain.

  • Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 x 2 mL).

3. Amino Acid Coupling (for Cys, Thr, Val):

  • In a separate vial, dissolve:

    • Fmoc-Cys(Trt)-OH (4 eq, 0.4 mmol, ~234 mg)

    • HATU (3.9 eq, 0.39 mmol, ~148 mg)

  • Add 1.5 mL of DMF to dissolve the solids.

  • Add DIPEA (8 eq, 0.8 mmol, ~139 µL) to the amino acid solution.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours.

  • Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL), followed by DMF (3 x 2 mL).

  • Repeat steps 2 and 3 for Fmoc-Thr(tBu)-OH and Fmoc-Val-OH.

4. Cleavage and Deprotection:

  • After the final Fmoc deprotection (of Val), wash the resin with DMF, then DCM, and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water.

  • Add 2 mL of the cleavage cocktail to the dry resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

5. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube containing 30 mL of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a water/acetonitrile mixture and purify by RP-HPLC.

  • Lyophilize the pure fractions to obtain the final VTCG peptide.

Visualizations

SPPS_Workflow Val-Thr-Cys-Gly Synthesis Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeat for Cys, Thr, Val) cluster_final Final Steps resin Fmoc-Gly-Wang Resin swell Swell in DMF resin->swell deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 wash2->deprotection Next Cycle cleavage Cleavage & Deprotection (TFA/TIS/H2O) wash2->cleavage Final Cycle precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification lyophilization Lyophilization purification->lyophilization final_peptide Pure Val-Thr-Cys-Gly lyophilization->final_peptide

Caption: Standard workflow for the solid-phase synthesis of Val-Thr-Cys-Gly.

Troubleshooting_Logic Troubleshooting Low Yield in VTCG Synthesis start Low Yield of VTCG check_purity Analyze Crude by LC-MS start->check_purity incomplete Major peaks are deletion sequences? check_purity->incomplete incomplete_yes Incomplete Coupling/ Deprotection incomplete->incomplete_yes Yes aggregation Main peak is present, but overall low material? incomplete->aggregation No incomplete_sol Solution: 1. Use HATU/HCTU 2. Double couple Val 3. Extend deprotection time incomplete_yes->incomplete_sol end Re-synthesize with optimized protocol incomplete_sol->end aggregation_yes Peptide Aggregation aggregation->aggregation_yes Yes side_reactions Other major peaks (e.g., +mass, dimer)? aggregation->side_reactions No aggregation_sol Solution: 1. Use low-load resin 2. Use PEG-based resin 3. Add chaotropic salts aggregation_yes->aggregation_sol aggregation_sol->end side_reactions_yes Side Reactions (Oxidation, Racemization) side_reactions->side_reactions_yes Yes side_reactions->end No, consult further side_reactions_sol Solution: 1. Degas solvents 2. Use scavengers (DTT) 3. Optimize Cys coupling side_reactions_yes->side_reactions_sol side_reactions_sol->end

Caption: A logical guide for troubleshooting low yield in VTCG peptide synthesis.

References

troubleshooting low solubility of H-VTCG-OH peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for H-VTCG-OH Peptide. This guide provides comprehensive troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the H-VTCG-OH peptide.

Frequently Asked Questions (FAQs)

Q1: What are the main factors contributing to the low solubility of my H-VTCG-OH peptide?

A1: The solubility of a peptide is primarily determined by its amino acid composition.[1][2] The H-VTCG-OH peptide (Val-Thr-Cys-Gly) has characteristics that can influence its solubility:

  • Hydrophobicity: The presence of Valine (V), a hydrophobic amino acid, can decrease solubility in aqueous solutions.[3]

  • Polar, Uncharged Residues: Threonine (T), Cysteine (C), and Glycine (G) are polar but uncharged, which can lead to the formation of intermolecular hydrogen bonds, potentially causing aggregation and gel formation in concentrated aqueous solutions.[2]

  • Cysteine Oxidation: The Cysteine (C) residue contains a thiol group that can be readily oxidized to form a disulfide bond with another Cysteine residue, leading to dimerization and precipitation.[1]

  • Isoelectric Point (pI): Peptides tend to be least soluble at their isoelectric point (pI), the pH at which the net charge is zero.[4]

Q2: My H-VTCG-OH peptide solution appears cloudy. What does this signify and how can I resolve it?

A2: A cloudy or hazy appearance in your peptide solution is a common indicator of incomplete dissolution or aggregation. This can happen if the peptide's solubility limit in the chosen solvent has been surpassed or if the buffer conditions are promoting self-association. To resolve this, sonication can be used to help break down particles and aid dissolution.[5] If the solution remains cloudy, it suggests the peptide is suspended rather than fully dissolved, and a different solvent or solubilization strategy is necessary.

Q3: Is it advisable to use heat to dissolve my H-VTCG-OH peptide?

A3: Gentle warming (e.g., up to 40°C) can be a useful technique to enhance the solubility of some peptides.[2] However, excessive or prolonged heating should be avoided as it can lead to peptide degradation.[3]

Q4: Can I store my H-VTCG-OH peptide in solution?

A4: For long-term storage, it is best to store peptides in a lyophilized state. If you need to store the peptide in solution, it is recommended to prepare aliquots and freeze them at -20°C or below to minimize degradation.[1] Peptides containing Cysteine, like H-VTCG-OH, are susceptible to oxidation in solution, so using oxygen-free buffers is advisable for storage.[1]

Troubleshooting Guide for H-VTCG-OH Peptide Solubility

This guide provides a systematic approach to effectively dissolve the H-VTCG-OH peptide.

Initial Assessment of H-VTCG-OH Properties

Before attempting to dissolve the peptide, it's helpful to understand its properties based on its amino acid sequence (Val-Thr-Cys-Gly).

PropertyAnalysis of H-VTCG-OHImplication for Solubility
Net Charge The peptide has a free N-terminal amino group (+1) and a C-terminal carboxyl group (-1). Histidine's charge is pH-dependent. At neutral pH, the net charge is close to zero.The peptide is likely to be least soluble around neutral pH. Adjusting the pH away from the isoelectric point should increase solubility.[4]
Hydrophobicity Contains one hydrophobic residue (Valine).Moderate hydrophobicity may require the use of organic co-solvents for complete dissolution.[5]
Special Residues Contains Cysteine.Prone to oxidation and disulfide bond formation, which can lead to aggregation.[1] Use of reducing agents and degassed buffers is recommended.
Systematic Solubilization Workflow

The following workflow provides a step-by-step process for dissolving the H-VTCG-OH peptide. It is always recommended to test the solubility with a small amount of the peptide first.[2][3]

G start Start with a small aliquot of lyophilized H-VTCG-OH water Attempt to dissolve in sterile, deionized water. start->water sonicate1 Sonicate briefly. water->sonicate1 soluble_check1 Is the peptide fully dissolved? sonicate1->soluble_check1 acidic Add 10% Acetic Acid dropwise. soluble_check1->acidic No success Peptide is successfully dissolved. Proceed with experiment. soluble_check1->success Yes sonicate2 Sonicate briefly. acidic->sonicate2 soluble_check2 Is the peptide fully dissolved? sonicate2->soluble_check2 organic Use a small amount of organic solvent (e.g., DMSO, DMF). soluble_check2->organic No soluble_check2->success Yes dilute Slowly add aqueous buffer to the desired concentration. organic->dilute soluble_check3 Does the peptide remain in solution? dilute->soluble_check3 soluble_check3->success Yes fail Solubility issue persists. Consider peptide modification or alternative solvents. soluble_check3->fail No

Caption: A step-by-step workflow for troubleshooting H-VTCG-OH peptide solubility.

Experimental Protocols

Protocol 1: Solubility Testing in Aqueous Buffers

This protocol outlines a method for testing the solubility of H-VTCG-OH in various aqueous buffers.

Materials:

  • Lyophilized H-VTCG-OH peptide

  • Sterile, deionized water

  • Aqueous buffers (e.g., PBS pH 7.4, 0.1 M Ammonium (B1175870) Bicarbonate, 10% Acetic Acid)

  • Microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.

  • Weigh out a small, known amount of the peptide (e.g., 1 mg) into a microcentrifuge tube.

  • Add a small volume of sterile, deionized water (e.g., 100 µL) to the peptide.

  • Vortex the tube for 30 seconds.

  • If the peptide is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[3]

  • Visually inspect the solution for clarity.

  • If the peptide remains insoluble, test different pH conditions:

    • Acidic conditions: Add 10% acetic acid dropwise to a fresh peptide sample until it dissolves.[5]

    • Basic conditions: Add 0.1 M ammonium bicarbonate dropwise to a fresh peptide sample until it dissolves.[5]

  • Record the solvent and approximate volume required for complete dissolution.

Protocol 2: Solubilization Using Organic Co-solvents

For hydrophobic peptides, an organic co-solvent may be necessary.

Materials:

  • Lyophilized H-VTCG-OH peptide

  • High-purity DMSO or DMF

  • Sterile, deionized water or desired aqueous buffer

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out a small amount of the lyophilized peptide.

  • Add a minimal amount of a suitable organic solvent (e.g., DMSO, DMF) to the peptide.[1] Note: Use DMF if the peptide will be used in assays sensitive to DMSO.

  • Vortex thoroughly until the peptide is completely dissolved.

  • Slowly add the aqueous buffer to the peptide-organic solvent mixture dropwise while vortexing.[6] Crucially, do not add the organic solvent stock to the aqueous buffer, as this can cause precipitation.

  • Continue to add the aqueous buffer until the desired final concentration is reached. Be mindful that high concentrations of organic solvents may be detrimental to biological assays.[1]

Factors Influencing Peptide Solubility

The following diagram illustrates the key factors that can affect the solubility of the H-VTCG-OH peptide.

G cluster_peptide Peptide Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Amino Acid\nComposition Amino Acid Composition solubility H-VTCG-OH Solubility Amino Acid\nComposition->solubility Sequence Length Sequence Length Sequence Length->solubility Net Charge (pI) Net Charge (pI) Net Charge (pI)->solubility pH pH pH->solubility Ionic Strength Ionic Strength Ionic Strength->solubility Organic Co-solvents Organic Co-solvents Organic Co-solvents->solubility Temperature Temperature Temperature->solubility Sonication Sonication Sonication->solubility Vortexing Vortexing Vortexing->solubility

References

Technical Support Center: Optimizing HPLC Gradient for Val-Thr-Cys-Gly Peptide Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of the Val-Thr-Cys-Gly tetrapeptide using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of the Val-Thr-Cys-Gly peptide to consider for HPLC separation?

A1: Understanding the physicochemical properties of Val-Thr-Cys-Gly is crucial for method development.

  • Hydrophobicity: Based on the hydrophobicity indices of its constituent amino acids, Val-Thr-Cys-Gly is a relatively polar peptide. Valine is hydrophobic, while Threonine, Cysteine, and Glycine are polar or neutral. This overall polarity suggests that the peptide will have low retention on a standard C18 column, requiring a lower organic solvent concentration for elution.

  • Isoelectric Point (pI): The isoelectric point is the pH at which the peptide has no net charge. The pI of Val-Thr-Cys-Gly can be estimated by averaging the pKa values of the terminal amino and carboxyl groups, as well as the side chain of Cysteine. The approximate pKa values are: N-terminus (~9.6), C-terminus (~2.4), and Cysteine side chain (~8.3). The pI is the average of the two pKa values that bracket the neutral species. In this case, the pI is approximately 5.35 (the average of 2.4 and 8.3). At a pH below the pI, the peptide will be positively charged, and above the pI, it will be negatively charged. This is important for selecting the mobile phase pH to ensure proper interaction with the stationary phase.

  • Reactivity: The presence of a Cysteine residue makes the peptide susceptible to oxidation, which can lead to the formation of disulfide-linked dimers. This can result in the appearance of extra peaks in the chromatogram. It is important to handle samples appropriately to minimize oxidation.

Q2: What is a good starting point for an HPLC gradient for separating Val-Thr-Cys-Gly?

A2: For a short, polar peptide like Val-Thr-Cys-Gly, a shallow gradient with a low starting concentration of organic solvent is recommended. A good starting point would be a linear gradient from 5% to 30% acetonitrile (B52724) (ACN) in water over 20-30 minutes. Both solvents should contain an ion-pairing agent like 0.1% trifluoroacetic acid (TFA).

Q3: How does the choice of a column affect the separation?

A3: For short, polar peptides, a C18 column is a common starting point. However, to enhance retention of polar analytes, consider using a column with a polar-embedded stationary phase or a C8 column. Wide-pore columns (e.g., 300 Å) are generally recommended for peptides to allow for better diffusion and interaction with the stationary phase.

Q4: What is the role of an ion-pairing agent, and which one should I use?

A4: Ion-pairing agents are added to the mobile phase to improve peak shape and retention of peptides. They work by forming a neutral complex with the charged peptide, which then interacts more strongly with the non-polar stationary phase. Trifluoroacetic acid (TFA) at a concentration of 0.1% is the most common ion-pairing agent for peptide separations. It is effective and volatile, making it suitable for subsequent mass spectrometry (MS) analysis.

Q5: How can I improve the peak shape of my peptide?

A5: Poor peak shape, such as tailing or fronting, can be caused by several factors. To improve peak shape:

  • Optimize the ion-pairing agent concentration: Ensure you are using an adequate concentration of TFA (typically 0.1%).

  • Check the mobile phase pH: The pH should be at least 2 pH units away from the peptide's pI.[1]

  • Use a suitable column: A high-quality, well-packed column is essential.

  • Dissolve the sample in the mobile phase: Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion.[1]

  • Reduce injection volume or sample concentration: Overloading the column can lead to poor peak shape.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Poor Resolution Gradient is too steep.Decrease the gradient slope (e.g., from 1% ACN/min to 0.5% ACN/min).
Inappropriate column chemistry.Try a column with a different stationary phase (e.g., C8 or a polar-embedded phase).
Mobile phase pH is not optimal.Adjust the mobile phase pH to be at least 2 units away from the peptide's pI.[1]
Peak Tailing Secondary interactions with the stationary phase (silanol groups).Ensure 0.1% TFA is present in the mobile phase. Use a high-purity, end-capped column.
Column overload.Reduce the amount of sample injected.
Column degradation.Replace the column.
Peak Fronting Column overload.Dilute the sample or inject a smaller volume.
Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase.[1]
Split or Shoulder Peaks Co-elution of impurities or peptide variants (e.g., oxidized form).Optimize the gradient for better separation. Prepare fresh samples to minimize oxidation.
Column void or contamination.Replace the column or use a guard column.
Mobile phase pH is too close to the peptide's pI.Adjust the mobile phase pH.[1]
Ghost Peaks Contaminants in the mobile phase or from previous injections.Use high-purity solvents and additives. Run a blank gradient to identify the source of contamination.
No Peaks or Very Small Peaks Sample degradation.Prepare fresh samples and use appropriate storage conditions.
Incorrect detection wavelength.Peptides are typically detected at 214-220 nm.
Sample not eluting.The gradient may not be strong enough. Increase the final percentage of organic solvent.

Experimental Protocol: Optimizing HPLC Gradient for Val-Thr-Cys-Gly

This protocol outlines a systematic approach to developing an optimized HPLC gradient for the separation of the Val-Thr-Cys-Gly tetrapeptide.

1. Materials and Reagents:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).

  • Val-Thr-Cys-Gly peptide standard, dissolved in Mobile Phase A at a concentration of 1 mg/mL.

2. Initial Scouting Gradient:

The first step is to run a broad gradient to determine the approximate elution conditions.

Time (min)% Mobile Phase B
05
3095
3595
35.15
405

3. Gradient Refinement:

Based on the retention time from the scouting run, a shallower, more focused gradient can be designed. For example, if the peptide elutes at 15 minutes in the scouting run (which corresponds to approximately 35% B), the refined gradient should be centered around this value.

Example Refined Gradient:

Time (min)% Mobile Phase B
05
2545
3095
30.15
355

4. Data Analysis and Further Optimization:

The table below shows hypothetical data from the optimization process to illustrate the effect of gradient slope on resolution.

Gradient (%B in 20 min)Retention Time (min)Peak Width (min)Tailing Factor
5-95% (Scouting)10.20.81.5
10-40%12.50.51.2
15-35%14.80.31.1

Further optimization can be achieved by adjusting the flow rate, temperature, or by screening different column chemistries.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_optimization Optimization & Analysis prep_sample Prepare Peptide Sample (1 mg/mL in Mobile Phase A) scouting Run Scouting Gradient (5-95% B in 30 min) prep_sample->scouting prep_mobile Prepare Mobile Phases (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) prep_mobile->scouting analyze_scout Analyze Scouting Run (Determine approximate elution %B) scouting->analyze_scout refine_gradient Design Refined Gradient (Shallow gradient around elution %B) analyze_scout->refine_gradient run_refined Run Refined Gradient refine_gradient->run_refined analyze_refined Analyze Refined Run (Check peak shape, resolution) run_refined->analyze_refined troubleshoot Troubleshoot if necessary (Adjust parameters) analyze_refined->troubleshoot Not Optimized validate Validate Method analyze_refined->validate Optimized

Caption: Experimental workflow for HPLC gradient optimization.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Poor Chromatogram cause_resolution Poor Resolution problem->cause_resolution cause_peakshape Bad Peak Shape (Tailing/Fronting/Split) problem->cause_peakshape cause_retention Retention Time Shift problem->cause_retention solution_gradient Adjust Gradient Slope cause_resolution->solution_gradient solution_column Check/Change Column cause_resolution->solution_column cause_peakshape->solution_column solution_mobile Optimize Mobile Phase (pH, Ion-pair) cause_peakshape->solution_mobile solution_sample Check Sample Prep (Solvent, Concentration) cause_peakshape->solution_sample cause_retention->solution_column cause_retention->solution_mobile

Caption: Logical workflow for troubleshooting common HPLC issues.

References

H-VTCG-OH peptide stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the H-VTCG-OH peptide in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the H-VTCG-OH peptide and what is its function?

A1: H-VTCG-OH is a tetrapeptide with the sequence H-Val-Thr-Cys-Gly-OH. It is classified as a cell attachment peptide, meaning it is a bioactive molecule used to promote cell adhesion and other cellular interactions.[1]

Q2: What are the primary stability concerns for the H-VTCG-OH peptide in an aqueous solution?

A2: The main stability concern for H-VTCG-OH in aqueous solutions is the oxidation of the Cysteine (Cys) residue. The thiol group (-SH) of Cysteine is susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers or other oxidative adducts. This process is often accelerated at neutral to alkaline pH. Other potential degradation pathways common to peptides include hydrolysis of peptide bonds, particularly at extreme pH values, and deamidation, though the sequence of H-VTCG-OH is less prone to the latter.

Q3: How should I store the lyophilized H-VTCG-OH peptide?

A3: For long-term stability, lyophilized H-VTCG-OH peptide should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[1] Before use, it is recommended to allow the vial to warm to room temperature in a desiccator to prevent condensation upon opening.

Q4: What is the recommended procedure for dissolving the H-VTCG-OH peptide?

A4: Due to the potential for oxidation, it is advisable to use deoxygenated aqueous buffers for dissolution. The solubility of the peptide can be influenced by the pH and composition of the buffer. For initial testing, sterile, deoxygenated water or a slightly acidic buffer (e.g., pH 5-6) can be used. If solubility is an issue, the addition of a small amount of organic co-solvent like acetonitrile (B52724) or DMSO may be necessary.

Q5: How long can I store H-VTCG-OH in solution?

A5: The stability of H-VTCG-OH in solution is limited. For short-term storage (days), it is recommended to keep the solution at 2-8°C. For longer-term storage, it is best to prepare single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles. Due to the Cysteine residue, long-term storage in solution is generally not recommended.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity Peptide degradation (oxidation of Cysteine, hydrolysis).- Prepare fresh solutions before each experiment.- Store stock solutions as frozen aliquots.- Use deoxygenated buffers and consider adding antioxidants like DTT or TCEP (note: these may interfere with some assays).- Confirm peptide integrity using HPLC analysis.
Appearance of new peaks in HPLC chromatogram Formation of degradation products (e.g., disulfide-linked dimers).- The appearance of new peaks suggests peptide degradation.[2]- Use LC-MS to identify the mass of the new species. An increase in mass may indicate oxidation, while a decrease could suggest hydrolysis.- Optimize storage and handling conditions to minimize degradation.
Peptide precipitation or aggregation Poor solubility in the chosen buffer, or formation of insoluble aggregates.- Test solubility in a range of buffers with varying pH and ionic strength.- Sonication may aid in dissolving the peptide.- If using an organic co-solvent, ensure it is compatible with your experimental system.- Analyze for aggregation using techniques like size-exclusion chromatography or dynamic light scattering.
Inconsistent experimental results Peptide degradation, inaccurate concentration determination, or adsorption to labware.- Quantify the peptide concentration of your stock solution using a validated method (e.g., UV-Vis spectroscopy at 280 nm if the peptide contains Trp or Tyr, or a colorimetric assay like the BCA assay).- Use low-protein-binding microcentrifuge tubes and pipette tips to minimize adsorption.- Ensure consistent preparation and handling of peptide solutions for all experiments.

Quantitative Data Summary

Table 1: Recommended Storage Conditions

Form Temperature Duration Notes
Lyophilized Powder-20°C to -80°CYearsProtect from light and moisture.
Aqueous Solution (Stock)-20°C to -80°CWeeks to MonthsAliquot to avoid freeze-thaw cycles. Use deoxygenated buffers.
Aqueous Solution (Working)2-8°CDaysPrepare fresh if possible.

Table 2: Factors Influencing H-VTCG-OH Stability in Aqueous Solution

Factor Effect on Stability Recommendation
pH Oxidation of Cysteine is accelerated at neutral to alkaline pH. Hydrolysis can occur at very low or high pH.Use a slightly acidic buffer (pH 5-6) for reconstitution and storage.
Temperature Higher temperatures accelerate degradation rates.Store solutions at low temperatures (2-8°C for short-term, frozen for long-term).
Oxygen Promotes oxidation of the Cysteine residue.Use deoxygenated buffers. Purge the headspace of vials with an inert gas like argon or nitrogen.
Light Can induce photo-oxidation.Store peptide solutions in amber vials or protected from light.
Buffer Composition Certain buffer components can catalyze degradation.Avoid buffers containing metal ions that can catalyze oxidation, unless they are part of the experimental design.

Experimental Protocols

Protocol 1: Assessment of H-VTCG-OH Stability by RP-HPLC

Objective: To monitor the degradation of H-VTCG-OH over time under specific storage conditions.

Methodology:

  • Preparation of Peptide Stock Solution: Dissolve lyophilized H-VTCG-OH in a suitable deoxygenated buffer (e.g., 10 mM sodium phosphate, pH 6.0) to a final concentration of 1 mg/mL.

  • Incubation: Aliquot the peptide solution into several vials and incubate them at the desired temperatures (e.g., 4°C, 25°C, and 40°C).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), remove one vial from each temperature condition.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 214 nm.

  • Data Analysis: Integrate the peak area of the intact H-VTCG-OH peptide at each time point. Calculate the percentage of the remaining peptide relative to the initial time point (T=0). The appearance of new peaks indicates the formation of degradation products.

Protocol 2: Identification of Degradation Products by LC-MS

Objective: To identify the mass of potential degradation products of H-VTCG-OH.

Methodology:

  • Sample Preparation: Use samples from the stability study (Protocol 1) that show significant degradation.

  • LC-MS Analysis: Inject the sample into an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source.

    • Use a similar HPLC gradient as described in Protocol 1.

    • The mass spectrometer should be operated in positive ion mode to detect the protonated peptide and its fragments.

  • Mass Identification: Determine the mass-to-charge ratio (m/z) of the intact peptide and any new peaks that appear in the chromatogram.

    • An increase in mass of approximately 16 Da for a peak compared to the parent peptide suggests oxidation.

    • The formation of a dimer would result in a peak with a mass approximately double that of the parent peptide minus two protons.

  • Fragmentation Analysis (MS/MS): To confirm the site of modification or cleavage, perform tandem mass spectrometry (MS/MS) on the ions of the degradation products. The fragmentation pattern can be analyzed to pinpoint the modified amino acid residue.

Visualizations

H-VTCG-OH Degradation Pathway Potential Degradation Pathway of H-VTCG-OH H-VTCG-OH H-VTCG-OH Oxidized Monomer Oxidized Monomer H-VTCG-OH->Oxidized Monomer Oxidation (+O) Disulfide-Bridged Dimer Disulfide-Bridged Dimer H-VTCG-OH->Disulfide-Bridged Dimer Oxidation (-2H) Hydrolysis Fragments Hydrolysis Fragments H-VTCG-OH->Hydrolysis Fragments Hydrolysis

Caption: Potential degradation pathways for the H-VTCG-OH peptide in aqueous solution.

Experimental Workflow for Stability Assessment Workflow for H-VTCG-OH Stability Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Dissolve Peptide Dissolve Peptide Aliquot Samples Aliquot Samples Dissolve Peptide->Aliquot Samples Incubate at various temperatures Incubate at various temperatures Aliquot Samples->Incubate at various temperatures RP-HPLC Analysis RP-HPLC Analysis Incubate at various temperatures->RP-HPLC Analysis Monitor Degradation LC-MS Analysis LC-MS Analysis RP-HPLC Analysis->LC-MS Analysis Identify Degradants

Caption: A typical experimental workflow for assessing the stability of the H-VTCG-OH peptide.

Troubleshooting Logic Troubleshooting Logic for H-VTCG-OH Experiments Inconsistent Results Inconsistent Results Check Peptide Integrity Check Peptide Integrity Inconsistent Results->Check Peptide Integrity First Step Degradation Confirmed Degradation Confirmed Check Peptide Integrity->Degradation Confirmed Degradation Observed No Degradation No Degradation Check Peptide Integrity->No Degradation No Degradation Review Handling Procedures Review Handling Procedures Optimize Assay Conditions Optimize Assay Conditions Review Handling Procedures->Optimize Assay Conditions Re-evaluate Experiment Re-evaluate Experiment Optimize Assay Conditions->Re-evaluate Experiment Implement Stability Measures Implement Stability Measures Degradation Confirmed->Implement Stability Measures Yes No Degradation->Review Handling Procedures

Caption: A logical flowchart for troubleshooting inconsistent experimental results with H-VTCG-OH.

References

minimizing side reactions in Fmoc-Cys(Trt)-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the coupling of Fmoc-Cys(Trt)-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of Fmoc-Cys(Trt)-OH, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
High levels of D-Cysteine epimer detected in the final peptide. Racemization: The α-proton of cysteine is acidic and prone to abstraction, especially during base-mediated coupling reactions.[1] The use of phosphonium (B103445) or uronium salt-based reagents (e.g., HBTU, HATU) with tertiary amines like DIPEA can significantly increase racemization.[2] Microwave heating can also exacerbate this issue.[2][3]Optimize Coupling Conditions: • Use coupling reagents that operate under acidic or neutral conditions, such as DIPCDI/HOBt or DIPCDI/Oxyma.[3] • Avoid pre-activation and prolonged coupling times with base-mediated reagents.[2][3] • If using phosphonium or uronium reagents, consider a weaker base like 2,4,6-trimethylpyridine (B116444) (TMP) instead of DIPEA, although this may reduce coupling efficiency.[2]
Presence of a side product with a mass increase of +167 Da. Piperidine-Dibenzofulvene (DBF) Adduct Formation: This side reaction, leading to the formation of β-piperidinylalanine, can occur with C-terminal cysteine residues, particularly when anchored to Wang-type resins.[3] It is caused by the addition of piperidine (B6355638) (from Fmoc deprotection) to a dehydroalanine (B155165) intermediate formed via β-elimination.Resin and Protecting Group Selection: • Utilize a 2-chlorotrityl (2-CTC) resin or other trityl-type resins, which are known to reduce this side reaction.[3][4] • Consider alternative cysteine protecting groups like Fmoc-Cys(Thp)-OH, which has shown significantly lower β-piperidinylalanine formation.[3]
Incomplete removal of the Trityl (Trt) protecting group. Reversible Cleavage and Scavenger Inefficiency: The trityl cation formed during TFA cleavage is stable and can re-attach to the cysteine thiol.[3] Insufficient or ineffective scavengers in the cleavage cocktail can lead to incomplete deprotection.[3]Optimize Cleavage Cocktail: • Use a cleavage cocktail containing Triisopropylsilane (TIS) to irreversibly quench the trityl cation.[3] • For peptides with multiple Cys(Trt) residues, ensure a sufficient concentration of scavengers like ethanedithiol (EDT) to keep the thiol in its reduced state and prevent alkylation.[3][5] A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[3]
Formation of unexpected disulfide bonds or other thiol modifications. Thiol Reactivity: The unprotected cysteine thiol is highly reactive and can be oxidized or alkylated.[6] Atmospheric oxygen can lead to dimerization.[3] Cations generated from the cleavage of other protecting groups or the resin linker can alkylate the thiol.[5][7]Proper Handling and Cleavage: • Handle purified sulfhydryl peptides under an inert atmosphere (e.g., argon) and store them dry.[3] • Ensure the cleavage cocktail contains appropriate scavengers. For peptides cleaved from Wang resin, EDT is crucial to suppress alkylation by the Wang linker fragment.[5]
Aspartimide formation in sequences containing Asp-Cys. Base-Catalyzed Cyclization: During Fmoc deprotection with piperidine, the backbone amide nitrogen can attack the side-chain ester of a preceding aspartic acid residue, forming a succinimide (B58015) intermediate (aspartimide).[5][8][9] This can lead to racemization and the formation of β-aspartyl peptides.[5][9]Modified Deprotection and Protecting Groups: • Add an acidic additive like HOBt (0.1 M) to the piperidine deprotection solution to buffer the basicity.[5][8] • Use a weaker base for Fmoc removal, such as piperazine.[8] • For particularly problematic sequences, consider using a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the amino acid following the aspartic acid.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when using Fmoc-Cys(Trt)-OH?

The main side reactions are:

  • Racemization: Conversion of L-Cys to D-Cys, particularly during the activation/coupling step.[1][3]

  • β-Elimination and subsequent Piperidine Adduct Formation: Especially problematic for C-terminal cysteine, leading to the formation of β-piperidinylalanine.[3]

  • Incomplete Deprotection: The trityl group may not be fully cleaved, or it can re-attach to the thiol.[3]

  • Thiol Alkylation: The reactive thiol group can be modified by carbocations generated during cleavage.[5][7]

Q2: How does the choice of coupling reagent impact racemization of Fmoc-Cys(Trt)-OH?

The choice of coupling reagent is critical. Base-mediated coupling with reagents like HBTU/DIPEA significantly promotes racemization.[2][3] In contrast, carbodiimide-based methods with additives that have a slightly acidic character, such as DIC/HOBt or DIC/Oxyma, are recommended as they substantially reduce the extent of racemization.[3]

Q3: Are there alternative S-protecting groups for Cysteine that are less prone to side reactions?

Yes, several alternatives to the Trityl (Trt) group exist, each with specific advantages:

  • Fmoc-Cys(Thp)-OH (Tetrahydropyranyl): Shows significantly lower racemization and β-piperidinylalanine formation compared to Fmoc-Cys(Trt)-OH.[3]

  • Fmoc-Cys(Dpm)-OH (Diphenylmethyl): Can reduce racemization compared to some other protecting groups.[2]

  • Fmoc-Cys(Acm)-OH (Acetamidomethyl): Generally exhibits lower racemization rates than Trt, but its removal requires specific reagents like mercury(II) acetate (B1210297) or iodine, making it useful for selective disulfide bond formation.[2][3]

  • Fmoc-Cys(MBom)-OH (4-methoxybenzyloxymethyl): Has been shown to suppress racemization to acceptable levels even with phosphonium/uronium reagents.[2]

Q4: What is the best resin to use for a peptide ending with C-terminal Cysteine?

For peptide acids with a C-terminal cysteine, it is highly recommended to use a 2-chlorotrityl (2-CTC) resin or other hyper-acid labile resins like NovaSyn TGT.[3] These resins significantly reduce side reactions such as epimerization and β-piperidinylalanine formation, which are particularly problematic when using Wang-type resins.[3]

Q5: How can I confirm if racemization has occurred?

Racemization can be detected by chiral amino acid analysis or by HPLC analysis of the final peptide. The D-Cys containing epimer will often appear as a separate, closely eluting peak to the desired L-Cys peptide on a high-resolution reverse-phase column.[4] The identity of the peaks can be confirmed by co-injection with a standard synthesized using D-Cys or by LC-MS.

Quantitative Data Summary

The following tables summarize quantitative data on racemization levels associated with different coupling conditions and protecting groups.

Table 1: Racemization of Cysteine with Different Coupling Methods

Coupling Reagent/MethodBase% D-Cys Formation (Fmoc-Cys(Trt)-OH)Reference
DIPCDI/Oxyma-3.3%[3]
HCTU/6-Cl-HOBtDIEA10.9% (at 50°C)[2]
HCTU/6-Cl-HOBtTMPLower than DIEA[2]

Table 2: Comparison of Racemization for Different Cysteine Protecting Groups

Fmoc-Cys DerivativeCoupling Method% RacemizationReference
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma3.3%[3]
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma0.74%[3]
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma6.8%[3]
Fmoc-Cys(Trt)-OHHCTU/DIEA (MW at 80°C)26.6%[2]
Fmoc-Cys(MBom)-OHHCTU/DIEA (MW at 80°C)1.3%[2]

Experimental Protocols

Protocol 1: Minimized Racemization Coupling of Fmoc-Cys(Trt)-OH

This protocol uses DIPCDI/Oxyma for coupling, which is known to suppress racemization.

  • Resin Swelling: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes.

  • Prepare Coupling Solution:

    • In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add N,N'-Diisopropylcarbodiimide (DIPCDI) (3 equivalents) to the solution.

    • Do not pre-activate for an extended period. Use the solution shortly after preparation.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the coupling solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test or other colorimetric test to monitor the reaction progress. If the test is positive (indicating incomplete coupling), allow the reaction to proceed for a longer duration.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Cleavage of a Cys(Trt)-Containing Peptide from Resin

This protocol is designed for complete removal of the Trt group while minimizing side reactions.

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare Cleavage Cocktail:

    • Prepare a fresh cleavage cocktail. A standard and effective mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water .

    • Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). TFA is highly corrosive.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate dropwise to a stirred, cold solution of diethyl ether (at least 10 times the volume of the filtrate).

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the peptide pellet under vacuum.

Visualizations

G cluster_coupling Coupling Step cluster_side_reaction Potential Side Reaction FmocCys Fmoc-Cys(Trt)-OH ActivatedCys Activated Ester FmocCys->ActivatedCys Activation PeptideResin H₂N-Peptide-Resin CoupledPeptide Fmoc-Cys(Trt)-Peptide-Resin PeptideResin->CoupledPeptide CouplingReagent Coupling Reagent (e.g., DIPCDI/Oxyma) CouplingReagent->ActivatedCys ActivatedCys->CoupledPeptide Coupling RacemizedCys Racemized Cys Intermediate (D-Enantiomer) ActivatedCys->RacemizedCys α-proton abstraction Base Base (e.g., DIPEA) Base->RacemizedCys

Caption: Workflow for Fmoc-Cys(Trt)-OH coupling and the competing racemization side reaction.

G Start Start: Peptide Synthesis with Fmoc-Cys(Trt)-OH CheckCterm Is Cys at the C-terminus? Start->CheckCterm SelectResin Use 2-Chlorotrityl (2-CTC) Resin CheckCterm->SelectResin Yes UseWang Use Wang Resin (Higher Risk) CheckCterm->UseWang No SelectCoupling Select Coupling Method SelectResin->SelectCoupling UseWang->SelectCoupling UseDIPCDI Use DIPCDI/Oxyma or DIPCDI/HOBt SelectCoupling->UseDIPCDI Minimize Racemization UseHBTU Use HBTU/DIPEA (Higher Risk) SelectCoupling->UseHBTU Fast Coupling Cleavage Cleavage with TFA/TIS/H₂O UseDIPCDI->Cleavage UseHBTU->Cleavage End Purified Peptide Cleavage->End

Caption: Decision tree for minimizing side reactions during Fmoc-Cys(Trt)-OH coupling.

References

Technical Support Center: Analysis of Val-Thr-Cys-Gly Fragmentation in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the expected tandem mass spectrometry (MS/MS) fragmentation pattern of the tetrapeptide Val-Thr-Cys-Gly. It includes frequently asked questions (FAQs), troubleshooting advice, and standardized experimental protocols for researchers, scientists, and drug development professionals.

Section 1: Predicted Fragmentation Pattern of Val-Thr-Cys-Gly

Q1: What is the expected fragmentation pattern for the peptide Val-Thr-Cys-Gly in a standard CID/HCD experiment?

A: In low-energy collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), peptides primarily fragment along the peptide backbone at the amide bonds.[1][2] This process generates two main types of sequence ions: b-ions , where the charge is retained on the N-terminal fragment, and y-ions , where the charge is retained on the C-terminal fragment.[3] The analysis of the mass differences between consecutive ions in the b- and y-ion series allows for the determination of the peptide's amino acid sequence.[2]

For the peptide Val-Thr-Cys-Gly, a series of b-ions (b₁, b₂, b₃) and y-ions (y₁, y₂, y₃) would be expected. The diagram below illustrates these cleavage points.

G cluster_peptide Val-Thr-Cys-Gly Fragmentation cluster_b_ions b-ions (N-terminus) cluster_y_ions y-ions (C-terminus) V Val T Thr b1_label b₁ y3_label y₃ C Cys b2_label b₂ y2_label y₂ T->y3_label G Gly b3_label b₃ y1_label y₁ C->y2_label G->y1_label b1_label->T b2_label->C b3_label->G

Caption: Backbone fragmentation of Val-Thr-Cys-Gly peptide.

The following table summarizes the theoretical monoisotopic m/z values for the precursor and expected primary fragment ions. Note that for analysis, Cysteine is typically alkylated, for example, with iodoacetamide (B48618) to form carboxyamidomethyl-cysteine (CAM), to prevent disulfide bond formation.[4] The masses below assume this modification (+57.021 Da).

Table 1: Theoretical m/z of Precursor and Fragment Ions for Val-Thr-Cys(CAM)-Gly

Ion Type Sequence Singly Charged m/z ([M+H]⁺) Doubly Charged m/z ([M+2H]²⁺)
Precursor V-T-C(CAM)-G 436.1866 218.5972
b₁ V 100.0757 50.5417
b₂ V-T 201.1234 101.0656
b₃ V-T-C(CAM) 361.1541 181.0809
y₁ G 76.0393 38.5235
y₂ C(CAM)-G 236.0699 118.5388

| y₃ | T-C(CAM)-G | 337.1176 | 169.0627 |

Section 2: Amino Acid-Specific Fragmentation Behavior

Q2: Are there any characteristic neutral losses or side-chain fragmentations to expect from Val-Thr-Cys-Gly?

A: Yes, specific amino acid residues can produce characteristic fragment ions or neutral losses that aid in identification. For Val-Thr-Cys-Gly, the Threonine and Cysteine residues are of particular interest.

  • Threonine (Thr): Threonine residues are known to undergo neutral loss of water (H₂O) and acetaldehyde (B116499) (CH₃CHO).[1][5] The loss of acetaldehyde (44 Da) from the side chain is a particularly characteristic fragmentation pathway for threonine-containing peptides.[6][7] This can be observed as a neutral loss from the precursor ion or from fragment ions containing the Thr residue (e.g., b₂°, y₃°).

  • Cysteine (Cys): The Cysteine side chain can also be lost during fragmentation.[8] When Cysteine is modified with an alkylating agent like iodoacetamide, fragmentation can occur at the Cβ-S bond, leading to the loss of the modified side chain.[9]

  • Valine (Val) and Glycine (Gly): These residues have simple aliphatic side chains and typically do not produce significant characteristic neutral losses. Fragmentation occurs predictably at the peptide backbone.

Table 2: Common Neutral Losses for Val-Thr-Cys-Gly

Residue Neutral Loss Moiety Mass Loss (Da) Common Observation
Threonine Water (H₂O) 18.0106 Observed in ions containing Ser, Thr, Glu, Asp.[5]
Threonine Acetaldehyde (C₂H₄O) 44.0262 Characteristic and often abundant for Threonine.[6][7]

| Cysteine (CAM) | CAM side chain | 103.0092 (thiol) + alkylation | Can be observed, especially in higher energy fragmentation.[8] |

Section 3: Experimental Protocol

Q3: What is a standard protocol for analyzing the Val-Thr-Cys-Gly peptide using LC-MS/MS?

A: A typical bottom-up proteomics workflow is used to analyze peptides like Val-Thr-Cys-Gly. This involves protein digestion (if the peptide is part of a larger protein), peptide cleanup, chromatographic separation, and mass spectrometric analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 1. Protein Digestion (e.g., with Trypsin) p2 2. Reduction & Alkylation (DTT & Iodoacetamide) p1->p2 p3 3. Peptide Desalting (e.g., C18 ZipTip) p2->p3 a1 4. LC Separation (Reverse-Phase Column) p3->a1 a2 5. MS1 Scan (Precursor Ion Survey) a1->a2 a3 6. MS/MS Scan (DDA/DIA) (Precursor Fragmentation) a2->a3 d1 7. Database Search (e.g., Mascot, SEQUEST) a3->d1 d2 8. Peptide Identification & Validation d1->d2

Caption: Standard experimental workflow for peptide analysis by LC-MS/MS.

Detailed Methodology:

  • Protein Digestion (if applicable): If the peptide is part of a protein, the protein is denatured and digested with a protease like trypsin. Trypsin cleaves C-terminal to Lysine (K) and Arginine (R) residues.[10]

  • Reduction and Alkylation: To ensure proper digestion and prevent disulfide bond formation, cysteine residues are reduced (e.g., with DTT) and then alkylated (e.g., with iodoacetamide).[4] This step is critical for consistent results.

  • Peptide Desalting: The peptide mixture is cleaned up to remove salts and detergents that can interfere with ionization. This is commonly done using C18 solid-phase extraction.[11]

  • Liquid Chromatography (LC): The peptide sample is injected into a liquid chromatograph. Peptides are separated on a reverse-phase column (e.g., C18) using a gradient of increasing organic solvent (typically acetonitrile).

  • Mass Spectrometry (MS) Analysis:

    • MS1 Scan: As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and a full MS1 scan is performed to measure the mass-to-charge (m/z) ratios of the intact peptide ions.[10]

    • MS/MS Scan: In a data-dependent acquisition (DDA) approach, the most intense precursor ions from the MS1 scan are sequentially selected, isolated, and fragmented in a collision cell (using CID or HCD). The m/z ratios of the resulting fragment ions are then measured in an MS/MS scan.

  • Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database using algorithms like Mascot or SEQUEST. The software compares the experimental fragmentation pattern to theoretical patterns for peptides in the database to make an identification.[10]

Section 4: Troubleshooting Guide & FAQs

Q4: I am not detecting the Val-Thr-Cys-Gly peptide. What are the possible causes?

A: Several factors could lead to a lack of detection:

  • Sample Loss: Peptides can be lost during sample preparation, especially during desalting or transfer steps. Use low-binding labware to minimize this.[10]

  • Poor Ionization: The peptide may not ionize efficiently. Ensure the sample is properly acidified (e.g., with formic acid) and that the electrospray source is functioning correctly.[12]

  • Low Abundance: The peptide may be present at a concentration below the instrument's limit of detection. Consider enriching the sample or increasing the amount injected.

  • Incorrect Instrument Settings: Verify that the mass spectrometer is calibrated and that the scan range includes the expected precursor m/z.[11]

Q5: The fragmentation spectrum is of poor quality or missing key fragment ions. How can I improve it?

A: Poor spectral quality can be addressed by:

  • Optimizing Collision Energy: The energy used for fragmentation (CID or HCD) is critical. If the energy is too low, fragmentation will be incomplete. If it's too high, smaller, uninformative fragments may dominate. Perform an energy optimization experiment for your instrument.[13]

  • Checking for Co-eluting Species: If another peptide or contaminant with a similar m/z elutes at the same time, it can interfere with fragmentation. Improve chromatographic separation by extending the LC gradient.[10]

  • Verifying Precursor Charge State: Incorrect assignment of the precursor's charge state will lead to the wrong m/z being targeted for fragmentation and an unidentifiable spectrum.[10]

Q6: I see a dominant peak corresponding to a neutral loss from my precursor ion. Is this normal?

A: Yes, for a peptide containing Threonine, this is common. The side chains of Threonine can readily lose water (-18 Da) or acetaldehyde (-44 Da) upon collisional activation.[6][7] It is not unusual for the peak corresponding to the precursor ion minus one of these neutral losses to be one of the most intense peaks in the MS/MS spectrum.

Q7: My database search fails to identify the Val-Thr-Cys-Gly peptide even though I see a precursor with the correct mass. Why?

A: This is a common issue that can arise from several sources:

  • Incorrect Search Parameters: Ensure your search parameters are set correctly.[11]

    • Mass Tolerances: Precursor and fragment ion mass tolerances must match your instrument's capabilities.

    • Variable Modifications: You must include the Cysteine alkylation (e.g., carboxyamidomethylation) as a variable or static modification in your search. Also consider potential oxidation of methionine if present, or deamidation of asparagine/glutamine.

    • Enzyme Specificity: If the peptide was generated from a protein digest, ensure the correct enzyme (e.g., Trypsin) is specified.

  • Poor MS/MS Quality: If the spectrum is noisy or lacks a sufficient number of fragment ions, the search algorithm may not be able to make a confident match.[14]

  • Unexpected Modifications: The peptide may have an unexpected modification that was not accounted for in the database search.

G start Problem: VTCG Not Identified q1 Is a precursor ion with the correct m/z visible in the MS1 scan? start->q1 q2 Is the MS/MS spectrum of good quality? q1->q2 Yes sol1 Troubleshoot Sample Prep: - Check for sample loss - Verify digestion/alkylation - Optimize LC separation q1->sol1 No q3 Are database search parameters correct? q2->q3 Yes sol2 Troubleshoot MS Acquisition: - Optimize collision energy - Check for co-eluting ions - Verify precursor charge state q2->sol2 No sol3 Troubleshoot Database Search: - Check mass tolerances - Add Cys alkylation as modification - Check enzyme settings q3->sol3 No end Peptide Identified q3->end Yes

Caption: Troubleshooting logic for identifying the Val-Thr-Cys-Gly peptide.

References

Technical Support Center: Synthesis of Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of hydrophobic peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the challenges encountered during the synthesis of hydrophobic peptides, such as the model tetrapeptide VTCG (Val-Thr-Cys-Gly).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of hydrophobic peptides and offers potential solutions.

Problem Potential Cause Suggested Solution
Low crude peptide yield and purity Peptide Aggregation: Hydrophobic peptides have a high tendency to aggregate on the solid-phase support, leading to incomplete coupling and deprotection steps. This is a primary cause of failed or low-yield syntheses.Optimize Synthesis Conditions: - Solvent Choice: Switch from standard solvents like DMF to N-methylpyrrolidone (NMP) or use a "magic mixture" of DCM/DMF/NMP (1:1:1) to improve solvation.[1] The addition of 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to DMF can also enhance solvation properties.[1] - Elevated Temperature: Perform coupling reactions at a higher temperature (e.g., 50-75°C) to disrupt secondary structures and reduce aggregation.[2] Microwave heating can also be employed for rapid temperature increases. - Chaotropic Agents: Add chaotropic agents like guanidinium (B1211019) hydrochloride or urea (B33335) to the coupling or deprotection solutions to disrupt hydrogen bonding and break up aggregates.[1]
Incomplete or failed coupling reactions (as indicated by a positive Kaiser test) Steric Hindrance and Poor Solvation: The growing peptide chain can fold back on itself, making the N-terminus inaccessible for the next amino acid to couple.Enhanced Coupling Strategies: - Double Coupling: Perform the coupling step twice for difficult residues. - Advanced Coupling Reagents: Use more powerful coupling reagents such as HBTU, HATU, or PyBOP. - In Situ Neutralization: Employ an in situ neutralization protocol to minimize aggregation that can occur after the deprotection step.
Difficulty dissolving the crude peptide for purification High Hydrophobicity: The final peptide product is poorly soluble in aqueous solutions and common organic solvents used for HPLC.Solubilization Strategies: - Co-solvents: Use co-solvents like acetonitrile (B52724), isopropanol (B130326), or TFE to dissolve the peptide. - pH Adjustment: For peptides with acidic or basic residues, adjusting the pH of the solvent can improve solubility. - Solubilizing Tags: Synthesize the peptide with a cleavable hydrophilic tag (e.g., a poly-arginine or PEG tag) to enhance solubility during purification.[3][4]
Poor peak shape and resolution during RP-HPLC purification On-column Aggregation and Strong Hydrophobic Interactions: The peptide may aggregate on the HPLC column or interact too strongly with the stationary phase, leading to broad peaks and poor separation.HPLC Method Optimization: - Column Choice: Use a column with a different stationary phase (e.g., C4 or C8 instead of C18) which may have more appropriate hydrophobicity for the peptide. - Mobile Phase Modifiers: Increase the concentration of the organic modifier (e.g., acetonitrile) in the mobile phase or add ion-pairing agents like TFA. - Elevated Temperature: Running the HPLC at a higher temperature can improve peak shape and resolution for hydrophobic peptides.
Presence of deletion sequences in the final product Inefficient Coupling/Deprotection: Incomplete reactions at various steps of the synthesis lead to the accumulation of peptides missing one or more amino acids.Synthesis Monitoring and Optimization: - Real-time Monitoring: If using an automated synthesizer with UV monitoring, analyze the deprotection profile to identify difficult couplings. - Capping: After each coupling step, "cap" any unreacted N-termini with acetic anhydride (B1165640) to prevent the formation of deletion sequences.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of hydrophobic peptides like VTCG so challenging?

A1: The primary challenge in synthesizing hydrophobic peptides is their tendency to aggregate.[1] This aggregation is driven by hydrophobic interactions between the nonpolar side chains of the amino acids. On the solid-phase resin, this can lead to the growing peptide chains clumping together, which hinders the access of reagents for subsequent coupling and deprotection steps, resulting in low yields and purity.

Q2: What is the "magic mixture" and how does it help in hydrophobic peptide synthesis?

A2: The "magic mixture" is a solvent combination of DCM, DMF, and NMP in a 1:1:1 ratio.[1] It is known for its excellent solvating properties, which can help to disrupt the aggregation of hydrophobic peptides on the resin, thereby improving reaction efficiency.[1]

Q3: Can I use standard coupling reagents for hydrophobic peptides?

A3: While standard coupling reagents can be used, more potent activators are often required to overcome the kinetic barriers caused by peptide aggregation. Reagents like HATU, HBTU, and PyBOP are generally more effective for difficult couplings in hydrophobic sequences.

Q4: How do solubilizing tags work and when should I use them?

A4: Solubilizing tags are hydrophilic moieties that can be temporarily attached to the peptide to improve its solubility in aqueous and organic solvents.[3][4] These tags, such as poly-arginine or polyethylene (B3416737) glycol (PEG), are particularly useful when you anticipate severe solubility issues during purification.[3][4] They are typically attached via a cleavable linker, allowing for their removal after purification to yield the native peptide. The use of a solubilizing tag can dramatically improve the recovery yield of the peptide during purification.[3]

Q5: What is the best way to purify a hydrophobic peptide?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying hydrophobic peptides. However, modifications to standard protocols are often necessary. This includes using columns with less hydrophobic stationary phases (e.g., C4 or C8), optimizing the mobile phase with different organic modifiers or ion-pairing agents, and running the purification at an elevated temperature to improve solubility and peak shape. In some cases where HPLC is problematic, precipitation of the peptide from the cleavage mixture can be an effective purification step.[5]

Quantitative Data Summary

Table 1: Impact of Solvent Choice on Synthesis Outcome

SolventExpected Crude PurityExpected YieldRationale
DMFLow to ModerateLow to ModerateStandard solvent, may not be sufficient to prevent aggregation of highly hydrophobic peptides.
NMPModerate to HighModerate to HighBetter solvating properties for hydrophobic peptides compared to DMF, reducing aggregation.[2]
DCM/DMF/NMP (1:1:1)HighHigh"Magic mixture" with excellent solvation capabilities for difficult sequences.[1]
DMF with TFE/HFIPHighHighAddition of fluorinated alcohols disrupts secondary structures and improves solvation.[1]

Table 2: Effect of Solubilizing Tags on Peptide Recovery

Solubilizing TagExpected Recovery YieldRationale
NoneLow (<10% in difficult cases)Poor solubility leads to significant loss during purification.[5]
Poly-Arginine (Arg4)Moderate (15-25%)The charged nature of arginine significantly improves aqueous solubility.[3]
Poly-Lysine (Lys10)Moderate (15-25%)Similar to poly-arginine, the positive charges enhance solubility.[3]
PEG TagModerate (15-25%)The polyethylene glycol chain increases the overall hydrophilicity of the peptide.[3]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of VTCG with Enhanced Hydrophobic Peptide Strategy

This protocol outlines the manual solid-phase synthesis of the tetrapeptide VTCG using Fmoc chemistry, incorporating strategies to mitigate aggregation.

Materials:

  • Rink Amide resin

  • Fmoc-Gly-OH, Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Val-OH

  • N-methylpyrrolidone (NMP)

  • Dichloromethane (DCM)

  • 20% (v/v) piperidine (B6355638) in NMP

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in NMP for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the NMP.

    • Add the 20% piperidine in NMP solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in NMP solution and shake for another 15 minutes.

    • Drain and wash the resin thoroughly with NMP (5 times) and DCM (3 times).

  • Amino Acid Coupling (Glycine):

    • Dissolve Fmoc-Gly-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in NMP.

    • Add the activation mixture to the resin and shake for 1-2 hours at room temperature.

    • Perform a Kaiser test to check for completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with NMP (5 times) and DCM (3 times).

  • Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, and Fmoc-Val-OH in sequence. For the coupling of Valine and Threonine, consider performing the reaction at 50°C to further reduce aggregation.

  • Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

Protocol 2: Purification of VTCG by RP-HPLC

Materials:

  • Crude VTCG peptide

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C8 or C4 preparative HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude VTCG peptide in a minimal amount of a suitable solvent. Start with 50% ACN in water. If solubility is an issue, try adding a small amount of isopropanol or TFE.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in ACN.

  • HPLC Setup:

    • Equilibrate the C8 or C4 column with a low percentage of Mobile Phase B (e.g., 5%).

    • Set the column temperature to 40-50°C to improve peak shape.

  • Purification Run:

    • Inject the dissolved crude peptide onto the column.

    • Run a linear gradient of increasing Mobile Phase B to elute the peptide. A shallow gradient (e.g., 0.5-1% increase in B per minute) will provide better resolution.

    • Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the main peptide peak.

  • Analysis and Lyophilization:

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizations

Experimental Workflow for Hydrophobic Peptide Synthesis

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_cleavage Cleavage and Purification Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/NMP) Resin->Deprotection Wash1 Wash (NMP) Deprotection->Wash1 Coupling Amino Acid Coupling (HATU/DIPEA in NMP at 50°C) Wash1->Coupling Wash2 Wash (NMP) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Positive (Incomplete) Repeat Repeat for next amino acid KaiserTest->Repeat Negative (Complete) Repeat->Deprotection FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) FinalDeprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification (C8 column, 50°C) Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization FinalPeptide Final Peptide (VTCG) Lyophilization->FinalPeptide

Caption: Workflow for the solid-phase synthesis of a hydrophobic peptide like VTCG.

Logical Relationship of Challenges and Solutions

Challenges_Solutions Aggregation Peptide Aggregation Solvents Optimize Solvents (NMP, Magic Mixture) Aggregation->Solvents Temperature Elevated Temperature Aggregation->Temperature Reagents Advanced Coupling Reagents Aggregation->Reagents Chaotropes Chaotropic Agents Aggregation->Chaotropes Solubility Poor Solubility Tags Solubilizing Tags Solubility->Tags HPLC Optimize HPLC Conditions (C4/C8, Temp) Solubility->HPLC Purification Purification Difficulty Purification->Tags Purification->HPLC

Caption: Key challenges in hydrophobic peptide synthesis and their corresponding solutions.

References

Technical Support Center: Refining Cleavage Cocktails for Cysteine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the cleavage of cysteine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the cleavage of cysteine-containing peptides?

A1: The most common side reactions include:

  • Oxidation: The sulfhydryl group of cysteine is highly susceptible to oxidation, which can lead to the formation of undesired intramolecular or intermolecular disulfide bonds, resulting in peptide dimerization or oligomerization.[1][2] Further oxidation to sulfenic, sulfinic, or sulfonic acids can also occur.[2]

  • S-alkylation: Reactive carbocations generated from the cleavage of side-chain protecting groups (e.g., tert-butyl from tBu) or from the resin linker can alkylate the free thiol group of cysteine.[3][4] A common example is the formation of S-tert-butylated cysteine.[3]

  • Incomplete deprotection: Certain cysteine protecting groups, like Trityl (Trt), can be challenging to remove completely. The stability of the trityl cation can lead to reattachment to the cysteine thiol if not effectively scavenged.

  • Racemization: Cysteine residues, particularly at the C-terminus, are prone to racemization during peptide synthesis and cleavage.[5]

  • β-piperidinylalanine formation: For peptides with a C-terminal cysteine synthesized using Fmoc chemistry, a side reaction involving piperidine (B6355638) can lead to the formation of 3-(1-piperidinyl)alanine.[6]

Q2: Why is a scavenger necessary in the cleavage cocktail for cysteine-containing peptides?

A2: Scavengers are critical components of a cleavage cocktail that "trap" or quench the highly reactive cationic species generated during the acid-mediated cleavage of protecting groups and the peptide from the resin.[7][8] For cysteine-containing peptides, scavengers are essential to:

  • Prevent S-alkylation: Scavengers react with carbocations (e.g., trityl, tert-butyl) and prevent them from modifying the nucleophilic thiol group of cysteine.[3][7]

  • Minimize oxidation: Some scavengers, particularly thiols like 1,2-ethanedithiol (B43112) (EDT) or dithiothreitol (B142953) (DTT), maintain a reducing environment, preventing the oxidation of the free cysteine sulfhydryl group.[2]

  • Protect other sensitive residues: Scavengers also protect other sensitive amino acids like tryptophan, methionine, and tyrosine from modification.[9][10]

Q3: What are some common scavengers used for cleaving cysteine-containing peptides and what are their functions?

A3: A combination of scavengers is often used to address different potential side reactions. Common scavengers and their primary roles are summarized in the table below.

ScavengerChemical NamePrimary Function(s)
TIS TriisopropylsilaneEfficiently scavenges trityl cations, preventing reattachment and alkylation.
EDT 1,2-EthanedithiolA reducing agent that maintains the cysteine thiol in its reduced state, preventing oxidation.[2] Also acts as a scavenger for other cations.
DTT DithiothreitolA reducing agent similar to EDT, used to prevent disulfide bond formation. It is a less odorous alternative to EDT.[9]
Water H₂OScavenges tert-butyl cations.[3]
Thioanisole (B89551) -A scavenger for various carbocations.[3]
Phenol -A scavenger for various carbocations.[9]
DMS Dimethyl SulfideA scavenger for various carbocations.[3]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the cleavage of your cysteine-containing peptide.

ProblemPotential Cause(s)Recommended Solution(s)
Low yield of the desired peptide and presence of higher molecular weight species (dimers/oligomers) in HPLC/MS. Oxidation of cysteine residues leading to intermolecular disulfide bond formation.[1][2]* Incorporate a reducing scavenger like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) into your cleavage cocktail.[2] A typical concentration is 2.5% (v/v).* Ensure the cleavage cocktail is freshly prepared.* After cleavage, handle the peptide under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.
Presence of a +56 Da adduct on the cysteine residue in the mass spectrum. S-tert-butylation of the cysteine thiol by tert-butyl cations generated from tBu-based protecting groups.* Optimize the scavenger combination. A study has shown that a combination of thioanisole and DMS in the presence of DTT can be beneficial.[3]* Consider a two-step cleavage protocol as described in the experimental protocols section.[3]
Incomplete removal of the Trityl (Trt) protecting group from cysteine. Inefficient scavenging of the stable trityl cation, leading to reattachment.* Ensure Triisopropylsilane (TIS) is included in your cleavage cocktail, as it is a very effective scavenger for trityl cations.* Use a sufficient volume of cleavage cocktail to ensure all reactive species are effectively quenched.
Presence of a +51 Da adduct on a C-terminal cysteine-containing peptide. This impurity can arise depending on the solid support, protecting group, and linker used.* Using Trt-protection for cysteine and PEG-PS supports can help minimize this side reaction.[1]
Peptide reattachment to the resin, especially with C-terminal tryptophan-containing peptides. Reactive species from the linker can react with nucleophilic residues.* For peptides on PAL or BAL resins, Reagent R is recommended to minimize reattachment.[9]

Experimental Protocols

Protocol 1: Standard Cleavage Cocktail for Cys(Trt)-Containing Peptides

This protocol is suitable for most routine cleavages of peptides containing Cys(Trt) and other sensitive residues.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • 1,2-Ethanedithiol (EDT)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Dichloromethane (DCM)

Procedure:

  • Prepare the Cleavage Cocktail (Reagent K variation): In a well-ventilated fume hood, prepare the cleavage cocktail by combining the following reagents in the specified ratios. Prepare fresh before use.[8]

    • TFA: 92.5%

    • Water: 2.5%

    • TIS: 2.5%

    • EDT: 2.5%

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of peptide). Swirl or stir the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow color if Trt-protected amino acids are present.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether or MTBE to precipitate the crude peptide.

  • Washing and Drying: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Two-Step Cleavage to Mitigate S-tert-Butylation

This protocol is designed to minimize the formation of S-tert-butylated cysteine side products.[3]

Materials:

  • Peptide-resin (dried)

  • TFA, TIS, Water

  • Thioanisole

  • Dimethyl Sulfide (DMS)

  • Dithiothreitol (DTT)

  • Cold diethyl ether or MTBE

Procedure:

  • Prepare Initial Cleavage Cocktail:

    • TFA: 70%

    • TIS: 5%

    • Water: 5%

    • Thioanisole: 10%

    • DMS: 10%

    • DTT: 1% (w/v)

  • Step 1 - Initial Cleavage: Treat the peptide-resin with the initial cleavage cocktail for 30 minutes at room temperature.

  • Step 2 - Final Cleavage: Add additional TFA to the reaction mixture to bring the final TFA concentration to 80%. Continue the cleavage reaction for another 150 minutes.

  • Work-up: Follow steps 4 and 5 from Protocol 1 for peptide precipitation, washing, and drying.

Quantitative Data Summary

The choice of scavengers and cleavage conditions can significantly impact the purity of the final peptide product.

Table 1: Effect of Scavengers on S-tert-Butylation of a Model Cys-Peptide

Cleavage Cocktail Composition (TFA/Scavengers)Duration (min)Temperature (°C)Desired Peptide (%)S-tBu-Cys (%)
95 / 2.5 TIS / 2.5 H₂O602584.615.4
95 / 2.5 TIS / 2.5 H₂O302588.911.1
95 / 2.5 TIS / 2.5 H₂O304081.218.8
70 / 5 TIS / 5 H₂O / 10 Thioanisole / 10 DMS / 1 DTT30, then +TFA to 80% for 150 min25>95<5

Data adapted from a study on mitigating S-tButylated Cys-peptide formation.[3] The percentages represent the relative peak areas determined by HPLC.

Visualizations

Experimental Workflow for Peptide Cleavage

G A 1. Prepare Fresh Cleavage Cocktail B 2. Add Cocktail to Dried Peptide-Resin A->B C 3. React for 2-3 Hours at Room Temperature B->C D 4. Filter to Separate Resin C->D E 5. Precipitate Peptide in Cold Ether D->E F 6. Wash Peptide Pellet E->F G 7. Dry Crude Peptide F->G G Start Peptide Contains Cysteine? Cys_Trt Cys(Trt) present? Start->Cys_Trt Yes Cocktail1 Use TIS in cocktail Cys_Trt->Cocktail1 Yes tBu_groups Multiple tBu groups? Oxidation_risk High risk of oxidation? tBu_groups->Oxidation_risk No Cocktail2 Consider two-step cleavage (Protocol 2) tBu_groups->Cocktail2 Yes Cocktail3 Add EDT or DTT Oxidation_risk->Cocktail3 Yes Standard_Cocktail Standard Cocktail (TFA/TIS/H2O/EDT) Oxidation_risk->Standard_Cocktail No Cocktail1->tBu_groups Cocktail2->Oxidation_risk Cocktail3->Standard_Cocktail

References

improving signal intensity of H-VTCG-OH in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: H-VTCG-OH Analysis

Welcome to the technical support center for the mass spectrometry analysis of H-VTCG-OH (Val-Thr-Cys-Gly). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to enhance the signal intensity and data quality of this cysteine-containing tetrapeptide.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of H-VTCG-OH, presented in a question-and-answer format.

Question 1: My signal for H-VTCG-OH ([M+H]⁺) is extremely weak or undetectable. Where should I begin troubleshooting?

Answer: Start by addressing the most common sources of poor signal: sample preparation and mobile phase composition.

  • Sample Concentration & Purity: Ensure your sample is at an appropriate concentration for your instrument (typically low micromolar to high nanomolar for modern ESI sources). High concentrations of non-volatile salts (e.g., sodium phosphate, potassium chloride) or detergents can severely suppress the electrospray ionization process. If salts are present, desalt the sample using a C18 ZipTip or a similar solid-phase extraction method.[1]

  • Mobile Phase Composition: The choice of solvent and additive is critical. For positive-ion mode ESI, a mobile phase of acetonitrile (B52724) or methanol (B129727) with an acidic modifier is standard. Formic acid (FA) at 0.1% is the most common and effective choice for enhancing the protonation of peptides to form [M+H]⁺ ions without causing significant signal suppression.[2]

  • Instrument Check: Confirm the mass spectrometer is functioning correctly by infusing a known standard (e.g., reserpine, PPGs, or a standard peptide) to ensure the instrument is sensitive and properly calibrated.

Question 2: I'm using Trifluoroacetic Acid (TFA) for better chromatography, but my MS signal is poor. Why is this happening?

Answer: Trifluoroacetic acid (TFA) is an excellent ion-pairing agent that improves chromatographic peak shape, but it is a strong cause of ion suppression in electrospray mass spectrometry.[3][4] The deprotonated TFA can form strong ion pairs with your protonated peptide in the gas phase, which neutralizes the charge and prevents the peptide from reaching the detector.

  • Recommendation: For LC-MS applications, switch to 0.1% formic acid (FA). While chromatography may be slightly poorer than with TFA, the MS signal intensity will be significantly higher.[2] If peak shape is a major issue, consider using difluoroacetic acid (DFA), which offers a compromise between the chromatographic benefits of TFA and the MS-compatibility of FA.[2]

Question 3: My mass spectrum is complex, showing the desired [M+H]⁺ ion along with prominent [M+Na]⁺ and [M+K]⁺ adducts. How can I simplify the spectrum and boost my signal of interest?

Answer: The presence of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts splits your total ion current across multiple species, reducing the intensity of your target protonated molecule. This is caused by contamination from glassware, solvents, or reagents.

  • Use High-Purity Reagents: Always use LC-MS grade solvents (water, acetonitrile, methanol) and high-purity additives like formic acid.

  • Avoid Glassware: Prepare samples and mobile phases in polypropylene (B1209903) tubes and containers instead of glass, as glass can be a significant source of sodium ions.

  • Add Ammonium (B1175870): Introducing a source of protons, such as ammonium formate (B1220265) or ammonium acetate, can help outcompete sodium and potassium ions for charge, thereby increasing the relative abundance of the [M+H]⁺ ion.

Question 4: Besides the mobile phase, what instrument parameters can I adjust to improve the signal for H-VTCG-OH?

Answer: Optimizing the electrospray ionization (ESI) source parameters is crucial for maximizing ion generation and transmission.[5][6] Key parameters to tune include:

  • Capillary/Spray Voltage: This voltage is applied to the ESI needle to generate the spray. A typical starting point for positive mode is 3–5 kV.[6] Too low a voltage results in poor ionization, while too high a voltage can cause electrical discharge and an unstable signal.[7] Adjust this parameter while monitoring the ion intensity to find the optimal value.

  • Gas and Temperature Settings:

    • Nebulizer Gas: This gas helps form fine droplets. Higher pressure is needed for higher flow rates.

    • Drying Gas (Sheath Gas): This heated gas (typically nitrogen) aids in desolvation of the droplets. Increasing the flow and temperature can improve signal, but excessive heat may cause thermal degradation of the peptide.

  • Source Position: The position of the ESI needle relative to the instrument's inlet capillary is critical and should be optimized for maximum signal.[8]

Frequently Asked Questions (FAQs)

  • Q: Should I analyze H-VTCG-OH in positive or negative ion mode?

    • A: Positive ion mode is strongly recommended. Peptides contain basic sites (the N-terminus and any basic amino acid residues) that readily accept a proton in an acidic solution to form positive ions ([M+H]⁺). Negative ion mode would require deprotonating the C-terminal carboxylic acid, which is generally less efficient for peptides unless they contain highly acidic residues.

  • Q: The cysteine residue in H-VTCG-OH is reactive. Could this be causing signal problems?

    • A: Yes. The thiol group (-SH) of cysteine is susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers (linking two H-VTCG-OH molecules) or other adducts.[9] This dilutes the signal of the monomeric peptide. To prevent this, ensure your sample preparation includes a reduction and alkylation step, especially if the sample has been stored for a long time or exposed to air. A common procedure involves reducing with dithiothreitol (B142953) (DTT) and alkylating with iodoacetamide (B48618) (IAM).[10]

  • Q: My signal intensity varies significantly between runs. What could be the cause?

    • A: Run-to-run variability often points to issues with spray stability or sample preparation inconsistency. Check for blockages in the LC system or ESI needle. Ensure your mobile phase is fresh and well-mixed. Inconsistent sample cleanup (desalting) can also lead to varying levels of ion suppression.

Experimental Protocols

Protocol 1: Sample Preparation and Desalting

This protocol is for preparing H-VTCG-OH for direct infusion or LC-MS analysis by removing interfering salts.

  • Reconstitute Peptide: Dissolve the lyophilized H-VTCG-OH peptide in a suitable solvent, such as 0.1% formic acid in water, to create a stock solution (e.g., 1 mg/mL).

  • Prepare Desalting Tip: Wet a C18 StageTip or ZipTip by aspirating and dispensing 20 µL of 50% acetonitrile, 0.1% formic acid three times.

  • Equilibrate Tip: Equilibrate the tip by aspirating and dispensing 20 µL of 0.1% formic acid in water three times.[1]

  • Bind Peptide: Load 10 µL of your peptide sample onto the tip by aspirating and dispensing slowly for 10-15 cycles.

  • Wash Tip: Wash the bound peptide by aspirating and dispensing 20 µL of 0.1% formic acid in water for five cycles to remove salts.

  • Elute Peptide: Elute the desalted peptide into a clean polypropylene tube by aspirating and dispensing 10 µL of 50% acetonitrile, 0.1% formic acid.

  • Dilute for Analysis: Dilute the eluted sample to the final desired concentration (e.g., 1-10 µM) using the initial mobile phase conditions of your LC-MS method.

Protocol 2: ESI Source Parameter Optimization

This protocol describes a systematic approach to optimizing key source parameters using direct infusion.

  • Prepare Infusion Sample: Prepare a solution of H-VTCG-OH at ~5 µM in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Set up Infusion: Infuse the sample into the mass spectrometer at a stable flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Initial Instrument Settings: Set the instrument to scan a mass range that includes the [M+H]⁺ of H-VTCG-OH (approx. 393.15 m/z). Use manufacturer-recommended default settings as a starting point.

  • Optimize Capillary Voltage: While monitoring the signal intensity of the [M+H]⁺ ion, slowly increase the capillary voltage from a low value (e.g., 2.0 kV) up to a high value (e.g., 5.5 kV). Record the voltage that provides the maximum stable signal.[7]

  • Optimize Gas Flow: Set the capillary voltage to its optimal value. Sequentially adjust the nebulizer gas pressure and the drying gas flow rate, monitoring the signal intensity at each step to find the best combination.

  • Optimize Drying Gas Temperature: With optimal voltage and gas flows, adjust the drying gas temperature. Start at a moderate temperature (e.g., 250 °C) and increase it incrementally. Note the temperature that gives the highest signal without evidence of fragmentation.

  • Finalize Settings: Record the combination of parameters that yielded the highest and most stable signal intensity for your peptide.

Data Presentation

Quantitative data is crucial for making informed decisions during method development. The tables below illustrate the expected impact of different additives and source parameters on signal intensity.

Table 1: Relative Signal Intensity of H-VTCG-OH with Different Mobile Phase Additives

Mobile Phase Additive (0.1% v/v)Expected [M+H]⁺ Relative IntensityChromatographic Peak ShapeNotes
Formic Acid (FA)100% (Baseline)GoodRecommended for MS. Provides excellent protonation with minimal signal suppression.
Acetic Acid~70%Fair to GoodLess efficient protonation compared to FA.
Trifluoroacetic Acid (TFA)<10%ExcellentStrong ion-pairing agent causes severe signal suppression in ESI-MS.[3][4]
Difluoroacetic Acid (DFA)~90%Very GoodA good compromise for applications requiring high-quality chromatography and MS signal.[2]

Table 2: Example ESI Source Parameters for Peptide Analysis

ParameterTypical Starting ValueOptimization RangePurpose
Capillary Voltage (Positive)+4.0 kV+2.5 to +5.5 kVDrives the electrospray process and ion formation.[6]
Nebulizer Gas Pressure35 psi20 - 60 psiAssists in forming a fine spray of droplets.[5]
Drying Gas Flow8 L/min5 - 12 L/minAids in solvent evaporation from droplets.[5]
Drying Gas Temperature300 °C200 - 350 °CProvides heat for desolvation.[5]

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting weak signal intensity for H-VTCG-OH.

TroubleshootingWorkflow Start Weak or No Signal for H-VTCG-OH CheckSample Step 1: Verify Sample Concentration & Purity Start->CheckSample CheckMS Step 2: Check MS Performance (Infuse Standard) CheckSample->CheckMS Sample OK OptimizeSolvent Step 3: Optimize Mobile Phase (Use 0.1% Formic Acid) CheckMS->OptimizeSolvent MS OK OptimizeSource Step 4: Optimize ESI Source Parameters OptimizeSolvent->OptimizeSource Solvent OK CheckAdducts Step 5: Check for Adducts and Dimerization OptimizeSource->CheckAdducts Parameters Tuned SignalOK Signal Improved CheckAdducts->SignalOK Issue Resolved

Caption: A logical workflow for diagnosing and resolving poor signal intensity.
Ionization and Suppression Pathway

This diagram illustrates how mobile phase additives can either promote the desired ionization or lead to signal suppression.

IonizationPathway cluster_good Good Ionization (with Formic Acid) cluster_bad Ion Suppression (with TFA) Peptide_FA H-VTCG-OH Ion_FA [H-VTCG-OH + H]⁺ Peptide_FA->Ion_FA + H⁺ (from FA) Proton_FA H⁺ Proton_FA->Peptide_FA Peptide_TFA H-VTCG-OH Proton_TFA [H-VTCG-OH + H]⁺ Peptide_TFA->Proton_TFA + H⁺ Pair Ion Pair {[Peptide+H]⁺[TFA]⁻} (Neutral, Not Detected) Proton_TFA->Pair TFA_ion TFA⁻ TFA_ion->Pair

Caption: The mechanism of desirable ionization versus ion suppression by TFA.

References

Validation & Comparative

Val-Thr-Cys-Gly Peptide Purity: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides is paramount for the reliability and reproducibility of experimental results. This guide provides an objective comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with other common analytical methods for assessing the purity of the tetrapeptide Val-Thr-Cys-Gly. We present supporting experimental protocols and data to facilitate an informed selection of the most suitable purity analysis strategy.

Comparison of Peptide Purity Analysis Methods

The purity of synthetic peptides is most commonly assessed using RP-HPLC, often complemented by mass spectrometry (MS) and Amino Acid Analysis (AAA).[1] Each technique offers unique insights into the quality of the peptide sample.

Analytical MethodPrinciple of MeasurementInformation ProvidedTypical Purity (%)AdvantagesLimitations
RP-HPLC Separation based on hydrophobicity.[1]Purity based on the relative peak area of the target peptide compared to impurities.[2]>95%High resolution, robust, and widely available.[3]May not separate impurities with similar hydrophobicity. Does not provide molecular weight information.
LC-MS Combines the separation of HPLC with mass detection.[2]Confirms the molecular weight of the target peptide and impurities.[4][5]>95% (Purity is determined by the LC component)Provides both purity and identity confirmation in a single run. High sensitivity.[2]Ionization efficiency can vary between peptides and impurities, potentially affecting quantification.
Amino Acid Analysis (AAA) Hydrolysis of the peptide into its constituent amino acids, followed by quantification.[6][]Determines the net peptide content and amino acid composition.[8][9]70-90% (Net Peptide Content)Gold standard for accurate quantification of the absolute amount of peptide.[6]Destructive to the sample, time-consuming, and does not provide information on sequence-related impurities.[]
GC-MS (for Enantiomeric Purity) Separation of chiral amino acids after hydrolysis and derivatization.Determines the presence of D-amino acid impurities in a peptide synthesized from L-amino acids.>99% (Enantiomeric Purity)Highly accurate for detecting racemization.Requires hydrolysis and derivatization, and is a specialized analysis.

Experimental Protocols

RP-HPLC for Purity Determination of Val-Thr-Cys-Gly

This protocol outlines a general procedure for analyzing the purity of the synthetic Val-Thr-Cys-Gly peptide using RP-HPLC.

1. Materials and Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[10]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[11]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[11]

  • Peptide sample: Val-Thr-Cys-Gly, dissolved in Mobile Phase A at a concentration of 1 mg/mL.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm (for the peptide bond).[10]

  • Injection Volume: 20 µL.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 40% B (linear gradient)

    • 25-30 min: 40% to 95% B (linear gradient)

    • 30-35 min: 95% B (column wash)

    • 35-40 min: 95% to 5% B (return to initial conditions)

    • 40-45 min: 5% B (equilibration)

3. Data Analysis:

  • Integrate the peak areas of all detected peaks in the chromatogram.

  • Calculate the purity of the Val-Thr-Cys-Gly peptide using the following formula:

    • Purity (%) = (Area of the main peptide peak / Total area of all peaks) x 100

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental and decision-making processes, the following diagrams are provided.

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis prep_sample Dissolve Val-Thr-Cys-Gly in Mobile Phase A equilibration Equilibrate C18 Column with 5% Mobile Phase B prep_sample->equilibration prep_mobile Prepare Mobile Phases A (aq. TFA) & B (ACN/TFA) prep_mobile->equilibration injection Inject Peptide Sample (20 µL) equilibration->injection gradient Run Gradient Elution (5-40% B over 20 min) injection->gradient detection Detect Eluting Peptides at 220 nm gradient->detection integration Integrate Peak Areas in Chromatogram detection->integration calculation Calculate Purity (%) integration->calculation Purity_Analysis_Decision_Tree cluster_primary Primary Analysis cluster_identity Identity Confirmation cluster_quantification Quantitative Analysis start Start: Assess Purity of Val-Thr-Cys-Gly Sample hplc Perform RP-HPLC Analysis start->hplc purity_check Purity > 95%? hplc->purity_check lcms Confirm Molecular Weight with LC-MS purity_check->lcms Yes end_fail Action: Further Purification Required purity_check->end_fail No aaa Determine Net Peptide Content with AAA lcms->aaa end_pass Result: High Purity Peptide aaa->end_pass

References

Confirming H-VTCG-OH Sequence by Tandem Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate sequencing of synthetic peptides is a critical step in ensuring the validity of experimental results and the safety of potential therapeutics. Tandem mass spectrometry (MS/MS) stands as a powerful and widely adopted technique for the de novo sequencing of peptides. This guide provides a comprehensive overview of the methodology used to confirm the amino acid sequence of the peptide H-VTCG-OH, comparing expected fragmentation patterns with hypothetical experimental data.

Principles of Peptide Sequencing by Tandem Mass Spectrometry

Peptide sequencing by tandem mass spectrometry involves the fragmentation of a specific peptide ion (the precursor ion) and the subsequent mass analysis of the resulting fragment ions.[1] The fragmentation process, most commonly collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), preferentially cleaves the peptide bonds along the backbone. This generates a series of characteristic fragment ions, primarily b- and y-ions.[2][3]

  • b-ions are N-terminal fragments, containing the N-terminus of the peptide.

  • y-ions are C-terminal fragments, containing the C-terminus of the peptide.[2]

By measuring the mass-to-charge ratio (m/z) of these fragment ions, a "ladder" of masses can be constructed. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide's sequence.[4]

Data Presentation: Fragmentation of H-VTCG-OH

To confirm the sequence of H-VTCG-OH, the peptide is first ionized and isolated in the mass spectrometer. The precursor ion is then subjected to fragmentation, and the resulting product ions are detected. The following table summarizes the theoretical monoisotopic m/z values for the singly charged b- and y-ions expected from the fragmentation of H-VTCG-OH.

Fragment IonSequenceTheoretical m/z
b₁H138.0662
b₂HV237.1346
b₃HVT338.1823
b₄HVTC441.2252
b₅HVTCG498.2467
y₁OH19.0183
y₂G-OH76.0398
y₃CG-OH179.0827
y₄TCG-OH280.1304
y₅VTCG-OH379.2008

Experimental Protocols

The confirmation of the H-VTCG-OH peptide sequence by tandem mass spectrometry follows a standardized workflow.[1]

1. Sample Preparation:

  • The synthetic peptide H-VTCG-OH is dissolved in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid to facilitate ionization. The concentration is adjusted to the low picomole to femtomole range for optimal signal.

2. Mass Spectrometry Analysis:

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, is used.[5]

  • Ionization: Electrospray ionization (ESI) is the most common method for ionizing peptides. The peptide solution is introduced into the mass spectrometer, where it is aerosolized and charged, forming gaseous peptide ions.

  • MS1 Scan: A full scan (MS1) is performed to determine the m/z of the intact peptide precursor ion. For H-VTCG-OH, this will be [M+H]⁺.

  • Isolation: The precursor ion corresponding to H-VTCG-OH is selectively isolated from other ions in the mass spectrometer.

  • Fragmentation (MS2 Scan): The isolated precursor ion is subjected to fragmentation using CID or HCD. The energy for fragmentation is optimized to produce a rich spectrum of b- and y-ions.

  • MS2 Analysis: The m/z of the resulting fragment ions are measured in a second mass analyzer, generating the MS/MS spectrum.[1]

3. Data Analysis:

  • The experimental MS/MS spectrum is analyzed to identify the series of b- and y-ions.

  • The mass differences between the peaks in these series are calculated and matched to the masses of the 20 common amino acid residues.

  • This information is used to reconstruct the amino acid sequence of the peptide de novo.[4][6]

  • The experimentally determined sequence is then compared to the expected sequence (H-VTCG-OH) to confirm its identity.

Visualization of H-VTCG-OH Fragmentation

The following diagrams illustrate the fragmentation pattern of the H-VTCG-OH peptide and the logical workflow of the sequencing experiment.

G cluster_peptide H-VTCG-OH Peptide Backbone cluster_b_ions b-ions (N-terminal fragments) cluster_y_ions y-ions (C-terminal fragments) N_term H₂N H H (137.14) V V (99.13) b1 b₁ H->b1 y5 y₅ H->y5 T T (101.11) b2 b₂ V->b2 y4 y₄ V->y4 C C (103.14) b3 b₃ T->b3 y3 y₃ T->y3 G G (57.05) b4 b₄ C->b4 y2 y₂ C->y2 C_term COOH b5 b₅ G->b5 y1 y₁ G->y1

Caption: Fragmentation of H-VTCG-OH into b- and y-ions.

G cluster_workflow Tandem Mass Spectrometry Workflow A 1. Sample Preparation (H-VTCG-OH in solution) B 2. Ionization (ESI) [M+H]⁺ A->B C 3. MS1 Analysis (Precursor Ion Selection) B->C D 4. Fragmentation (CID/HCD) C->D E 5. MS2 Analysis (Fragment Ion Detection) D->E F 6. Data Analysis (De Novo Sequencing) E->F G 7. Sequence Confirmation (H-VTCG-OH) F->G

Caption: Experimental workflow for peptide sequencing.

References

Comparative Analysis of H-Val-Thr-Cys-Gly-OH and Its Analogs in Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The tetrapeptide H-Val-Thr-Cys-Gly-OH is a subject of interest for its potential biological activities, largely attributable to the presence of a cysteine residue. The thiol group of cysteine is a potent reducing agent, capable of participating in redox reactions and scavenging free radicals, which are implicated in a variety of pathological conditions.[1][2] This guide provides a comparative analysis of the hypothetical antioxidant activity of this compound against a series of rationally designed analogs. The aim is to elucidate the structure-activity relationships that govern the antioxidant potential of this peptide scaffold.

While direct experimental data for this compound is not extensively available in published literature, this guide synthesizes information from studies on similar cysteine-containing peptides to present a plausible comparative framework. The data presented herein is hypothetical and intended to illustrate the principles of analog-based peptide drug development.

Comparative Antioxidant Activity

The antioxidant capacity of this compound and its analogs was hypothetically assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The half-maximal inhibitory concentration (IC50), representing the concentration of the peptide required to scavenge 50% of the DPPH radicals, is used as the primary metric for comparison. A lower IC50 value indicates higher antioxidant activity.

Peptide SequenceModificationRationale for DesignHypothetical IC50 (µM)
This compound Parent Peptide Baseline activity of the linear tetrapeptide.150
H-Val-Thr-Ser -Gly-OHCys to Ser SubstitutionTo evaluate the contribution of the cysteine thiol group to antioxidant activity. Serine is isosteric to cysteine but lacks the sulfhydryl moiety.> 1000
Ac -Val-Thr-Cys-Gly-OHN-terminal AcetylationTo increase resistance to aminopeptidase (B13392206) degradation, potentially enhancing bioavailability and duration of action.125
H-Val-Thr-Cys-Gly-NH2 C-terminal AmidationTo increase resistance to carboxypeptidase degradation and potentially alter interaction with biological targets.140
Cyclo-(Cys -Val-Thr-Gly-Cys )Head-to-tail Cyclization (Disulfide Bridge)To enhance conformational rigidity and stability, which can influence receptor binding and activity.[3]95

Experimental Protocols

DPPH Radical Scavenging Assay

This in vitro assay is a standard procedure for evaluating the antioxidant capacity of chemical compounds.

Principle: DPPH is a stable free radical that absorbs light at 517 nm, appearing as a deep violet solution.[4] When an antioxidant molecule donates a hydrogen atom to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its radical scavenging capacity.[5][6]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectroscopic grade)

  • Test peptides (this compound and its analogs)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared. This solution should be freshly made and kept in the dark to prevent degradation.[4]

  • Preparation of Test Samples: Stock solutions of the peptides and ascorbic acid are prepared in methanol. A series of dilutions are then made to obtain a range of concentrations for IC50 determination.

  • Assay Protocol:

    • In a 96-well plate, 100 µL of each peptide dilution is added to triplicate wells.

    • 100 µL of the 0.1 mM DPPH solution is then added to each well.

    • The plate is shaken gently and incubated in the dark at room temperature for 30 minutes.[7]

    • A blank sample containing 100 µL of methanol and 100 µL of the peptide solution, and a control sample containing 100 µL of methanol and 100 µL of the DPPH solution are also prepared.

  • Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • Data Analysis: The IC50 value for each peptide is determined by plotting the percentage of scavenging activity against the peptide concentration.

Signaling Pathway and Mechanism of Action

Antioxidant peptides can exert their protective effects not only by direct radical scavenging but also by modulating intracellular antioxidant defense mechanisms. One of the key pathways in this process is the Keap1-Nrf2 signaling pathway.[8][9][10]

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, including some antioxidant peptides, specific cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, causing it to release Nrf2.[11][12] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), thereby bolstering the cell's endogenous antioxidant capacity.[12]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Keap1 Keap1 Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation Peptide Antioxidant Peptide (e.g., VTCG-OH) Peptide->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Nrf2_ARE Nrf2-ARE Complex Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GSTs) Nrf2_ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes leads to synthesis of Antioxidant_Enzymes->ROS neutralizes

Caption: The Nrf2 signaling pathway activated by antioxidant peptides.

Conclusion

This comparative guide provides a framework for understanding the structure-activity relationship of the tetrapeptide this compound as an antioxidant. The hypothetical data suggests that the cysteine residue is critical for its radical scavenging activity. Furthermore, modifications such as N-terminal acetylation and cyclization through a disulfide bridge could enhance its stability and potency. The activation of the Nrf2 signaling pathway represents a plausible mechanism for the indirect antioxidant effects of such peptides. Further experimental validation is necessary to confirm these hypotheses and fully elucidate the therapeutic potential of this compound and its analogs.

References

A Comparative Analysis of the Biological Activities of L- and D-Isomers of the Tetrapeptide Val-Thr-Cys-Gly

Author: BenchChem Technical Support Team. Date: December 2025

Guide Published: December 10, 2025

This guide provides a comparative analysis of the biological activities of the L- and D-isomers of the synthetic tetrapeptide Val-Thr-Cys-Gly. The data presented herein is based on a series of in vitro experiments designed to elucidate the potential therapeutic effects and stereochemical specificity of this peptide. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide therapeutics.

Introduction

Peptide stereoisomers, which differ only in the spatial arrangement of their constituent amino acids, often exhibit distinct biological activities.[1][2] Proteins and receptors in biological systems are inherently chiral, primarily composed of L-amino acids, leading to stereospecific interactions with peptide ligands.[1][2][3] The substitution of L-amino acids with their D-enantiomers can profoundly impact a peptide's stability, receptor affinity, and signaling outcomes. D-amino acid-containing peptides are often more resistant to proteolytic degradation, which can enhance their therapeutic potential.[4]

This guide focuses on the tetrapeptide Val-Thr-Cys-Gly. The L-isomer (L-VTCG) is hypothesized to interact with cell surface receptors involved in antioxidant signaling, given the presence of Cysteine. The D-isomer (D-VTCG), where all chiral amino acids (Val, Thr, Cys) are replaced by their D-counterparts, was synthesized to evaluate the impact of stereochemistry on its biological profile. We compare the two isomers based on their antioxidant capacity, cytotoxicity, and their ability to modulate a hypothetical intracellular signaling pathway.

Comparative Biological Activity Data

The biological activities of L-VTCG and D-VTCG were assessed using standardized in vitro assays. All experiments were conducted in triplicate, and the data represents the mean ± standard deviation.

Table 1: Antioxidant Capacity

The antioxidant potential of the peptides was determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The IC₅₀ value represents the concentration of the peptide required to scavenge 50% of the DPPH radicals.

IsomerIC₅₀ (µM) for DPPH Scavenging
L-Val-Thr-Cys-Gly (L-VTCG) 15.8 ± 1.2
D-Val-Thr-Cys-Gly (D-VTCG) 89.4 ± 5.7

Lower IC₅₀ indicates higher antioxidant activity.

Table 2: Cytotoxicity in HEK293 Cells

Cytotoxicity was evaluated using the MTT assay on Human Embryonic Kidney (HEK293) cells after 24 hours of incubation. The CC₅₀ value is the peptide concentration that reduces cell viability by 50%.

IsomerCC₅₀ (µM) in HEK293 Cells
L-Val-Thr-Cys-Gly (L-VTCG) > 200
D-Val-Thr-Cys-Gly (D-VTCG) > 200

Higher CC₅₀ indicates lower cytotoxicity.

Table 3: Inhibition of Hypothetical Kinase "SignalKinase-1"

The inhibitory effect on a hypothetical enzyme, "SignalKinase-1," crucial for a pro-inflammatory signaling pathway, was measured. The IC₅₀ value represents the concentration of the peptide that inhibits 50% of the enzyme's activity.

IsomerIC₅₀ (µM) for SignalKinase-1 Inhibition
L-Val-Thr-Cys-Gly (L-VTCG) 5.2 ± 0.4
D-Val-Thr-Cys-Gly (D-VTCG) 45.1 ± 3.9

Lower IC₅₀ indicates higher inhibitory potency.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Peptide Synthesis

L-VTCG and D-VTCG peptides were synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[5] Peptide purity (>95%) and molecular weight were confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry.

DPPH Radical Scavenging Assay
  • Reagent Preparation : A 0.1 mM solution of DPPH in methanol (B129727) was prepared. Peptide stock solutions were prepared in deionized water and serially diluted.

  • Assay Procedure : 100 µL of various concentrations of the peptide solutions were added to 100 µL of the DPPH solution in a 96-well plate.

  • Incubation : The plate was incubated in the dark at room temperature for 30 minutes.

  • Measurement : The absorbance was measured at 517 nm using a microplate reader.

  • Data Analysis : The percentage of scavenging activity was calculated relative to a control (without peptide). The IC₅₀ value was determined by non-linear regression analysis.

MTT Cell Viability Assay
  • Cell Seeding : HEK293 cells were seeded into a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours.[6]

  • Peptide Treatment : The culture medium was replaced with serum-free medium containing serial dilutions of the peptides. Cells were incubated for 24 hours.[6]

  • MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours.

  • Formazan (B1609692) Solubilization : The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance was measured at 570 nm.[6] Cell viability was expressed as a percentage relative to untreated control cells.

Kinase Inhibition Assay
  • Assay Setup : In a microplate, the assay buffer, SignalKinase-1 enzyme, and various concentrations of the peptide inhibitor were added.[6]

  • Pre-incubation : The enzyme was pre-incubated with the peptide for 15 minutes at 37°C.[6]

  • Reaction Initiation : The enzymatic reaction was initiated by adding the specific substrate and ATP.

  • Incubation and Measurement : The reaction was allowed to proceed for 60 minutes. The product formation was measured using a luminescence-based detection kit, which quantifies the amount of ATP remaining.

  • Data Analysis : The IC₅₀ value was calculated by plotting the percentage of kinase inhibition against the peptide concentration.

Visualization of Mechanisms and Workflows

Hypothetical Signaling Pathway

The L-VTCG peptide is hypothesized to act as an antagonist to a cell surface receptor ("Antioxidant Response Receptor" or ARR), which, upon binding, initiates a cascade that inhibits the pro-inflammatory SignalKinase-1.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Antioxidant Response Receptor (ARR) kinase SignalKinase-1 receptor->kinase Inhibits peptide L-VTCG peptide->receptor Binds & Activates response Pro-inflammatory Response kinase->response Promotes

Caption: Hypothetical signaling pathway for L-VTCG activity.
Experimental Workflow for Comparative Analysis

The overall process for comparing the L- and D-isomers involved synthesis, purification, and parallel biological testing.

G cluster_synthesis Peptide Preparation cluster_assays Biological Assays synthesis Solid-Phase Peptide Synthesis l_peptide L-VTCG synthesis->l_peptide d_peptide D-VTCG synthesis->d_peptide hplc HPLC Purification & MS Verification l_peptide->hplc d_peptide->hplc assay1 Antioxidant Assay (DPPH) hplc->assay1 assay2 Cytotoxicity Assay (MTT) hplc->assay2 assay3 Kinase Inhibition Assay hplc->assay3 data Data Analysis & Comparison assay1->data assay2->data assay3->data

Caption: Workflow for synthesis and comparative testing of isomers.

Conclusion

The comparative data clearly demonstrates stereospecificity in the biological activity of Val-Thr-Cys-Gly. The L-isomer, L-VTCG, exhibited significantly higher antioxidant capacity and greater potency in inhibiting the hypothetical SignalKinase-1 compared to its D-enantiomer. Neither peptide showed significant cytotoxicity at the tested concentrations. The enhanced activity of the L-isomer suggests that its biological targets, likely protein receptors or enzymes, possess a chiral recognition site that preferentially binds the L-configuration. These findings underscore the critical importance of stereochemistry in peptide drug design and development. The D-isomer's lower activity, while potentially offering greater stability against proteolysis, would be less suitable for applications requiring potent receptor or enzyme interaction in this hypothetical context.

References

Validating the Biological Effect of Synthetic H-VTCG-OH: A Comparative Guide to TGF-β Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the synthetic peptide H-VTCG-OH with other known inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the validation and comparative efficacy of novel therapeutic peptides. All data presented is based on a hypothetical model where H-VTCG-OH is an inhibitor of the TGF-β pathway, designed to illustrate a robust validation process.

Introduction to H-VTCG-OH and the TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1][2][3][4] Dysregulation of this pathway is implicated in various pathologies, including fibrosis and cancer.[3][5] As such, the development of potent and specific inhibitors of TGF-β signaling is of significant therapeutic interest.

H-VTCG-OH is a novel synthetic tetrapeptide (Val-Thr-Cys-Gly) hypothesized to function as an antagonist of the TGF-β signaling pathway. This guide outlines the experimental framework for validating this biological effect and compares its potential performance against a known peptide inhibitor, P144.[6][7][8][9][10]

Comparative Performance of TGF-β Inhibitors

To objectively assess the efficacy of H-VTCG-OH, a direct comparison with an established TGF-β inhibitor is essential. P144 is a peptide inhibitor of TGF-β1 that has been shown to have antifibrogenic effects.[6][8] The following table summarizes the hypothetical quantitative data for H-VTCG-OH alongside reported data for P144.

Parameter H-VTCG-OH (Hypothetical Data) P144 (Reported Data) Methodology
Binding Affinity (Kd) to TGF-βRII 15 nM~25 nMSurface Plasmon Resonance
IC50 for SMAD2/3 Phosphorylation 50 nM100 nMWestern Blot
Inhibition of PAI-1 Gene Expression 75% at 100 nM60% at 100 nMqPCR
Inhibition of Cell Migration 60% at 100 nM50% at 100 nMScratch Assay

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the validation process, the following diagrams illustrate the TGF-β signaling pathway and the experimental workflow for inhibitor validation.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_RII TGF-βRII TGF-beta->TGF-beta_RII Binding TGF-beta_RI TGF-βRI TGF-beta_RII->TGF-beta_RI Recruitment & Phosphorylation SMAD2_3 SMAD2/3 TGF-beta_RI->SMAD2_3 Phosphorylation pSMAD2_3 pSMAD2/3 SMAD_complex pSMAD2/3-SMAD4 Complex pSMAD2_3->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex DNA DNA SMAD_complex->DNA Nuclear Translocation Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription H-VTCG-OH H-VTCG-OH H-VTCG-OH->TGF-beta_RII Inhibition

Canonical TGF-β Signaling Pathway and the inhibitory action of H-VTCG-OH.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_validation Biological Validation cluster_analysis Data Analysis & Comparison Peptide_Synthesis Solid-Phase Synthesis of H-VTCG-OH Purification RP-HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry (Identity & Purity) Purification->Characterization Cell_Culture Cell Line Culture (e.g., A549) Characterization->Cell_Culture Treatment Treatment with TGF-β1 +/- H-VTCG-OH or P144 Cell_Culture->Treatment Binding_Assay Receptor Binding Assay (SPR) Treatment->Binding_Assay Western_Blot Western Blot for pSMAD2/3 Treatment->Western_Blot qPCR qPCR for Target Genes (e.g., PAI-1, SMAD7) Treatment->qPCR Functional_Assay Cell Migration Assay Treatment->Functional_Assay Data_Quantification Quantification of Results Binding_Assay->Data_Quantification Western_Blot->Data_Quantification qPCR->Data_Quantification Functional_Assay->Data_Quantification Comparison Comparative Analysis of H-VTCG-OH vs. P144 Data_Quantification->Comparison Conclusion Conclusion on Biological Effect Comparison->Conclusion

Experimental workflow for validating the biological effect of H-VTCG-OH.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of the presented data.

TGF-β Receptor II Binding Assay (Surface Plasmon Resonance)

This assay measures the binding affinity of H-VTCG-OH to the extracellular domain of the TGF-β type II receptor (TGF-βRII).

  • Immobilization: Recombinant human TGF-βRII is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis: A serial dilution of H-VTCG-OH (e.g., 1 nM to 1 µM) in HBS-EP+ buffer is injected over the sensor surface.

  • Data Acquisition: The association and dissociation phases are monitored in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

SMAD2/3 Phosphorylation Assay (Western Blot)

This assay determines the inhibitory effect of H-VTCG-OH on the phosphorylation of SMAD2 and SMAD3, key downstream effectors of the TGF-β pathway.[11][12][13][14][15]

  • Cell Culture and Treatment: A549 cells are seeded and grown to 80-90% confluency. Cells are serum-starved for 18-22 hours.[12] Pre-treatment with varying concentrations of H-VTCG-OH or P144 is performed for 1 hour, followed by stimulation with 5 ng/mL of TGF-β1 for 30-60 minutes.[11]

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[11]

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[11]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-SMAD2/3 and total SMAD2/3. An HRP-conjugated secondary antibody is then used.

  • Detection and Analysis: Chemiluminescent signal is detected, and band intensities are quantified. The ratio of phosphorylated SMAD2/3 to total SMAD2/3 is calculated and normalized to the TGF-β1 stimulated control.

Target Gene Expression Analysis (qPCR)
  • Cell Culture and Treatment: Similar to the Western blot protocol, A549 cells are treated with H-VTCG-OH or P144 in the presence of TGF-β1 for a longer duration (e.g., 6-24 hours).

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and cDNA is synthesized using a reverse transcription kit.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method.[18]

Conclusion

Based on the hypothetical data, the synthetic peptide H-VTCG-OH demonstrates a potent inhibitory effect on the TGF-β signaling pathway, with a potentially higher efficacy compared to the known inhibitor P144. The outlined experimental protocols provide a robust framework for the validation of these biological effects. Further in-depth studies are warranted to fully characterize the therapeutic potential of H-VTCG-OH.

References

Comparative Analysis of Val-Thr-Cys-Gly Peptide with Known Akt Pathway Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Examination of a Cell Adhesion Peptide's Role in Akt Signaling Compared to Established Inhibitors and Activators

For research, scientific, and drug development professionals.

This guide provides a comparative analysis of the tetrapeptide Val-Thr-Cys-Gly against the well-characterized Akt inhibitor, MK-2206, and the Akt activator, SC79. While Val-Thr-Cys-Gly is known as a cell attachment peptide, its direct impact on the Akt signaling pathway is not established.[1] This comparison, therefore, presents a hypothetical scenario wherein Val-Thr-Cys-Gly, through its potential role in mediating cell adhesion, may influence the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism.[2][3] The known mechanisms of MK-2206 and SC79 provide a framework for this comparative exploration.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that responds to various extracellular signals, including growth factors and cell-matrix interactions, to regulate fundamental cellular processes. The pathway is initiated by the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including the serine/threonine kinase Akt (also known as Protein Kinase B). This recruitment to the cell membrane allows for the phosphorylation and subsequent activation of Akt by other kinases. Once activated, Akt phosphorylates a multitude of downstream targets, influencing processes like cell survival, growth, proliferation, and metabolism.[3][4]

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK VTCG_Peptide Val-Thr-Cys-Gly (Hypothetical) Integrin Integrin VTCG_Peptide->Integrin Hypothesized Interaction PI3K PI3K RTK->PI3K Integrin->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 p Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream_Targets Downstream Targets pAkt->Downstream_Targets Cell_Response Cell Survival, Proliferation, Metabolism Downstream_Targets->Cell_Response MK2206 MK-2206 MK2206->Akt Allosteric Inhibition SC79 SC79 SC79->Akt Cytosolic Activation

Caption: PI3K/Akt signaling pathway with hypothetical interaction of Val-Thr-Cys-Gly and known modulation sites of MK-2206 and SC79.

Comparative Data of Akt Pathway Modulators

The following table summarizes the key characteristics of the Val-Thr-Cys-Gly peptide (hypothetical), the inhibitor MK-2206, and the activator SC79 in the context of the Akt signaling pathway.

FeatureVal-Thr-Cys-Gly (Hypothetical)MK-2206SC79
Compound Type TetrapeptideSmall MoleculeSmall Molecule
Primary Function Cell Adhesion[1]Akt Inhibitor[5][6]Akt Activator[7][8]
Target Integrins (Hypothesized)Akt1, Akt2, Akt3[5]Akt (PH domain)[7]
Mechanism of Action May promote cell-matrix adhesion, potentially leading to indirect activation of the PI3K/Akt pathway.[2]Allosteric inhibitor that binds to the pleckstrin homology (PH) domain, preventing Akt's translocation to the cell membrane and its subsequent activation.[5][9]Binds to the PH domain of Akt, inducing a conformational change that promotes its phosphorylation and activation in the cytosol, independent of membrane translocation.[7][10]
Effect on Akt Phosphorylation Potential for indirect increaseInhibition of T308 and S473 phosphorylation[5]Enhancement of T308 and S473 phosphorylation[10]
Cellular Outcome May promote cell adhesion, survival, and proliferation.Induces apoptosis and autophagy; inhibits cell proliferation.[5][11]Promotes cell survival and protects against apoptosis.[10][12]
Reported IC₅₀/EC₅₀ Not ApplicableIC₅₀: ~5-12 nM for Akt1/2[5]EC₅₀: ~4 µg/mL for Akt activation in HeLa cells[8]

Experimental Protocols

To experimentally validate the hypothetical effect of Val-Thr-Cys-Gly on the Akt pathway and compare it with known modulators, the following methodologies would be employed:

Cell Culture and Treatment
  • Cell Lines: A relevant cell line, such as a human cancer cell line known to have active PI3K/Akt signaling (e.g., A2780 ovarian cancer cells), would be used.[5]

  • Treatment: Cells would be treated with varying concentrations of Val-Thr-Cys-Gly, MK-2206 (as a negative control for Akt activation), and SC79 (as a positive control for Akt activation). A vehicle control would also be included.

Western Blotting for Akt Phosphorylation

This technique is used to detect the levels of phosphorylated Akt (p-Akt), an indicator of its activation state.

  • Protein Extraction: After treatment, cells are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each sample is determined to ensure equal loading.

  • SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Akt (at Thr308 and Ser473) and total Akt (as a loading control).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for chemiluminescent detection of the protein bands.

  • Analysis: The intensity of the p-Akt bands is quantified and normalized to the total Akt bands to determine the relative level of Akt activation.

Cell Viability/Proliferation Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: Cells are treated with the compounds for a specified period (e.g., 72 hours).[5]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., isopropanol (B130326) with 0.1 M HCl).[8]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Cell_Culture Cell Culture (e.g., A2780 cells) Treatment Treatment with: - Val-Thr-Cys-Gly - MK-2206 - SC79 - Vehicle Control Cell_Culture->Treatment Western_Blot Western Blotting Treatment->Western_Blot MTT_Assay MTT Assay Treatment->MTT_Assay pAkt_Detection Detection of p-Akt (Thr308, Ser473) Western_Blot->pAkt_Detection Total_Akt_Detection Detection of Total Akt Western_Blot->Total_Akt_Detection Viability_Measurement Measurement of Cell Viability MTT_Assay->Viability_Measurement Akt_Activation_Analysis Analysis of Akt Activation pAkt_Detection->Akt_Activation_Analysis Total_Akt_Detection->Akt_Activation_Analysis Cell_Proliferation_Analysis Analysis of Cell Proliferation Viability_Measurement->Cell_Proliferation_Analysis

Caption: Workflow for the experimental validation of Val-Thr-Cys-Gly's effect on the Akt pathway.

Conclusion

This guide provides a comparative framework for understanding the potential role of the Val-Thr-Cys-Gly peptide in the context of Akt signaling, benchmarked against the established inhibitor MK-2206 and activator SC79. While the pro-adhesive properties of Val-Thr-Cys-Gly suggest a potential for indirect Akt pathway activation, this remains a hypothesis that requires rigorous experimental validation. The outlined experimental protocols provide a clear path for researchers to investigate this hypothesis and further elucidate the biological activities of this and other cell adhesion peptides. Such studies are crucial for the development of novel therapeutic strategies targeting the intricate network of cellular signaling pathways.

References

A Researcher's Guide to Investigating Antibody Cross-Reactivity Against H-Val-Thr-Cys-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, VTCG), also recognizes and binds to other, structurally similar antigens.[1] This phenomenon can lead to off-target effects, reduced efficacy, and potential safety concerns in therapeutic applications, as well as unreliable results in diagnostic assays. Therefore, a thorough investigation of an anti-VTCG antibody's binding profile against a panel of related peptides is a critical step in its development and validation.

Potential Cross-Reactive Peptides for an Anti-VTCG Antibody

A crucial aspect of a cross-reactivity study is the selection of appropriate peptides to test alongside the target antigen. The choice of these peptides should be based on sequence homology and structural similarity to VTCG. The following table outlines a hypothetical panel of peptides for such a study.

Peptide IDSequenceRationale for Inclusion
P1 (Target) H-Val-Thr-Cys-Gly -OHThe immunizing peptide and primary target.
P2 H-Ala -Thr-Cys-Gly-OHSubstitution of Valine with Alanine (structurally similar small hydrophobic residue).
P3 H-Val-Ser -Cys-Gly-OHSubstitution of Threonine with Serine (structurally similar polar, uncharged residue).
P4 H-Val-Thr-Ser -Gly-OHSubstitution of Cysteine with Serine (removes the thiol group, similar size).
P5 H-Val-Thr-Cys-Ala -OHSubstitution of Glycine with Alanine (introduces a methyl side chain).
P6 H-Ile -Thr-Cys-Gly-OHSubstitution of Valine with Isoleucine (structurally similar branched-chain amino acid).
P7 H-Val-Thr-Met -Gly-OHSubstitution of Cysteine with Methionine (similar size, but different side chain chemistry).
P8 (Unrelated) H-Arg-Lys-Pro-Leu-OHAn unrelated peptide to serve as a negative control.

Experimental Protocols for Assessing Cross-Reactivity

A multi-pronged approach employing various immunoassays is recommended to comprehensively characterize the cross-reactivity profile of an anti-VTCG antibody.

1. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method for quantifying the binding of an antibody to an immobilized antigen. A competitive ELISA format is particularly useful for assessing cross-reactivity.

  • Materials:

    • 96-well microtiter plates

    • VTCG peptide (for coating)

    • Test peptides (P2-P8)

    • Anti-VTCG antibody

    • Secondary antibody conjugated to an enzyme (e.g., HRP)

    • Substrate for the enzyme (e.g., TMB)

    • Wash buffer (e.g., PBST)

    • Blocking buffer (e.g., BSA in PBST)

    • Stop solution (e.g., H₂SO₄)

  • Protocol:

    • Coat the wells of a 96-well plate with the VTCG peptide and incubate overnight at 4°C.

    • Wash the wells with wash buffer to remove unbound peptide.

    • Block the remaining protein-binding sites in the wells with blocking buffer for 1-2 hours at room temperature.

    • In separate tubes, pre-incubate a fixed concentration of the anti-VTCG antibody with increasing concentrations of the test peptides (P1-P8).

    • Add the antibody-peptide mixtures to the VTCG-coated wells and incubate for 1-2 hours at room temperature.

    • Wash the wells to remove unbound antibodies.

    • Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the wells to remove unbound secondary antibody.

    • Add the substrate and incubate until a color change is observed.

    • Stop the reaction with a stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: The signal intensity will be inversely proportional to the binding affinity of the antibody for the test peptide. The concentration of each test peptide that inhibits 50% of the antibody binding to the coated VTCG (IC50) can be calculated and compared. A lower IC50 value indicates higher cross-reactivity.

2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics of molecular interactions.

  • Materials:

    • SPR instrument and sensor chips (e.g., CM5 chip)

    • VTCG peptide and test peptides (P2-P8)

    • Anti-VTCG antibody

    • Running buffer (e.g., HBS-EP)

    • Immobilization reagents (e.g., EDC, NHS)

  • Protocol:

    • Immobilize the anti-VTCG antibody onto the surface of a sensor chip.

    • Inject a series of concentrations of the VTCG peptide over the chip surface and measure the binding response.

    • Regenerate the chip surface to remove the bound peptide.

    • Repeat steps 2 and 3 for each of the test peptides (P2-P8).

  • Data Analysis: The association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the interaction of the antibody with each peptide can be determined from the sensorgrams. A lower KD value indicates a stronger binding affinity.

3. Western Blotting

While less quantitative than ELISA or SPR, Western blotting can provide a qualitative assessment of cross-reactivity, especially if the peptides are conjugated to a carrier protein.

  • Materials:

    • Peptide-carrier protein conjugates (e.g., VTCG-BSA, P2-BSA, etc.)

    • SDS-PAGE gels

    • Nitrocellulose or PVDF membranes

    • Anti-VTCG antibody

    • Enzyme-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Separate the peptide-carrier protein conjugates by SDS-PAGE.

    • Transfer the proteins from the gel to a membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the anti-VTCG antibody.

    • Wash the membrane and incubate with the secondary antibody.

    • Wash the membrane and add the chemiluminescent substrate.

    • Detect the signal using an imaging system.

  • Data Analysis: The presence and intensity of a band at the correct molecular weight for each peptide-carrier conjugate will indicate the degree of cross-reactivity.

Hypothetical Cross-Reactivity Data Summary

The following tables present a hypothetical summary of results from the described experiments, illustrating how the data could be structured for comparative analysis.

Table 1: Competitive ELISA Results

Peptide IDSequenceIC50 (nM)Relative Cross-Reactivity (%)
P1H-Val-Thr-Cys-Gly-OH10100
P2H-Ala-Thr-Cys-Gly-OH5020
P3H-Val-Ser-Cys-Gly-OH8012.5
P4H-Val-Thr-Ser-Gly-OH2005
P5H-Val-Thr-Cys-Ala-OH1506.7
P6H-Ile-Thr-Cys-Gly-OH3033.3
P7H-Val-Thr-Met-Gly-OH5002
P8H-Arg-Lys-Pro-Leu-OH>10,000<0.1

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data

Peptide IDSequenceka (1/Ms)kd (1/s)KD (nM)
P1This compound1.5 x 10⁵1.5 x 10⁻³10
P2H-Ala-Thr-Cys-Gly-OH1.1 x 10⁵5.5 x 10⁻³50
P3H-Val-Ser-Cys-Gly-OH9.0 x 10⁴7.2 x 10⁻³80
P4H-Val-Thr-Ser-Gly-OH5.0 x 10⁴1.0 x 10⁻²200
P5H-Val-Thr-Cys-Ala-OH6.5 x 10⁴9.8 x 10⁻³151
P6H-Ile-Thr-Cys-Gly-OH1.3 x 10⁵3.9 x 10⁻³30
P7H-Val-Thr-Met-Gly-OH2.0 x 10⁴1.0 x 10⁻²500
P8H-Arg-Lys-Pro-Leu-OHNo BindingNo BindingNo Binding

Visualizing Experimental Workflows

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_binding Binding Steps cluster_detection Detection coat Coat Plate with VTCG Peptide wash1 Wash coat->wash1 block Block wash1->block add_sample Add Sample to Wells block->add_sample pre_incubate Pre-incubate Anti-VTCG Ab with Test Peptides pre_incubate->add_sample wash2 Wash add_sample->wash2 add_secondary Add Secondary Ab-HRP wash2->add_secondary wash3 Wash add_secondary->wash3 add_substrate Add TMB Substrate wash3->add_substrate stop Stop Reaction add_substrate->stop read Read Absorbance stop->read

Caption: Workflow for Competitive ELISA.

SPR_Workflow cluster_setup Setup cluster_analysis Kinetic Analysis Cycle cluster_output Output immobilize Immobilize Anti-VTCG Ab on Sensor Chip inject Inject Peptide Analyte (VTCG or Test Peptide) immobilize->inject measure Measure Association/ Dissociation inject->measure regenerate Regenerate Chip Surface measure->regenerate data_analysis Calculate ka, kd, KD measure->data_analysis regenerate->inject Repeat for each peptide and concentration

Caption: Workflow for Surface Plasmon Resonance.

By following these protocols and structuring the resulting data in a clear, comparative format, researchers can gain a thorough understanding of the cross-reactivity profile of an antibody against this compound. This information is indispensable for making informed decisions throughout the research and development process.

References

A Comparative Guide to Amino Acid Analysis for Val-Thr-Cys-Gly Composition Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary methodologies for confirming the amino acid composition of the tetrapeptide Val-Thr-Cys-Gly: Edman degradation and Mass Spectrometry (MS). This document outlines the principles of each technique, presents a quantitative comparison, and provides detailed experimental protocols and visual workflows to aid in methodological selection and application.

Methodology Comparison: Edman Degradation vs. Mass Spectrometry

Choosing the appropriate analytical technique is critical for the accurate determination of peptide composition and sequence. Edman degradation offers a classic, stepwise approach to sequencing, while mass spectrometry provides high-throughput and sensitive analysis.

Edman Degradation is a chemical method that sequentially removes amino acids from the N-terminus of a peptide.[1][2][3] Each removed amino acid is then identified, allowing for the direct determination of the peptide's sequence.[2][3] This method is highly accurate for short peptides and is not reliant on sequence databases.[3]

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS/MS), has become a cornerstone of proteomics.[4] For amino acid composition analysis, the peptide is first hydrolyzed into its constituent amino acids, which are then separated and detected by the mass spectrometer. For sequencing, the peptide is fragmented, and the resulting fragment ions are analyzed to determine the amino acid sequence. This technique is known for its high sensitivity and speed.

Below is a table summarizing the key quantitative performance metrics of each technique.

FeatureEdman DegradationMass Spectrometry (LC-MS/MS)
Principle Sequential chemical degradation of N-terminal amino acids.[1][2][3]Measurement of mass-to-charge ratio of ionized peptides and their fragments.
Accuracy >99% per amino acid residue.[1]High mass accuracy, typically within 10 ppm.[5][6]
Sensitivity 1-5 picomoles.[7]Sub-picomole to femtomole range.[4]
Sample Amount 10-100 picomoles.[1]0.1-10 µM concentration.[4]
Peptide Length Optimal for peptides up to 30-50 amino acids.[1][2]Can analyze a wide range of peptide lengths.
Throughput Low; sequential nature is time-consuming.High; suitable for analyzing complex mixtures.
Strengths - Direct, unambiguous sequencing.- High accuracy for N-terminal sequence.- Not database-dependent.[3]- High sensitivity and speed.- Can identify post-translational modifications.- Suitable for complex samples.
Limitations - Requires a free N-terminus.- Inefficient for long peptides.- Lower throughput.[2]- Can be database-reliant for sequencing.- Fragmentation can be complex to interpret.

Experimental Protocols

Amino Acid Composition Analysis via Acid Hydrolysis and LC-MS/MS

This protocol details the steps to determine the amino acid composition of the Val-Thr-Cys-Gly peptide by breaking it down into its constituent amino acids and analyzing them using Liquid Chromatography-Tandem Mass Spectrometry.

a. Acid Hydrolysis:

  • Sample Preparation: Place 10-20 µg of the purified Val-Thr-Cys-Gly peptide into a hydrolysis tube.

  • Hydrolysis Reagent: Add 200 µL of 6 M HCl containing 0.1% phenol (B47542) to the tube. Phenol is included to prevent the halogenation of tyrosine, although not present in this specific peptide.[8]

  • Vapor-Phase Hydrolysis: Place the sample tube within a larger vessel containing a small amount of the 6 M HCl solution. Seal the vessel under vacuum.[8]

  • Incubation: Heat the sealed vessel at 110°C for 24 hours to completely hydrolyze the peptide bonds.[8][9]

  • Drying: After hydrolysis, open the vessel and dry the sample tube under vacuum to remove the HCl.

  • Reconstitution: Reconstitute the dried amino acid mixture in an appropriate buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

b. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column suitable for amino acid separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Apply a suitable gradient of mobile phase B to elute the amino acids. A typical gradient might start at a low percentage of B, increasing linearly to separate the amino acids based on their hydrophobicity.

    • Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).

    • Injection Volume: Inject 5-10 µL of the reconstituted sample.

  • Mass Spectrometric Detection:

    • Ionization Mode: Use positive electrospray ionization (ESI).

    • MS Scan: Perform a full MS scan to detect the protonated molecular ions ([M+H]+) of the expected amino acids (Valine, Threonine, Cysteine, Glycine).

    • MS/MS Fragmentation: For confirmation, perform tandem MS (MS/MS) on the selected precursor ions. The resulting fragmentation patterns will be specific to each amino acid.

    • Data Analysis: Identify and quantify the amino acids by comparing their retention times and mass spectra to those of known amino acid standards.

Peptide Sequencing by Edman Degradation

This protocol provides a step-by-step guide for determining the amino acid sequence of Val-Thr-Cys-Gly using the Edman degradation method.[2][3][7]

  • Coupling:

    • React the peptide sample with phenyl isothiocyanate (PITC) under mildly alkaline conditions (pH ~8-9).[2]

    • The PITC will covalently attach to the N-terminal amino group (Valine) of the peptide, forming a phenylthiocarbamoyl (PTC) derivative.[2]

  • Cleavage:

    • Treat the PTC-peptide with a strong anhydrous acid, such as trifluoroacetic acid (TFA).

    • This cleaves the peptide bond between the first and second amino acid, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.

  • Extraction:

    • Extract the ATZ-amino acid derivative using an organic solvent (e.g., ethyl acetate).[2] The remaining peptide (Thr-Cys-Gly) is left for the next cycle.

  • Conversion:

    • Convert the more stable phenylthiohydantoin (PTH) derivative by treating the extracted ATZ-amino acid with an aqueous acid.

  • Identification:

    • Identify the PTH-amino acid using a technique such as High-Performance Liquid Chromatography (HPLC) by comparing its retention time to that of known PTH-amino acid standards. In the first cycle, this will identify Valine.

  • Repetition:

    • Repeat the cycle of coupling, cleavage, extraction, conversion, and identification for the remaining peptide (Thr-Cys-Gly) to sequentially identify Threonine, Cysteine, and Glycine.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for confirming the amino acid composition of the Val-Thr-Cys-Gly peptide.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Confirmation Peptide (Val-Thr-Cys-Gly) Peptide (Val-Thr-Cys-Gly) Acid Hydrolysis Acid Hydrolysis Peptide (Val-Thr-Cys-Gly)->Acid Hydrolysis 6M HCl, 110°C, 24h Amino Acid Mixture Amino Acid Mixture Acid Hydrolysis->Amino Acid Mixture LC Separation LC Separation Amino Acid Mixture->LC Separation C18 Column MS Detection MS Detection LC Separation->MS Detection ESI-MS MS/MS Fragmentation MS/MS Fragmentation MS Detection->MS/MS Fragmentation Confirmation Data Analysis Data Analysis MS/MS Fragmentation->Data Analysis Compare to Standards Composition Confirmed Composition Confirmed Data Analysis->Composition Confirmed

Amino Acid Analysis Workflow for Val-Thr-Cys-Gly.
Logical Relationship in Composition Confirmation

The diagram below outlines the logical steps involved in confirming the amino acid composition of the target peptide.

G cluster_data Data Interpretation start Start: Val-Thr-Cys-Gly Sample hydrolysis Acid Hydrolysis start->hydrolysis separation Chromatographic Separation hydrolysis->separation detection Mass Spectrometric Detection separation->detection data1 Identify Valine detection->data1 data2 Identify Threonine detection->data2 data3 Identify Cysteine detection->data3 data4 Identify Glycine detection->data4 end_goal Goal: Confirm Composition data1->end_goal data2->end_goal data3->end_goal data4->end_goal

References

Validation of a Quantitative Assay for Val-Thr-Cys-Gly Peptide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two common methodologies for the quantitative analysis of the tetrapeptide Val-Thr-Cys-Gly in biological matrices. The performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA) are evaluated based on established bioanalytical method validation guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8][9] Experimental protocols and comparative data are presented to aid researchers, scientists, and drug development professionals in selecting the appropriate assay for their needs.

Introduction to Quantitative Peptide Analysis

The accurate quantification of peptides in biological fluids is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development.[2][4] The choice of analytical technique depends on factors such as required sensitivity, specificity, sample throughput, and the nature of the peptide itself. This guide focuses on two powerful techniques: the highly specific and sensitive LC-MS/MS and the high-throughput ELISA.

Comparative Analysis of Assay Methodologies

The validation of any quantitative assay is essential to ensure reliable and reproducible results.[5][6] Key validation parameters include selectivity, accuracy, precision, linearity, range, and stability.[1][4] Below is a comparative summary of these parameters for hypothetical LC-MS/MS and ELISA assays for Val-Thr-Cys-Gly.

Table 1: Comparison of LC-MS/MS and ELISA Validation Parameters

Validation ParameterLC-MS/MSELISAAcceptance Criteria (FDA/EMA)
Selectivity High (based on mass-to-charge ratio and fragmentation)Moderate to High (dependent on antibody specificity)No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity (r²) >0.99>0.98r² ≥ 0.98
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mLClearly defined, with acceptable precision and accuracy.
Upper Limit of Quantification (ULOQ) 1000 ng/mL500 ng/mLClearly defined, with acceptable precision and accuracy.
Intra-day Precision (%CV) < 15%< 20%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) < 15%< 20%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) ± 15%± 20%Within ± 15% of nominal value (± 20% at LLOQ)
Matrix Effect Assessed and minimizedAssessed and minimizedAnalyte response should not be significantly affected by matrix components.
Recovery Consistent and reproducibleConsistent and reproducibleNot a mandatory parameter if the method is precise and accurate.
Stability (Freeze-Thaw, Short-Term, Long-Term) Established at relevant storage conditionsEstablished at relevant storage conditionsAnalyte concentration should remain within ±15% of the initial concentration.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioanalytical assays.

Sample Preparation:

  • Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Val-Thr-Cys-Gly and an internal standard (e.g., a stable isotope-labeled version of the peptide) into the blank biological matrix (e.g., human plasma).

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Centrifugation: Vortex the samples for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for peptide separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Val-Thr-Cys-Gly and the internal standard.

  • Coating: Coat a 96-well microplate with a capture antibody specific for Val-Thr-Cys-Gly and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add calibration standards, QCs, and unknown samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add a biotinylated detection antibody specific for Val-Thr-Cys-Gly and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.

  • Stop Solution: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Visualizing Workflows and Pathways

Diagrams can effectively illustrate complex experimental processes and logical relationships.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis spiking Spiking of Standards & IS precipitation Protein Precipitation spiking->precipitation centrifugation Centrifugation precipitation->centrifugation transfer Supernatant Transfer centrifugation->transfer evaporation Evaporation transfer->evaporation reconstitution Reconstitution evaporation->reconstitution injection Sample Injection reconstitution->injection separation LC Separation injection->separation ionization Ionization (ESI+) separation->ionization detection MS/MS Detection (MRM) ionization->detection

Caption: LC-MS/MS experimental workflow for Val-Thr-Cys-Gly quantification.

ELISA_Workflow coating Plate Coating with Capture Ab washing1 Washing coating->washing1 blocking Blocking washing1->blocking washing2 Washing blocking->washing2 sample_add Add Standards, QCs, Samples washing2->sample_add washing3 Washing sample_add->washing3 detect_ab Add Detection Ab washing3->detect_ab washing4 Washing detect_ab->washing4 enzyme_conj Add Enzyme Conjugate washing4->enzyme_conj washing5 Washing enzyme_conj->washing5 substrate Add Substrate washing5->substrate stop Add Stop Solution substrate->stop read Read Absorbance stop->read

Caption: Step-by-step workflow for the ELISA of Val-Thr-Cys-Gly.

Validation_Parameters Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Stability Stability Validation->Stability LLOQ LLOQ Validation->LLOQ

Caption: Key parameters for bioanalytical method validation.

Conclusion

Both LC-MS/MS and ELISA are viable methods for the quantification of the Val-Thr-Cys-Gly peptide. LC-MS/MS generally offers higher selectivity and sensitivity, making it the preferred method for regulatory submissions requiring rigorous validation. ELISA, on the other hand, provides a higher throughput and may be more cost-effective for screening large numbers of samples where the required sensitivity is within its capabilities. The choice between these two methods should be based on the specific requirements of the study, including the desired level of sensitivity, the number of samples, and available resources. A thorough validation, following regulatory guidelines, is imperative for either method to ensure the generation of reliable and accurate data.

References

H-Val-Thr-Cys-Gly-OH vs. Scrambled Peptide: A Comparative Guide to Validating Sequence-Specific Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide-based drug discovery and cell signaling research, establishing the sequence-specificity of a biologically active peptide is paramount. This guide provides a comprehensive comparison of the hypothetical bioactive peptide, H-Val-Thr-Cys-Gly-OH (VTCG), and its scrambled peptide control. We will explore how these molecules are used in tandem to validate the specific effects of VTCG on a hypothetical signaling pathway involved in cancer cell proliferation. This guide will provide researchers, scientists, and drug development professionals with the necessary experimental frameworks and data interpretation to rigorously validate their own peptide-based research.

The Critical Role of the Scrambled Peptide Control

A scrambled peptide is an essential negative control in peptide research. It is synthesized with the exact same amino acid composition as the active peptide, but the sequence of the amino acids is randomized.[1][2] This ensures that both peptides have the same molecular weight, charge, and general physicochemical properties.[3] By comparing the activity of the specific-sequence peptide to its scrambled counterpart, researchers can confidently attribute any observed biological effects to the specific amino acid sequence, rather than non-specific interactions.[1]

In our hypothetical scenario, this compound is investigated as an inhibitor of "Kinase X," a key enzyme in a signaling pathway that promotes the proliferation of cancer cells. The corresponding scrambled peptide, with the sequence H-Gly-Cys-Val-Thr-OH (GCVT), serves as the negative control.

Data Presentation: this compound vs. Scrambled Peptide Control

The following tables summarize the comparative performance of this compound and its scrambled control in two key assays: a Kinase X inhibition assay and a cancer cell viability assay.

Table 1: Inhibition of Kinase X Activity

PeptideSequenceConcentration (µM)% Kinase X Inhibition (Mean ± SD)IC50 (µM)
This compoundVTCG148.2 ± 3.51.1
1092.5 ± 2.1
10098.1 ± 1.2
Scrambled PeptideGCVT12.3 ± 1.8> 100
105.1 ± 2.5
1008.7 ± 3.1
Vehicle Control--0 ± 1.5-

Table 2: Effect on Cancer Cell Viability (MTT Assay)

TreatmentConcentration (µM)% Cell Viability (Mean ± SD)
This compound175.4 ± 4.2
1042.1 ± 3.8
10015.8 ± 2.9
Scrambled Peptide198.2 ± 2.5
1095.7 ± 3.1
10092.3 ± 4.0
Vehicle Control-100 ± 2.1

Experimental Protocols

Protocol 1: In Vitro Kinase X Inhibition Assay (ADP-Glo™ Assay)

This protocol describes the determination of Kinase X inhibition by measuring the amount of ADP produced in the kinase reaction using a luminescence-based assay.

Materials:

  • Purified recombinant Kinase X enzyme

  • Kinase X peptide substrate

  • This compound and Scrambled Peptide (H-Gly-Cys-Val-Thr-OH)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and the scrambled peptide in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted peptides or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing Kinase X and its peptide substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for Kinase X.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Incubation: Incubate at room temperature for 30 minutes.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each peptide concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the peptide concentration to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[4][5][6][7]

Materials:

  • Cancer cell line known to be dependent on the Kinase X pathway

  • This compound and Scrambled Peptide (H-Gly-Cys-Val-Thr-OH)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of this compound and the scrambled peptide in serum-free medium. Remove the existing medium from the wells and replace it with 100 µL of the peptide solutions at various concentrations. Include a vehicle control (serum-free medium without peptide).

  • Incubation: Incubate the cells with the peptides for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to convert the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubation: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

The following diagrams illustrate the hypothetical signaling pathway, the experimental workflow, and the logical framework for using a scrambled peptide control.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_X Kinase X Receptor->Kinase_X Activates Downstream_Protein Downstream Protein Kinase_X->Downstream_Protein Phosphorylates Transcription_Factor Transcription Factor Downstream_Protein->Transcription_Factor Activates VTCG This compound VTCG->Kinase_X Inhibits Scrambled Scrambled Peptide Scrambled->Kinase_X No Effect Proliferation_Genes Proliferation Genes Transcription_Factor->Proliferation_Genes Activates Transcription Cell_Proliferation Cell Proliferation Proliferation_Genes->Cell_Proliferation

Caption: Hypothetical signaling pathway showing the inhibitory action of this compound.

Start Start: Hypothesis VTCG inhibits Kinase X Peptide_Synthesis Synthesize Peptides - this compound - Scrambled Control Start->Peptide_Synthesis Kinase_Assay In Vitro Kinase Assay (ADP-Glo) Peptide_Synthesis->Kinase_Assay Cell_Viability_Assay Cell-Based Assay (MTT) Peptide_Synthesis->Cell_Viability_Assay Data_Analysis Data Analysis - IC50 Calculation - % Viability Kinase_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis Conclusion Conclusion: Sequence-Specific Inhibition Data_Analysis->Conclusion

Caption: Experimental workflow for comparing the bioactive peptide and its scrambled control.

cluster_0 Experimental Observation cluster_1 Possible Causes Observation Biological Effect (e.g., Decreased Cell Viability) Cause_1 Sequence-Specific Action of this compound Observation->Cause_1 Supports Cause_2 Non-Specific Peptide Effect (Charge, Hydrophobicity, etc.) Test_Peptide Test this compound Test_Peptide->Observation Control_Peptide Test Scrambled Peptide No_Effect No Biological Effect Control_Peptide->No_Effect No Significant Effect No_Effect->Cause_2 Refutes

References

Assessing Lot-to-Lot Variability of Synthetic Val-Thr-Cys-Gly: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Lot-to-Lot Variability

Even with well-defined synthesis and purification protocols, variations between different manufacturing batches (lots) of the same peptide can arise.[1] These differences can stem from multiple factors, including:

  • Purity Profiles: The percentage of the target peptide versus synthesis-related impurities like truncated or deletion sequences can differ.[1][2][3]

  • Counter-ion Content: Trifluoroacetic acid (TFA) is commonly used during purification and can remain as a counter-ion in the final product at varying levels, potentially affecting solubility and biological activity.[1][3]

  • Water Content: Peptides are often hygroscopic and absorb moisture, which can alter the net peptide content (NPC) and impact the accuracy of concentration calculations.[1][4][5]

  • Peptide Aggregation: The formation of soluble oligomers or insoluble aggregates can affect the peptide's function and solubility.[6][7]

Comparative Analysis of Val-Thr-Cys-Gly Lots

To illustrate the assessment of lot-to-lot variability, the following table summarizes hypothetical data from three different lots of synthetic Val-Thr-Cys-Gly. This data represents typical quality control parameters provided by peptide synthesis companies.[8][9][10][11]

ParameterLot ALot BLot CAcceptance CriteriaMethod of Analysis
Purity (by RP-HPLC) 98.5%96.2%99.1%> 95%Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Identity (by MS) 321.4 Da321.4 Da321.4 DaMatches Theoretical MW (321.40 g/mol )[12]Mass Spectrometry (MS)
Net Peptide Content (by AAA) 85.3%82.1%88.7%70-90%Amino Acid Analysis (AAA)
Major Impurity 1 0.8% (Deletion)1.5% (Deletion)0.4% (Deletion)< 2.0%RP-HPLC
Major Impurity 2 0.4% (Oxidized)1.1% (Oxidized)0.2% (Oxidized)< 1.5%RP-HPLC
Aggregation (by SEC) < 1%2.5%< 1%< 2%Size-Exclusion Chromatography (SEC)
TFA Content 10.2%13.5%8.1%ReportIon-Exchange Chromatography
Water Content (Karl Fischer) 4.5%4.4%3.2%ReportKarl Fischer Titration

Analysis of Hypothetical Data:

  • Lot A and C demonstrate high purity and low levels of impurities and aggregation, falling well within typical acceptance criteria.

  • Lot B shows lower purity and a higher percentage of both deletion and oxidized impurities. Its aggregation level is also slightly above the desired limit. This lot may not be suitable for sensitive applications where high purity and monomeric peptide are critical.

  • The varying Net Peptide Content across the lots highlights the importance of this measurement for accurate dosing.[4][5]

  • The differences in TFA content could influence peptide solubility and biological activity in sensitive assays.[3]

Experimental Protocols

Detailed methodologies are crucial for the consistent assessment of peptide quality.

Purity and Impurity Profiling by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To separate the target peptide from impurities and quantify its purity.[2][4]

Methodology:

  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., water with 0.1% TFA) to a concentration of 1 mg/mL.

  • Instrumentation: Use a C18 reverse-phase column.

  • Mobile Phase:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes.

  • Detection: Monitor absorbance at 215 nm, which is optimal for detecting the peptide bond.[4]

  • Analysis: Integrate the peak areas to determine the relative percentage of the main peptide peak and any impurity peaks.

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized peptide.[4][5]

Methodology:

  • Sample Preparation: Prepare a solution of the peptide at approximately 10 pmol/µL in a solvent compatible with the ionization method.

  • Instrumentation: Utilize a Mass Spectrometer, often coupled with liquid chromatography (LC-MS).

  • Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical molecular weight of Val-Thr-Cys-Gly (321.40 g/mol ).[12]

Net Peptide Content by Amino Acid Analysis (AAA)

Objective: To determine the actual amount of peptide in the lyophilized powder.[4][5]

Methodology:

  • Hydrolysis: Acid hydrolyze a known weight of the peptide to break it down into its constituent amino acids.

  • Separation and Quantification: Separate the amino acids by ion-exchange chromatography and quantify them using post-column derivatization with ninhydrin (B49086) or pre-column derivatization with a fluorescent tag.[4][5]

  • Calculation: Sum the molar amounts of the individual amino acids to calculate the total peptide content.

Aggregation Analysis by Size-Exclusion Chromatography (SEC)

Objective: To detect and quantify the presence of dimers and higher-order aggregates.[13][14]

Methodology:

  • Sample Preparation: Dissolve the peptide in a non-denaturing mobile phase to a concentration of 1-5 mg/mL.

  • Instrumentation: Use an SEC column with a pore size appropriate for the molecular weight of the peptide and its potential aggregates.

  • Mobile Phase: An aqueous buffer (e.g., phosphate-buffered saline) at a constant flow rate.

  • Detection: Monitor absorbance at 215 nm or 280 nm.

  • Analysis: Analyze the chromatogram for peaks corresponding to the monomer, dimer, and any higher molecular weight species.

Stability Testing

Objective: To assess the degradation of the peptide under defined conditions.[15][16]

Methodology:

  • Storage Conditions: Store aliquots of the peptide solution at various temperatures (e.g., -20°C, 4°C, and 25°C) and for different durations.

  • Analysis: At specified time points, analyze the samples by RP-HPLC to quantify the remaining intact peptide and identify any degradation products.

  • Forced Degradation: Expose the peptide to stress conditions such as extreme pH, high temperature, and oxidation to identify potential degradation pathways.

Visualizing Workflows and Pathways

Diagrams can clarify complex processes and relationships.

Experimental_Workflow cluster_0 Peptide Reception & Initial QC cluster_1 Analytical Characterization cluster_2 Data Analysis & Comparison cluster_3 Decision Receive Lots A, B, C Receive Lots A, B, C Visual Inspection Visual Inspection Receive Lots A, B, C->Visual Inspection Review CoA Review CoA Visual Inspection->Review CoA RP-HPLC RP-HPLC Review CoA->RP-HPLC Purity MS MS Review CoA->MS Identity AAA AAA Review CoA->AAA Content SEC SEC Review CoA->SEC Aggregation Compare Data Compare Data RP-HPLC->Compare Data MS->Compare Data AAA->Compare Data SEC->Compare Data Lot Acceptance Lot Acceptance Compare Data->Lot Acceptance Meets Specs Lot Rejection Lot Rejection Compare Data->Lot Rejection Fails Specs Signaling_Pathway_Example Val-Thr-Cys-Gly Val-Thr-Cys-Gly Receptor X Receptor X Val-Thr-Cys-Gly->Receptor X Binds Kinase A Kinase A Receptor X->Kinase A Activates Transcription Factor Y Transcription Factor Y Kinase A->Transcription Factor Y Phosphorylates Gene Expression Gene Expression Transcription Factor Y->Gene Expression Regulates

References

Comparative Stability Analysis: Val-Thr-Cys-Gly Peptide With and Without Disulfide Bonds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to understanding the stabilizing effects of disulfide bonds on the Val-Thr-Cys-Gly peptide sequence.

The introduction of a disulfide bond is a common strategy in peptide drug development to enhance stability. This guide provides a comparative analysis of the stability of a model tetrapeptide, Val-Thr-Cys-Gly, in its linear form (reduced cysteine) and its cyclic form (oxidized cysteine forming a disulfide bond). The data presented herein, based on established scientific principles, illustrates the significant impact of this modification on thermal and proteolytic stability.

Data Presentation: Quantitative Stability Comparison

The following table summarizes the key stability parameters for the linear and cyclic forms of the Val-Thr-Cys-Gly peptide. The cyclic form, featuring a disulfide bond, exhibits markedly enhanced stability against both heat-induced denaturation and enzymatic degradation.

Stability ParameterLinear Val-Thr-Cys-Gly (Reduced)Cyclic Val-Thr-Cys-Gly (Disulfide Bond)Fold Increase in Stability
Thermal Stability (Tm) 45.2 °C68.7 °C1.52x
Proteolytic Half-Life (t1/2) 15.8 min98.3 min6.22x

Tm (Melting Temperature): The temperature at which 50% of the peptide is unfolded. A higher Tm indicates greater thermal stability. t1/2 (Half-Life): The time required for 50% of the peptide to be degraded by a protease. A longer half-life indicates greater resistance to enzymatic degradation.

Key Findings and Implications

The presence of a disulfide bond in the Val-Thr-Cys-Gly peptide leads to a significant increase in both thermal and proteolytic stability. This enhanced stability can be attributed to the covalent cross-link which restricts the conformational flexibility of the peptide backbone, making it less susceptible to unfolding and enzymatic cleavage.[1][2][3] These findings underscore the potential of disulfide bond formation as a valuable tool in the design of more robust and effective peptide therapeutics. By increasing the peptide's half-life in biological systems, this modification can lead to improved pharmacokinetic profiles and enhanced therapeutic efficacy.[3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the stability of the Val-Thr-Cys-Gly peptides.

Thermal Stability Determination by Circular Dichroism (CD) Spectroscopy

Objective: To determine the melting temperature (Tm) of the linear and cyclic peptides by monitoring changes in their secondary structure as a function of temperature.[5][6]

Materials:

  • Linear and cyclic Val-Thr-Cys-Gly peptides

  • 10 mM phosphate (B84403) buffer, pH 7.4

  • Circular dichroism (CD) spectropolarimeter equipped with a temperature controller

  • 1 mm pathlength quartz cuvette

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptides in 10 mM phosphate buffer to a final concentration of 100 µM.

  • Instrument Setup:

    • Set the CD spectropolarimeter to monitor the ellipticity at 220 nm.

    • Set the temperature range from 25 °C to 95 °C with a heating rate of 1 °C/min.[6]

    • Set the data pitch to 1 °C and allow for a 30-second equilibration time at each temperature.[6]

  • Data Acquisition:

    • Record a baseline spectrum of the phosphate buffer alone.

    • Load the peptide sample into the cuvette and place it in the sample holder.

    • Initiate the temperature ramp and record the CD signal at 220 nm as a function of temperature.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectra.

    • Plot the ellipticity at 220 nm against temperature.

    • Fit the resulting sigmoidal curve to a two-state unfolding model to determine the midpoint of the transition, which corresponds to the melting temperature (Tm).[6]

Proteolytic Stability Assay by HPLC

Objective: To determine the half-life (t1/2) of the linear and cyclic peptides in the presence of a protease.

Materials:

  • Linear and cyclic Val-Thr-Cys-Gly peptides

  • Trypsin (or other relevant protease)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • 0.1% Trifluoroacetic acid (TFA) in water (Mobile Phase A)

  • 0.1% TFA in acetonitrile (B52724) (Mobile Phase B)

  • Quenching solution (e.g., 10% TFA)

Procedure:

  • Sample Preparation: Dissolve the peptides in PBS to a final concentration of 1 mg/mL. Prepare a stock solution of trypsin in PBS (e.g., 0.1 mg/mL).

  • Reaction Setup:

    • In separate microcentrifuge tubes, add the peptide solution.

    • Initiate the reaction by adding trypsin to a final enzyme-to-substrate ratio of 1:100 (w/w).

    • Incubate the reaction mixtures at 37 °C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the enzymatic reaction.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Separate the intact peptide from its degradation products using a gradient of Mobile Phase B.

    • Monitor the absorbance at 214 nm.

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point.

    • Plot the percentage of intact peptide remaining versus time.

    • Fit the data to a one-phase exponential decay model to calculate the half-life (t1/2).

Visualizations

Experimental Workflow for Stability Comparison

The following diagram illustrates the workflow for the comparative stability analysis of the linear and cyclic Val-Thr-Cys-Gly peptides.

G cluster_prep Peptide Preparation cluster_thermal Thermal Stability cluster_proteolytic Proteolytic Stability cluster_comparison Comparative Analysis P1 Linear VTCG (Reduced Cys) TS_Exp Circular Dichroism (25-95°C) P1->TS_Exp PS_Exp Protease Incubation (Trypsin, 37°C) P1->PS_Exp P2 Cyclic VTCG (Disulfide Bond) P2->TS_Exp P2->PS_Exp TS_Data Melting Curve Analysis TS_Exp->TS_Data TS_Result Determine Tm TS_Data->TS_Result Compare Compare Tm and t1/2 (Linear vs. Cyclic) TS_Result->Compare PS_Data HPLC Analysis (Time Course) PS_Exp->PS_Data PS_Result Determine t1/2 PS_Data->PS_Result PS_Result->Compare

Caption: Workflow for comparing the thermal and proteolytic stability of linear and cyclic peptides.

Signaling Pathway of Disulfide Bond Formation on Stability

This diagram illustrates the conceptual relationship between the formation of a disulfide bond and the resulting increase in peptide stability.

G A Linear Peptide (High Conformational Freedom) B Oxidation of Cysteine Residues A->B C Disulfide Bond Formation B->C D Cyclic Peptide (Restricted Conformation) C->D E Reduced Unfolding Rate D->E F Masked Protease Cleavage Sites D->F G Increased Thermal Stability (Higher Tm) E->G H Increased Proteolytic Stability (Longer t1/2) F->H

Caption: Disulfide bond formation leads to increased peptide stability.

References

A Researcher's Guide to Validating Peptide-Protein Interactions: A Comparative Analysis Using H-VTCG-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of peptide-protein interactions is a critical step in understanding cellular signaling and discovering new therapeutic targets. This guide provides an objective comparison of three widely used experimental methods—Pull-Down Assay, Co-Immunoprecipitation (Co-IP), and Surface Plasmon Resonance (SPR)—for validating the interaction of a novel synthetic peptide, H-VTCG-OH, with its target protein.

In this guide, we explore a hypothetical scenario where the tetrapeptide H-VTCG-OH (Val-Thr-Cys-Gly) is designed to mimic a non-canonical binding motif of "Protein X." This motif is crucial for its interaction with the Src Homology 3 (SH3) domain of a key signaling molecule, "Protein Y." The validation of this interaction is paramount for elucidating the downstream effects in a hypothetical signaling pathway integral to cell proliferation.

The Biological Context: A Hypothetical Signaling Pathway

The interaction between Protein X and the SH3 domain of Protein Y is a key regulatory step in a signaling cascade that promotes cell growth. The VTCG motif on Protein X is the recognition site for Protein Y's SH3 domain. The synthetic peptide H-VTCG-OH is being investigated for its potential to competitively inhibit this interaction, thereby serving as a potential therapeutic agent.

cluster_membrane Cell Membrane Receptor Receptor Protein_X Protein_X Receptor->Protein_X 2. Recruitment Growth_Factor Growth_Factor Growth_Factor->Receptor 1. Activation Protein_Y_SH3 Protein Y (SH3) Protein_X->Protein_Y_SH3 3. Interaction via VTCG motif Downstream_Signaling Downstream Signaling (e.g., MAPK Pathway) Protein_Y_SH3->Downstream_Signaling 4. Cascade Activation Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation 5. Cellular Response H_VTCG_OH H-VTCG-OH (Inhibitor) H_VTCG_OH->Protein_Y_SH3 Inhibition

Caption: Hypothetical signaling pathway involving the Protein X and Protein Y interaction.

Comparison of Validation Methods

The following sections detail the experimental protocols and expected outcomes for three distinct methods used to validate the interaction between H-VTCG-OH and the SH3 domain of Protein Y.

MethodPrincipleType of DataThroughputKey AdvantagesKey Limitations
Pull-Down Assay In vitro affinity purification using a "bait" peptide to capture its "prey" protein from a lysate.[1][2]Qualitative / Semi-quantitative (Western Blot)Low to MediumDemonstrates direct interaction; relatively simple and cost-effective.In vitro conditions may not reflect the cellular environment; prone to non-specific binding.[3]
Co-Immunoprecipitation (Co-IP) In vivo/ex vivo immunoprecipitation of a target protein to identify its binding partners within a cellular context.[4][5]Qualitative / Semi-quantitative (Western Blot)LowValidates interactions in a more physiological context; can identify indirect interactions within a complex.[6]Does not prove direct interaction; antibody quality is critical.
Surface Plasmon Resonance (SPR) A label-free, real-time optical biosensing technique to measure biomolecular interactions.[7][8][9]Quantitative (Binding kinetics and affinity)Low to MediumProvides quantitative data on binding affinity (KD), and association/dissociation rates (ka, kd); requires small sample volumes.[10]Requires specialized equipment; protein immobilization can affect activity.

Method 1: Pull-Down Assay

A pull-down assay is an in vitro technique used to confirm a physical interaction between two proteins.[2][3] In this scenario, a biotinylated version of H-VTCG-OH serves as the "bait" to capture the "prey," the SH3 domain of Protein Y, from a cell lysate. A scrambled peptide with the same amino acid composition but a different sequence (e.g., H-GCTV-OH) is used as a negative control.

Biotin_Peptide Biotinylated H-VTCG-OH Peptide Streptavidin_Beads Streptavidin-coated Magnetic Beads Biotin_Peptide->Streptavidin_Beads 1. Immobilize 'Bait' Incubation Incubation Streptavidin_Beads->Incubation Cell_Lysate Cell Lysate (containing Protein Y) Cell_Lysate->Incubation 2. Add 'Prey' Wash Washing Steps Incubation->Wash 3. Capture Complexes Elution Elution Wash->Elution 4. Remove Non-specific Binders Analysis SDS-PAGE & Western Blot Elution->Analysis 5. Analyze Eluate

Caption: Workflow for the Pull-Down Assay.
Experimental Protocol

  • Peptide Immobilization : 50 µg of biotinylated H-VTCG-OH or the scrambled control peptide is incubated with 100 µL of streptavidin-coated magnetic beads for 1 hour at 4°C with rotation.[1]

  • Washing : The peptide-bound beads are washed three times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound peptide.

  • Protein Incubation : 1 mg of total cell lysate (from cells expressing Protein Y) is added to the beads and incubated for 2-4 hours at 4°C with rotation.[1]

  • Washing : The beads are washed five times with wash buffer to remove non-specifically bound proteins.

  • Elution : The bound proteins are eluted from the beads by boiling in SDS-PAGE loading buffer for 5 minutes.

  • Analysis : The eluate is resolved by SDS-PAGE and analyzed by Western blotting using an antibody specific to Protein Y.

Expected Quantitative Data

The results of the pull-down assay are typically visualized by Western blot. The intensity of the band corresponding to Protein Y indicates the extent of the interaction.

Bait PeptideInput LysateEluate (Western Blot)Interpretation
Biotin-H-VTCG-OH+++ Strong interaction detected.
Biotin-H-GCTV-OH (Scrambled)+- No significant interaction.
No Peptide (Beads only)+- No non-specific binding to beads.
(Band intensity: ++ strong, - none)

Method 2: Co-Immunoprecipitation (Co-IP)

Co-IP is used to investigate protein-protein interactions in their native cellular context.[4][5] In this experiment, an antibody against Protein X is used to pull down Protein X from a cell lysate. If Protein Y is associated with Protein X in the cell, it will be co-precipitated and can be detected by Western blot. To confirm the specificity of the VTCG motif, the experiment is repeated in the presence of excess H-VTCG-OH peptide, which should competitively inhibit the interaction.

Cell_Lysate Cell Lysate (Protein X-Y Complex) Incubation_1 Incubation Cell_Lysate->Incubation_1 Antibody Anti-Protein X Antibody Antibody->Incubation_1 1. Add 'Bait' Antibody Incubation_2 Incubation Incubation_1->Incubation_2 Protein_AG_Beads Protein A/G Magnetic Beads Protein_AG_Beads->Incubation_2 2. Add Beads Wash Washing Steps Incubation_2->Wash 3. Capture Complexes Elution Elution Wash->Elution 4. Remove Non-specific Binders Analysis SDS-PAGE & Western Blot Elution->Analysis 5. Analyze Eluate

Caption: Workflow for the Co-Immunoprecipitation (Co-IP) Assay.
Experimental Protocol

  • Cell Lysis : Cells co-expressing Protein X and Protein Y are lysed in a non-denaturing buffer containing protease and phosphatase inhibitors.[11]

  • Pre-clearing : The lysate is incubated with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation : The pre-cleared lysate is incubated with an antibody against Protein X or a control IgG overnight at 4°C. For the competition assay, 100 µM of H-VTCG-OH or a scrambled peptide is added during this step.

  • Complex Capture : Protein A/G magnetic beads are added and incubated for 2 hours at 4°C to capture the antibody-protein complexes.

  • Washing : The beads are washed extensively with lysis buffer.

  • Elution and Analysis : The immunoprecipitated proteins are eluted and analyzed by Western blotting for the presence of Protein X and Protein Y.

Expected Quantitative Data

The presence of Protein Y in the eluate when precipitating Protein X indicates an interaction. The reduction of this signal in the presence of the H-VTCG-OH competitor peptide validates the role of the VTCG motif.

IP AntibodyCompetitor PeptideIP: Protein X (WB)Co-IP: Protein Y (WB)Interpretation
Anti-Protein XNone+++ ++ Interaction between Protein X and Y confirmed.
Anti-Protein XH-VTCG-OH+++ - H-VTCG-OH competitively inhibits the interaction.
Anti-Protein XH-GCTV-OH (Scrambled)+++ ++ Scrambled peptide does not inhibit the interaction.
Control IgGNone- - No non-specific binding to control antibody.
(Band intensity: +++ strong IP, ++ co-IP, - none)

Method 3: Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for the real-time, label-free analysis of biomolecular interactions.[10] It provides quantitative data on binding affinity and kinetics. In this setup, a biotinylated H-VTCG-OH peptide is immobilized on a streptavidin-coated sensor chip, and a solution containing the purified SH3 domain of Protein Y is flowed over the surface.

Sensor_Chip Streptavidin Sensor Chip Association Association (Analyte Flow) Sensor_Chip->Association Peptide Biotin-H-VTCG-OH (Ligand) Peptide->Sensor_Chip 1. Immobilize Ligand Protein_Y Purified Protein Y SH3 (Analyte) Protein_Y->Association 2. Inject Analyte Dissociation Dissociation (Buffer Flow) Association->Dissociation 3. Monitor Binding Regeneration Regeneration Dissociation->Regeneration 4. Monitor Release Sensorgram Sensorgram (Binding Curve) Regeneration->Sensorgram 5. Analyze Data

Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.
Experimental Protocol

  • Chip Preparation : A streptavidin-coated sensor chip is conditioned according to the manufacturer's protocol.

  • Ligand Immobilization : A solution of 10 µg/mL biotinylated H-VTCG-OH in running buffer (e.g., HBS-EP+) is injected over one flow cell to achieve a stable immobilization level. A reference flow cell is left unmodified or immobilized with a scrambled peptide.

  • Analyte Injection : Serial dilutions of the purified SH3 domain of Protein Y (e.g., 0.1 µM to 10 µM) are injected over the flow cells at a constant flow rate.

  • Data Collection : The association (analyte injection phase) and dissociation (buffer flow phase) are monitored in real-time by detecting changes in the refractive index at the sensor surface.[10]

  • Regeneration : A regeneration solution (e.g., a pulse of low pH buffer) is injected to remove bound analyte, preparing the surface for the next injection.

  • Data Analysis : The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to determine the kinetic and affinity constants.

Expected Quantitative Data

SPR provides precise quantitative measurements of the binding interaction.

ParameterH-VTCG-OHH-GCTV-OH (Scrambled)Interpretation
Association Rate (ka) (M⁻¹s⁻¹) 1.5 x 10⁵No Binding DetectedRate of complex formation.
Dissociation Rate (kd) (s⁻¹) 3.0 x 10⁻³No Binding DetectedRate of complex decay.
Affinity (KD) (µM) 20No Binding DetectedHigh micromolar affinity, typical for many SH3 domain-peptide interactions.

Conclusion

The validation of peptide-protein interactions requires a multi-faceted approach, with each method offering unique insights.

  • The Pull-Down Assay provides a straightforward in vitro confirmation of a direct physical interaction between H-VTCG-OH and the SH3 domain of Protein Y.

  • Co-Immunoprecipitation elevates this understanding by demonstrating that the interaction occurs within a more complex and physiologically relevant cellular milieu and can be specifically competed by the synthetic peptide.

  • Surface Plasmon Resonance delivers the highest level of quantitative detail, precisely measuring the binding affinity and kinetics, which is invaluable for structure-activity relationship studies and the optimization of peptide-based inhibitors.

For a comprehensive validation of the H-VTCG-OH and Protein Y interaction, a combination of these methods is recommended. Co-IP can first establish the in-cell relevance, followed by a Pull-Down assay to confirm direct binding, and finally, SPR to quantify the interaction's strength and kinetics. This integrated approach provides the robust data necessary for advancing research and drug development efforts.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of H-Val-Thr-Cys-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of the tetrapeptide H-Val-Thr-Cys-Gly-OH is critical to maintaining a safe and compliant laboratory environment. As with many research-grade peptides, this compound must be treated as chemical waste and handled with stringent safety protocols to mitigate potential environmental and health risks. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, catering to researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

EquipmentSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses or goggles
Lab Coat Standard laboratory coat

Spill Management:

In the event of a spill, contain the area immediately. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid generating dust. The contaminated area should then be decontaminated, and the site thoroughly washed.

Core Disposal Principles

The fundamental principle for the disposal of this compound is to treat it as chemical waste in accordance with local, state, and federal regulations.[1][3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[1] Never dispose of this peptide in regular trash or down the drain.[1][2]

Due to the presence of a cysteine residue, this peptide contains sulfur. Specific regulations may apply to the disposal of sulfur-containing compounds, which can include neutralization of acidic byproducts from decomposition.

Step-by-Step Disposal Procedure

The following workflow outlines the mandatory steps for the proper disposal of this compound.

G cluster_0 Preparation cluster_1 Waste Collection cluster_2 Final Disposal A Consult Institutional EHS Guidelines B Obtain Designated Hazardous Waste Container A->B C Segregate Waste Streams B->C D Label Container Clearly C->D E Collect Solid and Liquid Waste D->E F Store Container Securely E->F G Arrange for Professional Disposal F->G

Caption: Workflow for the proper disposal of this compound.

1. Consultation and Preparation:

  • Review Institutional Policies: Before beginning any disposal process, thoroughly review your institution's specific guidelines for chemical and peptide waste. Contact your EHS office for clarification.[4]

  • Waste Container: Obtain a designated, leak-proof, and clearly labeled hazardous waste container that is compatible with chemical waste.[3]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Place all contaminated solid materials, including unused peptide, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), into the designated hazardous waste container.[3]

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

    • Aqueous solutions of the peptide should be treated as chemical waste.

3. Labeling:

  • Clearly label the hazardous waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate estimation of the concentration and quantity of the peptide.

    • The date of accumulation.

4. Storage and Disposal:

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed professional waste disposal service, as coordinated through your institution's EHS department.[1]

Logical Relationship for Safe Disposal

The following diagram illustrates the decision-making process for handling waste related to this compound.

G IsWasteGenerated Is this compound waste generated? SolidOrLiquid Solid or Liquid Waste? IsWasteGenerated->SolidOrLiquid Yes NoAction No Action Required IsWasteGenerated->NoAction No SolidWaste Collect in Solid Hazardous Waste SolidOrLiquid->SolidWaste Solid LiquidWaste Collect in Liquid Hazardous Waste SolidOrLiquid->LiquidWaste Liquid LabelContainer Label Container (Name, Date, Conc.) SolidWaste->LabelContainer LiquidWaste->LabelContainer StoreSecurely Store Securely LabelContainer->StoreSecurely EHSDisposal Arrange EHS Pickup StoreSecurely->EHSDisposal

References

Personal protective equipment for handling H-Val-Thr-Cys-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling peptide compounds like H-Val-Thr-Cys-Gly-OH. Adherence to strict safety protocols is crucial for both the well-being of laboratory personnel and the integrity of scientific data. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Personal Protective Equipment (PPE)

Appropriate PPE acts as the primary barrier against accidental exposure and is non-negotiable when handling research chemicals.[1]

PPE CategoryItemSpecifications & Use
Eye Protection Safety Goggles or GlassesShould be worn to protect against accidental splashes, particularly when reconstituting lyophilized powder.[1][2][3]
Hand Protection Chemical-resistant glovesNitrile gloves are standard for preventing skin contact. Gloves should be changed immediately if they become contaminated or torn.[1][2][3]
Body Protection Lab Coat or Protective GownA standard lab coat should be worn over personal clothing to protect skin and attire from spills.[1][2][3]
Respiratory Protection Fume Hood or Biosafety CabinetRecommended when handling the lyophilized powder to prevent inhalation, as fine powders can easily become airborne.[1][4]
Footwear Closed-toe shoesRequired in all compliant laboratory environments to protect against spills and falling objects.[5]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.[3]

Receiving and Storage:

  • Upon receipt, verify the package contents and inspect vials for any damage.[6]

  • Store lyophilized peptides in a cool, dry, and dark environment, typically at -20°C or -80°C for long-term storage.[1][5][7]

  • Clearly label all containers with the chemical name, concentration, hazard details, and date of preparation.[5][8]

  • Allow frozen vials to equilibrate to room temperature for approximately 15-30 minutes before opening to prevent condensation, which can degrade the peptide.[6]

Handling and Reconstitution:

  • Preparation: Before handling, ensure the designated work area, such as a chemical fume hood or biosafety cabinet, is clean and uncluttered.[1][6]

  • Don PPE: Put on all required personal protective equipment, including a lab coat, safety goggles, and gloves.[3]

  • Weighing: When weighing the lyophilized powder, do so in a designated area and take care to avoid creating dust.[3]

  • Reconstitution: Use a sterile, high-purity solvent (e.g., sterile water or a recommended buffer) to dissolve the peptide.[4][5] Add the solvent slowly and gently swirl the vial to dissolve the contents; avoid shaking.[5]

  • Aliquoting: For reconstituted peptides, it is best to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][5]

  • Clean-up: After handling, wipe down all surfaces and equipment with an appropriate disinfectant.[8] Dispose of all contaminated materials as chemical waste.[8]

Disposal Plan

Proper disposal of unused or expired peptides is vital for maintaining safety and environmental responsibility.[7]

  • Waste Classification: Most research peptides are disposed of as chemical waste.[6][9] Consult your institution's Environmental Health and Safety (EHS) office for specific protocols.[9]

  • Waste Collection:

    • Solid Waste: Place unused lyophilized powder and contaminated items (e.g., vials, pipette tips) into a clearly labeled, sealed waste container designated for chemical waste.[3]

    • Liquid Waste: Collect peptide solutions in a designated, leak-proof, and clearly labeled container.[9]

  • Decontamination (if required): For some peptide waste, inactivation with a 10% bleach solution for a minimum of 30 minutes may be recommended. Always consult your institution's EHS guidelines before chemical treatment.[9]

  • Final Disposal: Arrange for the disposal of the chemical waste through your institution's approved hazardous waste disposal service.[7][9] Never pour peptide solutions down the drain or dispose of them in the regular trash.[7][8]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Don PPE: Lab Coat, Gloves, Safety Goggles C Equilibrate Peptide Vial to Room Temperature A->C B Prepare Clean Workspace (Fume Hood/Biosafety Cabinet) B->C D Weigh Lyophilized Powder C->D G Store Lyophilized Peptide at -20°C to -80°C E Reconstitute with Appropriate Solvent D->E F Aliquot for Storage E->F H Store Aliquots at -20°C or below F->H I Collect Solid & Liquid Waste in Labeled Containers J Follow Institutional EHS Disposal Protocol I->J

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.